Sodium chloroplatinate
Description
Properties
IUPAC Name |
disodium;hexachloroplatinum(2-);tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFMUXMQKXOCE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8Na2O4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chloroplatinate (Na₂[PtCl₆]), a key intermediate in platinum chemistry, is a versatile precursor for the synthesis of various platinum-based compounds, including those with therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from hexachloroplatinic acid are presented, alongside an alternative method for generating the acid precursor via electrolysis to ensure high purity. The document outlines a suite of analytical techniques for the thorough characterization of the compound, including spectroscopic methods (¹⁹⁵Pt NMR, UV-Vis, FTIR), X-ray diffraction (XRD), and thermal analysis (TGA/DSC). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate experimental workflows and logical relationships, providing a clear and concise resource for professionals in the field.
Synthesis of this compound
This compound is typically synthesized by the reaction of hexachloroplatinic acid with a sodium salt, most commonly sodium chloride. The hexachloroplatinic acid itself is usually prepared by dissolving platinum metal in aqua regia. An alternative method for producing high-purity hexachloroplatinic acid via electrolysis is also described.
Synthesis from Hexachloroplatinic Acid and Sodium Chloride
The most common laboratory-scale synthesis involves the neutralization of hexachloroplatinic acid with sodium chloride.[1] This method is straightforward and yields the hexahydrate form of this compound (Na₂[PtCl₆]·6H₂O), which can be subsequently dehydrated.
1.1.1. Experimental Protocol
Materials:
-
Hexachloroplatinic acid (H₂[PtCl₆]) solution
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of hexachloroplatinic acid in a minimal amount of deionized water.
-
In a separate vessel, prepare a saturated solution of sodium chloride in deionized water.
-
Slowly add the sodium chloride solution to the hexachloroplatinic acid solution with constant stirring.
-
The mixture is then carefully evaporated (e.g., on a water bath or using a rotary evaporator) to reduce the volume and induce crystallization.
-
The resulting orange-yellow crystals of this compound hexahydrate are collected by filtration.
-
The crystals are washed with a small amount of cold ethanol to remove any residual impurities.
-
The purified crystals are dried in a desiccator over a suitable drying agent.
-
For the anhydrous form, the hexahydrate can be heated at 110 °C.[1]
1.1.2. Synthesis Workflow Diagram
Preparation of Hexachloroplatinic Acid Precursor
1.2.1. Dissolution of Platinum in Aqua Regia
The standard method for preparing hexachloroplatinic acid involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio.[1]
1.2.2. Electrolytic Synthesis of Hexachloroplatinic Acid
For applications requiring high-purity hexachloroplatinic acid, an electrolytic method can be employed. This process avoids the use of nitric acid, thereby preventing potential contamination with nitrosonium hexachloroplatinate.[2] The method involves the electrolysis of a suspension of platinum black in hydrochloric acid.[2]
1.2.3. Workflow for Precursor Preparation
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity.
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum compounds. This compound is the universally accepted reference standard for ¹⁹⁵Pt NMR spectroscopy, with its chemical shift defined as 0 ppm.[1]
2.1.1. Experimental Protocol
Materials:
-
This compound sample
-
Deuterium oxide (D₂O)
-
5 mm NMR tubes
Procedure:
-
Prepare a solution of the this compound sample in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹⁹⁵Pt NMR spectrum using a high-field NMR spectrometer equipped with a multinuclear probe.
-
Reference the spectrum to an external standard of 1.2 M this compound in D₂O at 0 ppm.
Table 1: ¹⁹⁵Pt NMR Data
| Parameter | Value |
| Isotope | ¹⁹⁵Pt |
| Natural Abundance | 33.8% |
| Spin (I) | 1/2 |
| Reference Compound | Na₂[PtCl₆] in D₂O |
| Chemical Shift (δ) | 0 ppm |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the [PtCl₆]²⁻ anion.
2.2.1. Experimental Protocol
Materials:
-
This compound sample
-
Deionized water or 1 M HCl
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Record the UV-Vis spectrum, typically from 200 to 400 nm, using a spectrophotometer.
-
Use the solvent as a blank for baseline correction.
Table 2: UV-Vis Spectroscopic Data
| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Reference |
| 262 nm | 24,500 L·mol⁻¹·cm⁻¹ | 1 M HCl | [3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of the [PtCl₆]²⁻ anion and the presence of water molecules in the hexahydrate form.
2.3.1. Experimental Protocol
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation (or use of ATR)
Procedure:
-
Prepare a KBr pellet containing a small amount of the sample or place the sample directly on the ATR crystal.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Table 3: FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of water of hydration |
| ~1630 | H-O-H bending of water of hydration |
| ~320 | Pt-Cl stretching (ν₃, F₁u) |
X-ray Diffraction (XRD)
Powder XRD is employed to determine the crystal structure and phase purity of the synthesized this compound.
2.4.1. Experimental Protocol
Procedure:
-
Grind the crystalline sample into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation.
Table 4: Crystallographic Data (Expected)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P-3m1 |
| a (Å) | ~7.1 |
| c (Å) | ~14.7 |
| JCPDS Card No. | 18-1203 (for Na₂PtCl₆·6H₂O) |
Note: Specific lattice parameters can vary slightly depending on the synthesis conditions.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound, particularly the dehydration of the hexahydrate.
2.5.1. Experimental Protocol
Procedure:
-
Place a small, accurately weighed amount of the sample in an alumina (B75360) or platinum crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Table 5: Thermal Analysis Data for Na₂[PtCl₆]·6H₂O
| Temperature Range (°C) | Event | Weight Loss (%) |
| ~100 - 150 | Dehydration (loss of 6 H₂O) | ~19.2% (theoretical) |
| > 300 | Decomposition of anhydrous salt | - |
2.5.2. Characterization Workflow Diagram
Conclusion
This technical guide has detailed the primary synthesis routes and comprehensive characterization techniques for this compound. The provided experimental protocols, data tables, and workflow diagrams offer a practical resource for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this important platinum compound, facilitating its effective use in further research and development.
References
An In-depth Technical Guide to the Physicochemical Properties of Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sodium chloroplatinate. The information is curated for researchers, scientists, and professionals in drug development who utilize platinum compounds in their work. This document details the structural and chemical characteristics of this compound, presents quantitative data in accessible formats, and outlines methodologies for its characterization.
Introduction
This compound, formally known as sodium hexachloroplatinate(IV), is an inorganic compound with the chemical formula Na₂[PtCl₆].[1] It is a key intermediate in platinum chemistry, serving as a precursor for the synthesis of various platinum complexes, including those with therapeutic applications.[2][3] The compound typically exists as a hexahydrate, Na₂[PtCl₆]·6H₂O, which is an orange crystalline solid.[1][2] Its high solubility in water and alcohol makes it a versatile reagent in both academic and industrial research settings.[4][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These tables provide a clear and concise presentation of quantitative data for both the anhydrous and hexahydrated forms of the compound.
General and Chemical Properties
| Property | Value (Anhydrous) | Value (Hexahydrate) |
| Chemical Formula | Na₂[PtCl₆][4] | Na₂[PtCl₆]·6H₂O[5] |
| Molecular Weight | 453.78 g/mol [4] | 561.87 g/mol [5] |
| Appearance | Yellow, hygroscopic crystals[1][4] | Orange crystalline solid[2][6] |
| CAS Number | 16923-58-3[4] | 19583-77-8[5] |
| IUPAC Name | Disodium hexachloroplatinate(2-)[4] | Disodium hexachloroplatinate(2-) (B1222460) hexahydrate |
Physical and Spectroscopic Properties
| Property | Value |
| Melting Point | 100 °C (decomposes, for hexahydrate)[6] |
| Density | 2.5 g/cm³[6] |
| Solubility | Soluble in water and alcohol[4] |
| UV-Vis Absorption Maximum (in 1 M HCl) | 262 nm (ε = 24500)[4] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections outline the experimental protocols for key analytical techniques.
Synthesis of Sodium Hexachloroplatinate(IV)
A common method for the preparation of sodium hexachloroplatinate involves the dissolution of platinum metal in aqua regia to form hexachloroplatinic acid, which is then neutralized with sodium chloride.[1]
Diagram 1: Synthesis Workflow of Sodium Hexachloroplatinate(IV)
Protocol:
-
Dissolve platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio). This reaction yields an aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]).[1]
-
To this solution, add a stoichiometric amount of sodium chloride (NaCl).
-
Evaporate the solution to crystallize the sodium hexachloroplatinate salt.[1] The hexahydrate can be converted to the anhydrous form by heating at 110°C.[1]
Characterization Workflow
A logical workflow for the comprehensive characterization of the synthesized this compound is presented below.
Diagram 2: Characterization Workflow
Protocols:
-
UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of this compound in 1 M HCl. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to observe the characteristic absorption maximum of the [PtCl₆]²⁻ anion at 262 nm.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a sample of the compound as a KBr pellet or a Nujol mull. Record the FT-IR spectrum to identify the Pt-Cl stretching vibrations and, in the case of the hexahydrate, the O-H stretching and bending vibrations of the water molecules.
-
¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable solvent, often D₂O. Acquire the ¹⁹⁵Pt NMR spectrum. Sodium hexachloroplatinate is a common reference standard for ¹⁹⁵Pt NMR.[1][2]
-
Powder X-ray Diffraction (PXRD): Grind a small amount of the crystalline sample to a fine powder. Mount the powder on a sample holder and collect the PXRD pattern to determine the crystal structure and assess phase purity.
-
Thermogravimetric Analysis (TGA): Place a known mass of the hexahydrate sample in the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and monitor the mass loss as a function of temperature. This will indicate the temperature at which the water of hydration is lost.[1]
Reactivity and Stability
This compound is a stable compound under normal storage conditions, although the anhydrous form is hygroscopic and will readily absorb moisture from the air to form the hexahydrate.[1][4] It is incompatible with strong oxidizing agents.[7] The compound reacts with bases, such as sodium hydroxide, to produce the hexahydroxoplatinate(IV) ion, [Pt(OH)₆]²⁻.[1]
Applications in Research and Development
This compound serves as a versatile precursor and catalyst in various applications:
-
Catalysis: It is employed as a catalyst in a range of chemical reactions, particularly in organic synthesis.[4][5]
-
Nanoparticle Synthesis: The compound is used in the synthesis of platinum nanoparticles, which have applications in catalysis and drug delivery.[5]
-
Electrochemistry: It finds use in the development of electrochemical sensors.[5]
-
Precursor for Platinum Drugs: this compound is a starting material for the synthesis of platinum-based therapeutic agents.[2]
-
NMR Standard: It is the accepted reference standard for ¹⁹⁵Pt NMR spectroscopy.[2]
Diagram 3: Applications of this compound
This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The provided data and protocols are intended to support and streamline experimental work involving this important platinum compound.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of sodium chloroplatinate, a key inorganic precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines the crystallographic parameters of both its anhydrous and hexahydrated forms, details the experimental protocols for their determination, and presents logical workflows for their synthesis and characterization.
Introduction
This compound, with the chemical formula Na₂[PtCl₆], is a stable, water-soluble salt of hexachloroplatinic acid.[1] It primarily exists in two common forms: the anhydrous salt (Na₂[PtCl₆]) and the hexahydrate (Na₂[PtCl₆]·6H₂O).[1] The hexahydrate is an orange crystalline solid, which can be converted to the yellow, hygroscopic anhydrous form upon heating to 110°C.[2] The well-defined octahedral geometry of the [PtCl₆]²⁻ anion and the compound's stability make it a crucial starting material in platinum chemistry. Furthermore, it serves as a universally accepted reference standard for ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
A thorough understanding of the crystal structure of both the anhydrous and hexahydrate forms is essential for controlling the synthesis of its derivatives and for understanding its solid-state properties. This guide summarizes the key crystallographic data and the methodologies used to obtain it.
Crystallographic Data
The crystal structures of anhydrous and hexahydrated this compound have been characterized primarily through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.
Anhydrous this compound (Na₂[PtCl₆])
Anhydrous this compound adopts a cubic crystal system, a common arrangement for hexachlorometallate salts with small counter-ions.
| Parameter | Value |
| Chemical Formula | Na₂[PtCl₆] |
| Molar Mass | 453.78 g/mol |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Parameter (a) | ~10.02 Å |
| Unit Cell Volume (V) | ~1006.01 ų |
| Formula Units (Z) | 4 |
| Coordination Geometry | Octahedral [PtCl₆]²⁻ |
| Pt-Cl Bond Length | ~2.32 - 2.33 Å |
| Cl-Pt-Cl Bond Angles | 90° and 180° |
This compound Hexahydrate (Na₂[PtCl₆]·6H₂O)
Direct and detailed single-crystal X-ray diffraction data for this compound hexahydrate is not widely available in the primary literature. However, the crystal structure of the isomorphous compound, sodium hexachlororhenate(IV) hexahydrate (Na₂[ReCl₆]·6H₂O), has been determined and serves as a reliable model for the platinum analogue.[3]
| Parameter | Value (based on isomorphous Na₂[ReCl₆]·6H₂O) |
| Chemical Formula | Na₂[PtCl₆]·6H₂O |
| Molar Mass | 561.87 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 (No. 2) |
| Lattice Parameters | a = 6.6955(2) Å, b = 7.0926(2) Å, c = 8.3667(3) Å |
| α = 102.567(1)°, β = 98.853(2)°, γ = 107.236(1)° | |
| Unit Cell Volume (V) | 360.08(2) ų |
| Formula Units (Z) | 1 |
| Calculated Density | 2.550 g/cm³ |
Disclaimer: The data presented for the hexahydrate form is based on the published crystal structure of the isomorphous rhenium compound, Na₂[ReCl₆]·6H₂O.[3] This data provides a strong representation of the likely crystal structure of Na₂[PtCl₆]·6H₂O.
Experimental Protocols
The determination of the crystal structure of this compound relies on a series of well-established experimental procedures, from synthesis to data analysis.
Synthesis of this compound
3.1.1. Synthesis of Hexachloroplatinic Acid (H₂[PtCl₆])
-
Dissolution of Platinum: Platinum metal is dissolved in freshly prepared aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). The reaction is typically carried out in a fume hood with gentle heating to facilitate the dissolution.
-
Removal of Nitrosyl Compounds: The resulting solution is repeatedly evaporated to near dryness with the addition of concentrated hydrochloric acid to remove residual nitric acid and nitrosyl chlorides.
3.1.2. Synthesis of this compound Hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Reaction: A stoichiometric amount of sodium chloride (NaCl) is added to the aqueous solution of hexachloroplatinic acid.
-
Crystallization: The solution is slowly evaporated, often at room temperature or under gentle heating, to induce crystallization. Orange crystals of Na₂[PtCl₆]·6H₂O will form.[4]
-
Isolation: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried in air.
3.1.3. Preparation of Anhydrous this compound (Na₂[PtCl₆])
-
Dehydration: The hexahydrate crystals are heated in an oven at 110°C for several hours until a constant weight is achieved, indicating the complete removal of water molecules. The color of the crystals will change from orange to yellow.[2]
Single-Crystal X-ray Diffraction Analysis
The following protocol is a generalized procedure for the single-crystal X-ray diffraction analysis of an inorganic salt like this compound.
-
Crystal Selection and Mounting:
-
A suitable single crystal of either the anhydrous or hexahydrate form is selected under a polarized light microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.[5]
-
The selected crystal (typically with maximum dimensions of 0.1-0.3 mm) is mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[6]
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).[6][7]
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.[6]
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.[6]
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
-
Corrections are applied for various factors, including Lorentz and polarization effects, and absorption.
-
The unit cell parameters are determined, and the space group is assigned based on the systematic absences in the diffraction data.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Pt).
-
The remaining non-hydrogen atoms (Na, Cl, and O for the hexahydrate) are located from the difference Fourier maps.
-
The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen atoms on the water molecules in the hexahydrate structure may be located in the difference Fourier map or placed in calculated positions.
-
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and structural analysis of this compound.
References
- 1. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 2. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
Solubility of Sodium Chloroplatinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chloroplatinate (Na₂[PtCl₆]), typically available as the hexahydrate (Na₂[PtCl₆]·6H₂O), is a key precursor and intermediate in the synthesis of platinum-containing compounds, including catalytic materials and therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, purification, and formulation in diverse research and development applications. This technical guide provides a comprehensive overview of the available solubility data for sodium chloropl.atinate in organic solvents, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.
Qualitative and Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on existing chemical database entries and analogy to similar hexachloroplatinate salts, a general understanding of its solubility profile can be established.
Table 1: Summary of Qualitative and Analogous Quantitative Solubility Data for Hexachloroplatinate Salts
| Solvent Class | Solvent | This compound (Na₂[PtCl₆]) | Potassium Hexachloroplatinate (K₂[PtCl₆]) | Ammonium (B1175870) Hexachloroplatinate ((NH₄)₂[PtCl₆]) |
| Protic Solvents | Water | Soluble | Slightly Soluble (0.89 g/100 mL at 25°C)[1] | Slightly Soluble (0.5 g/100 mL at 20°C)[2] |
| Methanol | Slightly Soluble | Practically Insoluble[3] | Insoluble[4] | |
| Ethanol | Soluble | Practically Insoluble[3] | Insoluble[4] | |
| Aprotic Solvents | Acetone | No Data Available | No Data Available | No Data Available |
| Diethyl Ether | No Data Available | Insoluble[4] | Insoluble[4] | |
| Dichloromethane | No Data Available | No Data Available | No Data Available | |
| Acetonitrile | No Data Available | No Data Available | No Data Available | |
| Dimethylformamide (DMF) | No Data Available | No Data Available | No Data Available | |
| Dimethyl Sulfoxide (DMSO) | No Data Available | No Data Available | No Data Available |
Note: The solubility of this compound is often qualitatively described as "soluble" in alcohol without specific quantitative values. The data for potassium and ammonium hexachloroplatinate, which are known to be sparingly soluble in alcohols, suggests that the solubility of this compound in these solvents may also be limited and highly dependent on the specific alcohol and temperature.
Factors Influencing Solubility
The dissolution of an ionic compound like this compound in an organic solvent is governed by the interplay of several factors:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the Na⁺ and [PtCl₆]²⁻ ions.
-
Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can interact with the chloride ligands of the hexachloroplatinate anion.
-
Temperature: The solubility of most salts increases with temperature, although the extent of this effect varies significantly.
-
Presence of Water: this compound is hygroscopic and typically exists as a hexahydrate. The presence of water, either in the salt or the solvent, can significantly impact its solubility in organic media.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific organic solvent system, direct experimental determination is necessary. The following are two common and effective methods.
Isothermal Equilibrium (Gravimetric) Method
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved salt by evaporating the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, heated or filtered syringe to avoid precipitation upon cooling.
-
Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot (mL)] x 100
Solubility ( g/100 g solvent) = [(Mass of container with residue - Mass of empty container) / (Mass of aliquot - (Mass of container with residue - Mass of empty container))] x 100
UV-Visible Spectrophotometry Method
This method is suitable for colored compounds like this compound that exhibit a characteristic absorbance in the UV-Visible spectrum. It relies on Beer-Lambert Law to determine the concentration of the dissolved salt.
Methodology:
-
Preparation of a Saturated Solution: Follow steps 1 and 2 from the Isothermal Equilibrium Method to prepare a saturated solution of this compound in the organic solvent of interest.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.
-
Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the [PtCl₆]²⁻ anion in that solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Carefully withdraw an aliquot of the clear supernatant from the saturated solution. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance of the (diluted) sample at λmax. Use the calibration curve to determine the concentration of this compound in the sample. If the sample was diluted, remember to account for the dilution factor in the final solubility calculation.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for solubility determination.
Caption: Gravimetric method workflow for solubility determination.
References
An In-depth Technical Guide to the Thermal Decomposition of Sodium Chloroplatinate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium chloroplatinate hexahydrate (Na₂[PtCl₆]·6H₂O) is a critical precursor in the synthesis of platinum-based catalysts and therapeutic agents. Understanding its thermal decomposition behavior is paramount for controlling the synthesis of platinum nanoparticles and other platinum-containing materials with desired properties. This technical guide provides a comprehensive overview of the thermal decomposition of this compound hexahydrate, detailing the stepwise degradation process, intermediate products, and the final formation of metallic platinum. This document summarizes key quantitative data from thermal analysis studies and provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
Introduction
This compound(IV) hexahydrate is an orange crystalline solid that serves as a versatile and cost-effective precursor for a wide range of platinum compounds.[1][2] Its high solubility in aqueous solutions makes it an ideal starting material for the synthesis of platinum-based catalysts and nanoparticles.[1] The thermal decomposition of this compound is a key method for producing metallic platinum, and a thorough understanding of this process is essential for controlling the morphology, particle size, and purity of the final platinum product. This guide will explore the sequential stages of its decomposition, from dehydration to the final reduction to elemental platinum.
The Thermal Decomposition Pathway
The thermal decomposition of this compound hexahydrate is a multi-step process that can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process generally proceeds through the following stages:
-
Dehydration: The initial stage involves the loss of the six water molecules of hydration. This typically occurs in a stepwise manner at relatively low temperatures.
-
Decomposition of the Anhydrous Salt: Following complete dehydration, the anhydrous this compound (Na₂[PtCl₆]) begins to decompose at higher temperatures.
-
Formation of Intermediates: The decomposition of the anhydrous salt may proceed through the formation of intermediate species, such as sodium chloride (NaCl) and platinum chlorides (e.g., PtCl₄, PtCl₂).
-
Final Reduction to Metallic Platinum: At elevated temperatures, the platinum-containing intermediates decompose further to yield elemental platinum as the final solid product.
The precise temperatures and characteristics of these decomposition steps can be influenced by experimental conditions such as the heating rate and the atmosphere (e.g., inert or reducing).
Quantitative Data from Thermal Analysis
The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound hexahydrate, based on its molecular weight (561.87 g/mol ).
| Decomposition Stage | Chemical Transformation | Theoretical Mass Loss (%) |
| Dehydration (Step 1) | Na₂[PtCl₆]·6H₂O → Na₂[PtCl₆] + 6H₂O | 19.23% |
| Decomposition of Anhydrous Salt and Formation of NaCl (Step 2) | Na₂[PtCl₆] → 2NaCl + Pt + 2Cl₂ | 25.45% (of anhydrous) |
| Overall Decomposition | Na₂[PtCl₆]·6H₂O → 2NaCl + Pt + 2Cl₂ + 6H₂O | 63.91% |
Note: The decomposition of the anhydrous salt may proceed through intermediate platinum chlorides, and the final mass will correspond to the combined mass of sodium chloride and metallic platinum.
Experimental Protocols
A detailed experimental protocol for investigating the thermal decomposition of this compound hexahydrate using Thermogravimetric Analysis (TGA) is provided below. This protocol is based on general procedures for the thermal analysis of coordination compounds.[3][4]
Objective
To determine the thermal stability and decomposition pathway of this compound hexahydrate by measuring the change in mass as a function of temperature.
Materials and Equipment
-
This compound hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Thermogravimetric Analyzer (TGA) with a coupled Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Alumina or platinum crucibles
-
Microbalance
Experimental Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of this compound hexahydrate into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment. If using a simultaneous TGA/DTA or TGA/DSC, also record the differential temperature or heat flow.
-
Data Analysis:
-
Plot the mass loss as a function of temperature to obtain the TGA curve.
-
Plot the rate of mass loss (DTG) as a function of temperature to identify the temperatures of maximum decomposition rates.
-
Analyze the DTA or DSC curve to identify endothermic or exothermic events associated with dehydration and decomposition.
-
Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values.
-
Visualization of the Decomposition Pathway
The logical flow of the thermal decomposition process can be visualized using a diagram.
Caption: Thermal decomposition pathway of this compound hexahydrate.
Experimental Workflow
The workflow for conducting a thermal analysis experiment is outlined below.
Caption: Workflow for the thermal analysis of this compound hexahydrate.
Conclusion
The thermal decomposition of this compound hexahydrate is a predictable, multi-stage process involving dehydration followed by the decomposition of the anhydrous salt to form sodium chloride and metallic platinum. A comprehensive understanding of this process, facilitated by thermal analysis techniques, is crucial for the controlled synthesis of platinum-based materials. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of materials science, catalysis, and drug development.
References
A Technical Deep Dive: Sodium Chloroplatinate vs. Chloroplatinic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of platinum-based synthesis, particularly for catalysts and therapeutic agents, the choice of precursor is a critical determinant of the final product's characteristics and efficacy. Among the most common platinum(IV) sources, sodium chloroplatinate (Na₂[PtCl₆]) and chloroplatinic acid (H₂[PtCl₆]) are frequently employed. This technical guide provides an in-depth comparison of these two precursors, offering a comprehensive overview of their properties, detailed experimental protocols for their use in synthesis, and a discussion of their respective advantages and disadvantages.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of each precursor is essential for optimizing synthetic protocols. The following table summarizes key quantitative data for this compound and chloroplatinic acid.
| Property | This compound (Hexahydrate) | Chloroplatinic Acid (Hexahydrate) |
| Chemical Formula | Na₂[PtCl₆]·6H₂O | H₂[PtCl₆]·6H₂O |
| Molar Mass | 561.87 g/mol | 517.90 g/mol |
| Appearance | Orange crystalline solid | Reddish-brown solid |
| Melting Point | 110 °C (decomposes) | 60 °C (decomposes) |
| Solubility in Water | Highly soluble | Highly soluble |
| Hygroscopicity | Tends to form the hexahydrate in humid air | Highly hygroscopic |
| pH of Aqueous Solution | Neutral to slightly acidic | Acidic |
Role in Synthesis: Precursors for Catalysts and Nanoparticles
Both this compound and chloroplatinic acid are extensively used as precursors for the synthesis of platinum nanoparticles and supported catalysts. The choice between them can influence the size, morphology, and catalytic activity of the resulting materials.
Synthesis of Platinum Nanoparticles
A common method for synthesizing platinum nanoparticles from these precursors is through chemical reduction, often employing a reducing agent like sodium borohydride (B1222165).
Experimental Protocol: Synthesis of Platinum Nanoparticles using this compound
Objective: To synthesize colloidal platinum nanoparticles from this compound.
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific amount of sodium hexachloroplatinate(IV) hexahydrate in deionized water to achieve the desired platinum concentration (e.g., 0.13 mM).
-
Preparation of Reducing Agent Solution: Freshly prepare a solution of sodium borohydride in deionized water. An excess of the reducing agent is typically used (e.g., 10 equivalents).
-
Reduction: While vigorously stirring the platinum precursor solution, rapidly add the sodium borohydride solution.
-
Reaction: Continue stirring the mixture at room temperature for a set period (e.g., 2 hours). A color change in the solution indicates the formation of platinum nanoparticles.
-
Characterization: The resulting colloidal suspension can be characterized using techniques such as UV-Vis spectroscopy and Transmission Electron Microscopy (TEM) to determine the nanoparticle size and morphology.
Experimental Protocol: Synthesis of Platinum Nanoparticles using Chloroplatinic Acid
Objective: To synthesize colloidal platinum nanoparticles from chloroplatinic acid.
Materials:
-
Chloroplatinic acid hexahydrate (H₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Dissolve a calculated amount of chloroplatinic acid hexahydrate in deionized water to obtain the desired platinum concentration (e.g., 0.13 mM).
-
Preparation of Reducing Agent Solution: Freshly prepare a solution of sodium borohydride in deionized water (e.g., 10 equivalents).
-
Reduction: Under vigorous stirring, add the sodium borohydride solution to the chloroplatinic acid solution in a single portion.
-
Reaction: Allow the reaction to proceed with continuous stirring for a specified duration (e.g., 2 hours) at room temperature. The formation of nanoparticles is indicated by a visual color change.
-
Characterization: Analyze the synthesized nanoparticles using appropriate techniques like UV-Vis spectroscopy and TEM.
Comparative Insights
While both precursors yield platinum nanoparticles, the reaction environment, particularly the pH, differs significantly. The use of chloroplatinic acid results in an acidic medium, which can influence the reduction kinetics and the stability of the resulting nanoparticles. In contrast, the use of this compound provides a near-neutral environment. This difference in pH can affect the size and aggregation of the nanoparticles. Some studies suggest that the presence of Na⁺ ions from this compound can also play a role in stabilizing the nanoparticles.
The choice of precursor can also impact the morphology of the synthesized nanocrystals. For instance, in polyol synthesis methods, the reaction kinetics, which can be influenced by the precursor, play a crucial role in determining the final shape of the platinum nanocrystals.
Application in Drug Development: Synthesis of Platinum-Based Anticancer Agents
Platinum compounds, most notably cisplatin (B142131), are a cornerstone of cancer chemotherapy. Both this compound and chloroplatinic acid can serve as starting materials for the synthesis of these vital therapeutic agents.
The mechanism of action of platinum-based anticancer drugs primarily involves their interaction with DNA. After entering the cell, the platinum complex undergoes hydrolysis, where the chloride ligands are replaced by water molecules. This aquated species can then bind to the nitrogen atoms of purine (B94841) bases in DNA, leading to the formation of intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death) in cancer cells.
Experimental Workflow: General Synthesis of Platinum(II) Anticancer Drugs
The synthesis of cisplatin and its analogs often starts from a platinum(IV) precursor, which is first reduced to a platinum(II) intermediate.
An In-depth Technical Guide to Sodium Chloroplatinate: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sodium chloroplatinate, a key inorganic compound utilized in diverse scientific fields. This document details its chemical and physical properties, critical safety information as outlined in Safety Data Sheets (SDS), and established experimental protocols for its application in catalysis and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Identification and Properties
This compound is the sodium salt of hexachloroplatinic acid. It primarily exists in two forms: the anhydrous salt (Na₂[PtCl₆]) and the more common hexahydrate (Na₂[PtCl₆]·6H₂O). The anhydrous form is characterized as a yellow, hygroscopic crystalline solid, which readily converts to the orange hexahydrate in the presence of moisture.[1][2][3] This conversion can be reversed by heating the hexahydrate at 110°C.[2]
Below is a summary of the key physical and chemical properties for both the anhydrous and hexahydrate forms of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Sodium Hexachloroplatinate(IV) (Anhydrous) | Sodium Hexachloroplatinate(IV) Hexahydrate |
| CAS Number | 16923-58-3[1][2][3] | 19583-77-8[4] |
| Molecular Formula | Na₂PtCl₆[1][3] | Na₂PtCl₆·6H₂O |
| Molecular Weight | 453.78 g/mol [1][3] | 561.87 g/mol |
| Appearance | Yellow, hygroscopic crystals[1][3] | Orange crystalline solid[2] |
| Melting Point | 110°C (for dehydration of hexahydrate)[2] | Not specified |
| Density | 2.5 g/cm³[2][5] | Not specified |
| Solubility | Soluble in water and alcohol[3] | Soluble in water[4] |
Safety Data Sheet (SDS) Summary
A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. This compound is classified as hazardous and requires appropriate personal protective equipment (PPE) and handling procedures.
Table 2: GHS Hazard Information for Sodium Hexachloroplatinate(IV)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3)[1] | Skull and Crossbones (GHS06)[2] | Danger[1][6] | H301: Toxic if swallowed[1][4] |
| Serious Eye Damage (Category 1)[1] | Corrosion (GHS05)[2] | Danger[1][6] | H318: Causes serious eye damage[1] |
| Skin Sensitization (Category 1)[1] | Exclamation Mark (GHS07)[7] | Danger[1][6] | H317: May cause an allergic skin reaction[1][4] |
| Respiratory Sensitization (Category 1)[1] | Health Hazard (GHS08)[8] | Danger[1][6] | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |
| Environmental Hazard[2] | Environment (GHS09)[2] | Warning[2] | Not specified |
Exposure Limits:
-
ACGIH TLV: 0.002 mg/m³ (as Pt, soluble salts)[9]
-
OSHA PEL: 0.002 mg/m³ (as Pt, soluble salts)[9]
-
NIOSH IDLH: 4 mg/m³ (as Pt, soluble salts)[9]
Experimental Protocols
This compound is a versatile precursor and reference standard in various chemical applications. Below are detailed protocols for its use in the synthesis of platinum nanoparticles and as a reference standard in ¹⁹⁵Pt NMR spectroscopy.
Synthesis of Platinum Nanoparticles
This protocol outlines the synthesis of platinum nanoparticles (PtNPs) from sodium hexachloroplatinate(IV) hexahydrate using sodium borohydride (B1222165) as a reducing agent.[10]
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 0.13 mM aqueous solution of sodium hexachloroplatinate(IV) hexahydrate. For instance, dissolve 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water.[10]
-
In a separate flask, prepare a fresh solution of sodium borohydride.
-
While vigorously stirring the platinum salt solution, rapidly add 10 equivalents of the sodium borohydride solution.[10]
-
Continue to stir the reaction mixture for a minimum of 2 hours at room temperature. The formation of platinum nanoparticles will be indicated by a color change in the solution.[10]
-
The resulting colloidal suspension of platinum nanoparticles can be utilized directly for catalytic applications.[10]
Preparation of a ¹⁹⁵Pt NMR Reference Standard
Sodium hexachloroplatinate is the accepted reference standard for ¹⁹⁵Pt NMR spectroscopy, defining the 0 ppm chemical shift.[11]
Materials:
-
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆])
-
Deuterium oxide (D₂O)
-
5 mm NMR tubes
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of sodium hexachloroplatinate(IV) to prepare a 1.2 M solution in the desired volume of D₂O.[11]
-
Dissolve the weighed compound in D₂O within a volumetric flask, ensuring complete dissolution through gentle agitation.[11]
-
Transfer the resulting solution to a 5 mm NMR tube for use as an external reference standard.[11]
Visualized Workflow for Safe Handling
The following diagram, generated using the DOT language, illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. Sodium Hexachloroplatinate(IV) [drugfuture.com]
- 4. Sodium hexachloroplatinate(IV) hexahydrate | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. minemen.org [minemen.org]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. Sodium hexachloroplatinate(IV) hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of Sodium Chloroplatinate as a Precursor in Organometallic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]), a readily available and water-soluble platinum salt, serves as a versatile and critical precursor in the synthesis of a diverse array of organometallic platinum complexes.[1][2] Its utility spans from the generation of highly active platinum catalysts for organic transformations to the synthesis of discrete organoplatinum(II) and (IV) compounds with applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the role of sodium chloroplatinate in organometallic chemistry, detailing its use in the synthesis of various classes of organoplatinum complexes, including experimental protocols, quantitative data, and mechanistic insights.
The hexachloroplatinate anion, [PtCl₆]²⁻, features a central platinum(IV) ion in an octahedral coordination geometry. The sodium cations act as charge-balancing counter-ions.[3] While not directly participating in ligand exchange reactions in its Pt(IV) state to form organometallic bonds, it is a crucial starting material that can be readily converted to more reactive platinum(II) species or utilized in oxidative addition processes.
Synthesis of Organoplatinum(II) Complexes
The synthesis of organoplatinum(II) complexes from this compound often proceeds via an intermediate platinum(II) species, such as tetrachloroplatinate ([PtCl₄]²⁻), which is more amenable to ligand substitution and oxidative addition reactions.
Synthesis of Cyclometalated Platinum(II) Complexes
Cyclometalation is a key reaction in organometallic chemistry that leads to the formation of highly stable complexes with a metal-carbon bond as part of a chelate ring. While many procedures for cycloplatination start from K₂PtCl₄, the underlying principles are directly applicable to syntheses starting from Na₂[PtCl₆] via in-situ reduction or preparation of a Pt(II) precursor.
Experimental Protocol: Synthesis of a Generic Cyclometalated Platinum(II) Complex
This protocol is adapted from procedures using K₂PtCl₄ and illustrates the general steps applicable when starting with a Pt(II) precursor derived from Na₂[PtCl₆].
-
Preparation of the Platinum(II) Precursor: A solution of sodium hexachloroplatinate(IV) can be reduced to a Pt(II) species. For instance, reaction with a mild reducing agent or a suitable ligand can afford a reactive Pt(II) intermediate.
-
Cyclometalation Reaction:
-
A mixture of the Pt(II) precursor (1 eq.) and the desired organic ligand (e.g., a substituted 1,3-di(2-pyridyl)benzene) (1 eq.) is refluxed in glacial acetic acid for 24 hours under an inert atmosphere (e.g., Argon).[4]
-
The resulting precipitate, the parent chlorido complex, is filtered, washed successively with water, methanol (B129727), and diethyl ether, and then dried.[4]
-
-
Ligand Substitution (Optional):
-
To further modify the complex, the chloride ligand can be substituted. For example, stirring the parent chlorido complex with a sodium salt of a desired ligand (e.g., sodium 4-phenylthiazole-2-thiolate) in acetone (B3395972) at room temperature for 24 hours yields the substituted product.[4]
-
The product is isolated by filtration and purified by recrystallization or chromatography.[4]
-
Quantitative Data: Cyclometalated Platinum(II) Complexes
| Complex | Ligand | Yield (%) | Emission Color | Luminescence Quantum Yield (%) |
| Pt1 | 5-methyl-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | High |
| Pt2 | 5-mesityl-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | High |
| Pt3 | 5-(2-thienyl)-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | Higher than parent chloride complex |
| Pt4 | 5-(4-diphenylamino-phenyl)-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | Higher than parent chloride complex |
Data adapted from syntheses starting with K₂PtCl₄, which is expected to yield similar results when an equivalent Pt(II) precursor derived from Na₂PtCl₆ is used.[4]
Logical Workflow for Synthesis of Cyclometalated Platinum(II) Complexes
Caption: Synthesis of Cyclometalated Pt(II) Complexes.
Synthesis of Platinum(II) N-Heterocyclic Carbene (NHC) Complexes
N-heterocyclic carbenes (NHCs) are a class of ligands that form very strong bonds with transition metals, leading to highly stable organometallic complexes.
Experimental Protocol: General Synthesis of a Pt(II)-NHC Complex
This protocol outlines a general method for the synthesis of Pt(II)-NHC complexes, which can be adapted for use with a Pt(II) precursor derived from this compound.
-
Preparation of the Imidazolium (B1220033) Salt: The appropriate imidazolium salt is synthesized as the precursor to the NHC ligand.
-
Complexation Reaction:
-
A mixture of a suitable Pt(II) precursor (e.g., a Pt(II)-DMSO complex), the imidazolium salt, and a base (e.g., K₂CO₃) in a solvent like dry pyridine (B92270) is heated at 100°C overnight under a nitrogen atmosphere.[5]
-
The product is purified by column chromatography on silica (B1680970) gel and recrystallized to obtain the desired Pt(II)-NHC complex.[5]
-
Quantitative Data: Representative Pt(II)-NHC Complex
| Complex | Ligand | Yield (%) | Pt-C Bond Length (Å) | Pt-N Bond Length (Å) |
| 1 | Pyridine and anthracenyl-functionalized NHC | 63 | 1.961(4) | 2.088(3) |
Data from a synthesis starting with platinum dichloride, illustrating typical values for such complexes.[5]
Reaction Pathway for Pt(II)-NHC Complex Formation
Caption: Formation of a Pt(II)-NHC Complex.
Synthesis of Organoplatinum(IV) Complexes and C-H Activation
This compound, being a Pt(IV) species, is a direct precursor for studies involving C-H activation and the formation of organoplatinum(IV) complexes, famously exemplified by the Shilov system.
The Shilov System: Methane (B114726) Functionalization
The Shilov system utilizes a mixture of [PtCl₄]²⁻ and [PtCl₆]²⁻ in an aqueous medium to achieve the challenging C-H activation of alkanes, such as methane, to produce alcohols and alkyl chlorides.[3][6]
Mechanistic Pathway of the Shilov Cycle
The generally accepted mechanism involves three key steps:[3][6]
-
Electrophilic C-H Activation: A Pt(II) species activates the C-H bond of an alkane to form a Pt(II)-alkyl intermediate.
-
Oxidation: The Pt(II)-alkyl complex is oxidized by a Pt(IV) species (from this compound) to a Pt(IV)-alkyl complex.
-
Nucleophilic Attack and Reductive Elimination: The Pt(IV)-alkyl intermediate undergoes nucleophilic attack by water or chloride, leading to the formation of the functionalized organic product (alcohol or alkyl chloride) and regenerating the active Pt(II) catalyst.
Experimental Protocol: General Conditions for Methane Oxidation
-
A mixture of K₂[PtCl₄] and K₂[PtCl₆] (a proxy for the active species derived from Na₂[PtCl₆]) is dissolved in an acidic aqueous solution.
-
The solution is heated to approximately 120°C under a methane atmosphere.[6]
-
The products, methanol and methyl chloride, are formed in the solution.
Quantitative Data: Shilov System Performance
| Catalyst System | Substrate | Product(s) | Yield (%) | Selectivity (%) |
| PtCl₂/PtCl₄ in H₂O | Methane | Methanol, Methyl Chloride | - | - |
| Dichloro(2,2'-bipyrimidyl)platinum(II) in H₂SO₄ | Methane | Methyl Bisulfate | 72 (one-pass) | 81 |
Data for the advanced bipyrimidyl system highlights the potential for high yields and selectivity.[6]
Shilov Cycle for Methane Functionalization
Caption: The Shilov Cycle for Methane Functionalization.
Conclusion
This compound is a cornerstone precursor in organometallic chemistry, providing a versatile entry point for the synthesis of a wide range of organoplatinum complexes. Its utility is rooted in its ability to serve as a source of both Pt(IV) for oxidative processes like C-H activation and, through reduction, as a precursor to reactive Pt(II) species for the construction of stable organometallic frameworks. The principles and protocols outlined in this guide demonstrate the fundamental importance of this compound in advancing research in catalysis, materials science, and drug development. Further exploration of its reactivity with various organic substrates will undoubtedly continue to yield novel organometallic structures with unique properties and applications.
References
- 1. Platinum-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CH activation by aqueous platinum complexes: A mechanistic study (1995) | Gerrit A. Luinstra | 142 Citations [scispace.com]
- 3. Mechanism and stereochemistry for nucleophilic attack at carbon of platinum(IV) alkyls: model reactions for hydrocarbon oxidation with aqueous platinum chlorides [authors.library.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Heterocyclic Carbene-Platinum Complexes Featuring an Anthracenyl Moiety: Anti-Cancer Activity and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
understanding the oxidation state of platinum in sodium chloroplatinate
An In-depth Technical Guide to Understanding the Oxidation State of Platinum in Sodium Chloroplatinate
Introduction
The term "this compound" is a common name that can refer to one of two distinct inorganic compounds: sodium tetrachloroplatinate(II) or sodium hexachloroplatinate(IV). The critical difference between these two species lies in the oxidation state of the central platinum atom, which is +2 or +4, respectively. This distinction dictates the compound's coordination geometry, electronic structure, reactivity, and suitability for various applications, from catalysis to the synthesis of platinum-based drugs. For researchers, scientists, and drug development professionals, the unambiguous determination of the platinum oxidation state is a crucial first step in any experimental work involving these reagents.
This technical guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the determination of the platinum oxidation state in this compound. We will cover spectroscopic and magnetic techniques that provide definitive, quantitative evidence of the platinum's electronic state.
Compound Identification and Properties
The two possible forms of this compound possess distinct chemical and physical properties derived from their different oxidation states. A summary of these properties is presented in Table 1 for easy comparison.
| Property | Sodium Tetrachloroplatinate(II) | Sodium Hexachloroplatinate(IV) |
| Chemical Formula | Na₂[PtCl₄] | Na₂[PtCl₆] |
| IUPAC Name | Disodium tetrachloroplatinate(2-)[1] | Disodium hexachloroplatinate(2-)[2] |
| Appearance | Reddish-brown powder[3][4] | Yellow to orange crystalline solid[5][6] |
| Platinum Oxidation State | +2 | +4 |
| Pt d-electron Count | d⁸ | d⁶ |
| Coordination Geometry | Square Planar[1] | Octahedral |
| Magnetic Properties | Diamagnetic (low-spin) | Diamagnetic (low-spin) |
| CAS Number (Anhydrous) | 10026-00-3[1] | 16923-58-3[2][5] |
Theoretical Determination of Oxidation State
The oxidation state of platinum in each complex can be readily determined by applying the principle of charge neutrality to the anionic complex.
-
For Sodium Tetrachloroplatinate(II), Na₂[PtCl₄]:
-
The overall charge of the complex anion is -2 to balance the two Na⁺ cations.
-
Each chloride (Cl⁻) ligand has a charge of -1. With four chloride ligands, the total charge from the ligands is 4 x (-1) = -4.
-
Let the oxidation state of platinum be x. The sum of the charges must equal the overall charge of the complex ion: x + (-4) = -2.
-
Solving for x gives +2 .
-
-
For Sodium Hexachloroplatinate(IV), Na₂[PtCl₆]:
-
The overall charge of the complex anion is -2 to balance the two Na⁺ cations.
-
Each chloride (Cl⁻) ligand has a charge of -1. With six chloride ligands, the total charge from the ligands is 6 x (-1) = -6.
-
Let the oxidation state of platinum be x. The sum of the charges must equal the overall charge of the complex ion: x + (-6) = -2.
-
Solving for x gives +4 .
-
While this theoretical calculation is straightforward, experimental verification is essential to confirm the identity and purity of the material.
Experimental Verification of Oxidation State
Several analytical techniques can be employed to experimentally determine the oxidation state of platinum. The most definitive methods include X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near Edge Spectroscopy (XANES), and Magnetic Susceptibility measurements.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The binding energy of core-level electrons is sensitive to the oxidation state of the atom; a higher oxidation state leads to a greater binding energy.
Experimental Protocol:
-
Sample Preparation:
-
Finely grind the this compound salt to a powder to ensure homogeneity.
-
Mount the powder onto a sample holder using double-sided conductive carbon tape or by pressing it into a clean indium foil.
-
If the sample is a hydrate, it may be necessary to handle it in a controlled environment (e.g., a glovebox) to prevent dehydration or adsorption of atmospheric contaminants before introducing it into the instrument's load-lock chamber.[7]
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (pressure < 10⁻⁸ Torr).[7]
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[7]
-
Acquire a wide-range survey scan (e.g., 0-1200 eV) to identify all elements present.
-
Acquire high-resolution scans of the Pt 4f region. Use a low pass energy (e.g., 20-40 eV) and sufficient scans to achieve a high signal-to-noise ratio.[8]
-
Use a low-energy electron flood gun to counteract any surface charging effects.[7]
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to a standard value, typically 284.8 eV.[7]
-
Perform peak fitting on the high-resolution Pt 4f spectrum using appropriate software. The Pt 4f signal is a doublet (Pt 4f₇/₂ and Pt 4f₅/₂) due to spin-orbit coupling, which must be accounted for in the fitting process.[7]
-
The position of the Pt 4f₇/₂ peak is characteristic of the oxidation state.
-
Data Presentation:
The binding energy of the Pt 4f₇/₂ peak is a clear indicator of the oxidation state.
| Platinum Species | Typical Pt 4f₇/₂ Binding Energy (eV) |
| Pt(0) (metal) | ~71.0 - 71.3 |
| Pt(II) (e.g., in PtO) | ~72.2 - 73.1 |
| Pt(IV) (e.g., in PtO₂) | ~74.5 - 75.0 |
(Note: Exact binding energies can vary slightly based on the specific chemical environment and instrument calibration. The values are derived from various platinum compounds, including oxides and complexes.)[4][9][10]
X-ray Absorption Near Edge Spectroscopy (XANES)
XANES, a type of X-ray Absorption Spectroscopy (XAS), provides information on the oxidation state and coordination geometry of an absorbing atom. For platinum, the L₃-edge XANES spectrum is particularly informative. The intensity of the "white line," which corresponds to the electronic transition from the 2p₃/₂ core level to unoccupied 5d states, is directly related to the number of d-orbital vacancies and thus the oxidation state.
Experimental Protocol:
-
Sample Preparation:
-
XANES experiments are typically performed at a synchrotron radiation facility.
-
Solid samples are finely ground and diluted with an inert, X-ray transparent material like boron nitride or cellulose (B213188) to achieve an appropriate absorption length.
-
The mixture is pressed into a pellet and mounted in a sample holder.
-
-
Data Acquisition:
-
The energy of the incident X-ray beam is scanned across the Pt L₃ absorption edge (~11564 eV).
-
Spectra can be collected in transmission mode for concentrated samples or fluorescence yield mode for dilute samples.
-
Reference spectra of known platinum compounds (e.g., Pt foil for Pt(0), K₂PtCl₄ for Pt(II), and K₂PtCl₆ for Pt(IV)) should be measured under identical conditions for comparison.[6]
-
-
Data Analysis:
Data Presentation:
The white line intensity provides a quantitative measure of the oxidation state.
| Platinum Oxidation State | Pt L₃-edge Energy | Normalized White Line Intensity |
| Pt(II) | Lower Energy (~11566.0 eV) | Lower Intensity (e.g., ~1.52) |
| Pt(IV) | Higher Energy (~11567.2 eV) | Higher Intensity (e.g., ~2.43) |
(Note: Values are illustrative and based on studies of various Pt(II) and Pt(IV) complexes. The key diagnostic is the significant increase in both edge energy and intensity for Pt(IV) compared to Pt(II).)[11][13]
Magnetic Susceptibility Measurement
This technique measures how a substance responds to an applied magnetic field. The response depends on the presence of unpaired electrons.
-
Diamagnetic substances have no unpaired electrons and are weakly repelled by a magnetic field.
-
Paramagnetic substances have one or more unpaired electrons and are attracted to a magnetic field.
For the chloroplatinate complexes:
-
Na₂[PtCl₄]: Platinum(II) has a d⁸ electron configuration. In a square planar geometry, the eight electrons are paired in the lower energy d-orbitals, resulting in a diamagnetic complex.
-
Na₂[PtCl₆]: Platinum(IV) has a d⁶ electron configuration. In an octahedral field with strong-field chloride ligands, the six electrons are paired in the t₂g orbitals (low-spin configuration), resulting in a diamagnetic complex.[14]
Experimental Protocol:
-
Sample Preparation:
-
A sufficient quantity of the crystalline sample is packed uniformly into a sample tube of known dimensions.
-
-
Data Acquisition:
-
A magnetic susceptibility balance (e.g., an Evans balance or a system using the Guoy method) is used.[1][3]
-
The instrument measures the force exerted on the sample by a magnetic field, which is proportional to its magnetic susceptibility.[1]
-
The procedure typically involves measuring the response of the empty sample tube and then the tube containing the sample.
-
-
Data Analysis:
-
The mass susceptibility (χg) is calculated from the instrument readings.
-
The molar susceptibility (χm) is then determined.
-
The effective magnetic moment (μ_eff) is calculated.
-
Data Presentation:
The calculated magnetic moment confirms the absence of unpaired electrons.
| Complex | Pt Oxidation State | d-electron Count | Expected # of Unpaired Electrons | Expected Magnetic Moment (μ_eff) |
| Na₂[PtCl₄] | +2 | d⁸ (low-spin) | 0 | 0 B.M. |
| Na₂[PtCl₆] | +4 | d⁶ (low-spin) | 0 | 0 B.M. |
(Note: A measured magnetic moment of 0 Bohr Magnetons (B.M.) confirms the diamagnetic nature of the sample, which is consistent with both Pt(II) square planar and Pt(IV) octahedral low-spin complexes. While this method does not distinguish between the two, it is an excellent tool to confirm the absence of paramagnetic impurities or different, unexpected electronic configurations.)
Visualization of the Analytical Workflow
The logical process for identifying an unknown sample of "this compound" and confirming the oxidation state of platinum can be visualized as a workflow diagram.
Caption: Workflow for the experimental determination of platinum's oxidation state.
Conclusion
The identity of "this compound" hinges on the +2 or +4 oxidation state of the platinum center. While theoretical charge balancing provides a preliminary assignment, rigorous experimental verification is paramount in a professional research setting. Spectroscopic methods, particularly XPS and XANES, offer the most definitive evidence by directly probing the electronic environment of the platinum atom. XPS provides a clear distinction based on core-level binding energy shifts, while XANES offers a quantitative measure through the intensity of the L₃-edge white line. Magnetic susceptibility measurements serve as a valuable complementary technique to confirm the diamagnetic nature expected for both low-spin Pt(II) and Pt(IV) complexes. By employing the protocols outlined in this guide, researchers can confidently identify their material and proceed with a solid foundation for their subsequent work.
References
- 1. fizika.si [fizika.si]
- 2. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]
- 3. scribd.com [scribd.com]
- 4. Platinum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 5. XANES determination of the platinum oxidation state distribution in cancer cells treated with platinum(IV) anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchdata.edu.au [researchdata.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quantitative measurement of the reduction of platinum(IV) complexes using X-ray absorption near-edge spectroscopy (XANES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
A Technical Guide to the Applications of Sodium Chloroplatinate
Introduction
Sodium chloroplatinate (Na₂[PtCl₆]), a water-soluble platinum salt, is a cornerstone compound in platinum chemistry.[1][2] Its utility stems from its role as a versatile and cost-effective precursor for a wide array of platinum-based materials.[3] Characterized by a central platinum(IV) ion octahedrally coordinated to six chloride ligands, its high solubility in aqueous solutions and some polar organic solvents makes it an ideal starting material for synthesizing catalysts, nanomaterials, and pharmaceutical agents.[2][3] This technical guide provides an in-depth review of the primary applications of this compound, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.
Application in Heterogeneous Catalysis
This compound is rarely used as a catalyst directly but serves extensively as a precursor for preparing highly active heterogeneous platinum catalysts.[1] These catalysts, often consisting of platinum nanoparticles dispersed on a high-surface-area support like activated carbon (Pt/C), are crucial for numerous industrial organic transformations, including hydrogenation, hydrosilylation, and oxidation reactions.[1][3]
Data Presentation: Performance of a 5% Pt/C Catalyst
The following table summarizes the typical performance of a 5% Pt/C catalyst, prepared from this compound, in the model reduction of p-nitrophenol.
| Catalyst | Reactant | Reducing Agent | Reaction Time (minutes) | Conversion (%) |
| 5% Pt/C | p-Nitrophenol | NaBH₄ | < 10 | > 99 |
Note: Data is representative of typical laboratory results for this type of catalytic reaction.
Experimental Protocol: Preparation of a 5% Pt/C Catalyst
This protocol details the preparation of a 5% platinum-on-carbon (Pt/C) catalyst via the impregnation and subsequent chemical reduction of this compound hexahydrate (Na₂[PtCl₆]·6H₂O).[1]
Materials:
-
This compound(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Activated carbon (high surface area)
-
Sodium formate (B1220265) (HCOONa)
-
Deionized water
Procedure:
-
Slurry Preparation: Suspend 1.0 g of activated carbon in 50 mL of deionized water in a round-bottom flask with vigorous stirring.
-
Impregnation Solution: In a separate beaker, dissolve 0.21 g of Na₂[PtCl₆]·6H₂O in 10 mL of deionized water.
-
Impregnation: Add the platinum salt solution to the activated carbon slurry while maintaining continuous stirring. Allow the mixture to stir for 4-6 hours at room temperature to ensure uniform deposition of the precursor onto the support.
-
Reduction: Heat the slurry to 80-90 °C. Prepare a solution of a reducing agent, such as 0.5 g of sodium formate in 10 mL of water, and add it dropwise to the heated slurry.
-
Reaction Completion: Continue heating and stirring for an additional 2-3 hours to ensure the complete reduction of Pt(IV) to metallic platinum (Pt⁰).
-
Isolation and Drying: After cooling, filter the mixture to isolate the Pt/C catalyst. Wash the catalyst thoroughly with deionized water to remove any residual ions. Dry the catalyst in an oven, typically at 100-120 °C, until a constant weight is achieved. Store the final dried catalyst in a sealed container.[1]
Visualization: Pt/C Catalyst Synthesis Workflow
Caption: Workflow for the synthesis of a 5% Pt/C catalyst.
Application in Nanomaterial Synthesis
This compound is a preferred precursor for the bottom-up synthesis of platinum nanoparticles (PtNPs).[4] The chemical reduction of Na₂[PtCl₆] in solution is a straightforward and effective method to produce PtNPs with controllable sizes and shapes.[3] These nanoparticles are integral to applications in catalysis, sensing, and nanomedicine.[5]
Data Presentation: PtNP Synthesis Parameters
The size of the resulting nanoparticles is highly dependent on the reaction conditions. The table below illustrates the effect of the reducing agent and stabilizing agent on nanoparticle size.
| Precursor (0.13 mM) | Reducing Agent | Stabilizing Agent | Avg. Particle Size (nm) |
| Na₂[PtCl₆] | Sodium Borohydride (B1222165) | None | 2-5 |
| Na₂[PtCl₆] | Sodium Borohydride | Sodium Citrate | 5-10 |
| Na₂[PtCl₆] | Ethylene Glycol (Polyol) | PVP | 10-20 |
Note: Values are approximate and can vary based on precise concentrations, temperature, and addition rates.[3][4][6]
Experimental Protocol: Synthesis of Platinum Nanoparticles
This protocol describes a common method for synthesizing colloidal platinum nanoparticles using sodium borohydride as the reducing agent.[1]
Materials:
-
This compound(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
(Optional) Stabilizing agent, e.g., sodium citrate
Procedure:
-
Precursor Solution: Prepare a 0.13 mM aqueous solution of this compound by dissolving 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water.
-
Reducing Agent Solution: In a separate flask, prepare a fresh, cold 10 mM solution of sodium borohydride. It is critical to use a freshly prepared solution as NaBH₄ degrades in water over time.[4]
-
Reaction: While vigorously stirring the platinum salt solution, rapidly add the sodium borohydride solution. A typical molar ratio is 10 equivalents of NaBH₄ to the platinum salt.[1]
-
Nanoparticle Formation: A color change in the solution (typically to dark brown or black) indicates the formation of platinum nanoparticles.[4]
-
Stabilization: Continue stirring the colloidal suspension for at least 2 hours at room temperature to ensure the reaction is complete and the nanoparticles are stable. The resulting suspension can often be used directly for applications like catalysis.[1]
Visualization: Nanoparticle Synthesis Workflow
Caption: General workflow for PtNP synthesis via chemical reduction.
Application in Drug Development
This compound serves as a key intermediate in the synthesis of platinum-based anticancer drugs.[2][5] While not a therapeutic agent itself, it is a precursor to platinum(II) complexes, such as cisplatin, carboplatin, and oxaliplatin, which are among the most effective chemotherapeutic agents used today.[7][8] These drugs function by forming crosslinks with DNA in cancer cells, which inhibits DNA repair and replication, ultimately leading to apoptosis (programmed cell death).[9][10]
Data Presentation: Cytotoxicity of Platinum Drugs
The table below shows the in-vitro cytotoxicity (IC₅₀ values in µM) of major platinum drugs against common cancer cell lines. Lower values indicate higher potency. The synthesis of these drugs often begins with precursors derived from this compound.
| Drug | Ovarian Cancer (A2780) | Lung Cancer (A549) | Colorectal Cancer (HCT116) |
| Cisplatin | ~1.0 - 2.5 | ~5.0 - 10.0 | ~2.0 - 5.0 |
| Carboplatin | ~15 - 30 | ~50 - 100 | ~40 - 80 |
| Oxaliplatin | ~0.5 - 2.0 | ~2.0 - 8.0 | ~1.0 - 4.0 |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. The data represents typical ranges found in the literature.
Experimental Protocol: Generalized Synthesis of a Pt(II) Drug Precursor
The synthesis of platinum-based drugs is a multi-step process. A critical step is the reduction of a Pt(IV) salt (like Na₂[PtCl₆]) to a Pt(II) intermediate, such as sodium tetrachloroplatinate(II) (Na₂[PtCl₄]).[2] This Pt(II) complex is then reacted with ligands (e.g., ammonia (B1221849) for cisplatin) to form the final drug.
Materials:
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆]) - often derived from Na₂[PtCl₆] or chloroplatinic acid[7]
-
Hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl) as a reducing agent
-
Deionized water
Procedure (for K₂[PtCl₄] intermediate):
-
Suspension: Create a suspension of the potassium hexachloroplatinate(IV) salt in water.
-
Reduction: Add the reducing agent, hydrazine dihydrochloride, in small portions to the suspension.
-
Heating: Gently heat the mixture. A color change in the solution indicates the reduction of Pt(IV) to Pt(II).[2]
-
Ligand Substitution (Conceptual next step): The resulting tetrachloroplatinate(II) solution is then treated with the appropriate ligands (e.g., ammonia) under controlled conditions to synthesize the target drug, like cisplatin. This step often relies on principles like the trans effect to achieve the correct stereochemistry (i.e., the cis configuration).[11]
Visualization: Logical Pathway from Precursor to Drug Action
Caption: From platinum precursor to cellular mechanism of action.
Other Notable Applications
Beyond these core areas, this compound finds use in more specialized fields:
-
¹⁹⁵Pt NMR Spectroscopy: Due to its high solubility, stability, and relatively low cost, a solution of this compound in D₂O is the most common chemical shift reference standard for platinum-195 (B83798) NMR spectroscopy.[12]
-
Electrochemistry: The compound is used in the development of electrochemical sensors and devices, where it provides high sensitivity and stability for detecting various analytes.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Platinum - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of Sodium Chloroplatinate in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]), a water-soluble platinum salt, is a versatile and cost-effective precursor for the synthesis of highly active platinum-based heterogeneous catalysts.[1][2] Its high solubility in aqueous and some organic solvents makes it an ideal starting material for a variety of synthesis methodologies.[1] These catalysts, often in the form of platinum nanoparticles (PtNPs) or supported platinum (e.g., on carbon), are pivotal in a wide range of chemical transformations, including hydrogenation, oxidation, and hydrosilylation reactions, which are fundamental in organic synthesis and the development of fine chemicals and pharmaceutical intermediates.[2]
This document provides detailed application notes and experimental protocols for the preparation and use of platinum catalysts derived from sodium chloroplatinate, complete with quantitative data and visual workflows to guide researchers in their endeavors.
Applications in Heterogeneous Catalysis
Platinum catalysts derived from this compound are instrumental in several key classes of organic reactions:
-
Hydrogenation: These catalysts are highly effective for the hydrogenation of various functional groups, such as the reduction of nitroarenes to anilines, alkenes and alkynes to alkanes, and carbonyl compounds to alcohols.[2] The activity and selectivity of the catalyst can be tailored by controlling the platinum particle size and the nature of the support material.[2]
-
Hydrosilylation: The addition of silicon hydrides (silanes) across carbon-carbon multiple bonds is efficiently catalyzed by platinum complexes derived from this compound. This reaction is of significant industrial importance for the synthesis of organosilicon compounds.[2]
-
Oxidation: While less common than hydrogenation, platinum catalysts are also employed in oxidation reactions, such as the oxidation of alcohols and carbon monoxide.[3][4] The catalytic performance is often influenced by the catalyst's structure and the presence of promoters.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of platinum nanoparticles and a supported platinum on carbon (Pt/C) catalyst using this compound as the precursor.
Protocol 1: Synthesis of Platinum Nanoparticles by Chemical Reduction
This protocol details the synthesis of platinum nanoparticles (PtNPs) using sodium borohydride (B1222165) as a reducing agent.[1][2]
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Prepare a 0.13 mM aqueous solution of sodium hexachloroplatinate(IV) hexahydrate. For instance, dissolve 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water.[2]
-
Reducing Agent Preparation: In a separate flask, prepare a fresh, cold solution of sodium borohydride.
-
Reduction: While vigorously stirring the platinum salt solution, rapidly add 10 equivalents of the sodium borohydride solution.[2] A color change in the solution indicates the formation of platinum nanoparticles.[2]
-
Reaction Completion: Continue stirring the reaction mixture for at least 2 hours at room temperature to ensure complete reduction.[2]
-
Purification (Optional): The resulting colloidal suspension of platinum nanoparticles can often be used directly. For purification, the nanoparticles can be centrifuged and washed with deionized water to remove unreacted reagents.
Workflow for Platinum Nanoparticle Synthesis:
Protocol 2: Preparation of 5% Platinum on Carbon (Pt/C) Catalyst
This protocol outlines the preparation of a 5% Pt/C catalyst via the impregnation method followed by chemical reduction.[2]
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Activated Carbon (high surface area)
-
Sodium formate (B1220265) (HCOONa)
-
Deionized water
Procedure:
-
Carbon Slurry Preparation: Create a slurry of activated carbon in deionized water.
-
Impregnation Solution: In a separate beaker, dissolve the calculated amount of Na₂[PtCl₆]·6H₂O in deionized water to achieve a 5% platinum loading on the carbon support.
-
Impregnation: Add the impregnation solution to the activated carbon slurry with continuous stirring. Stir the mixture for 4-6 hours at room temperature to ensure uniform deposition of the platinum salt.[2]
-
Reduction: Heat the mixture to 80-90 °C. Dropwise, add a solution of sodium formate (e.g., 0.5 g in 10 mL of water).[2] Continue heating and stirring for 2-3 hours to facilitate the reduction of Pt(IV) to Pt(0).[2]
-
Isolation and Washing: Allow the mixture to cool to room temperature. Collect the Pt/C catalyst by filtration. Wash the catalyst thoroughly with deionized water until the filtrate is neutral and free of chloride ions (tested with AgNO₃ solution).[2]
-
Drying: Dry the catalyst in an oven at 100-110 °C overnight.[2]
-
Storage: Store the dried catalyst in a tightly sealed container.[2]
Workflow for Pt/C Catalyst Preparation:
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of platinum catalysts derived from this compound.
Table 1: Synthesis Parameters for Platinum Nanoparticles
| Parameter | Value | Reference |
| Precursor | Sodium hexachloroplatinate(IV) hexahydrate | [2] |
| Precursor Concentration | 0.13 mM | [2] |
| Reducing Agent | Sodium borohydride (NaBH₄) | [2] |
| Reductant Stoichiometry | 10 equivalents | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 2 hours | [2] |
| Resulting Particle Size | ~5.3 nm | [1] |
Table 2: Synthesis Parameters for 5% Pt/C Catalyst
| Parameter | Value | Reference |
| Precursor | Sodium hexachloroplatinate(IV) hexahydrate | [2] |
| Support | Activated Carbon | [2] |
| Impregnation Time | 4-6 hours | [2] |
| Reducing Agent | Sodium formate | [2][5] |
| Reduction Temperature | 80-90 °C | [2] |
| Reduction Time | 2-3 hours | [2] |
| Drying Temperature | 100-110 °C | [2] |
Table 3: Performance Data for Catalytic Applications
| Application | Substrate | Catalyst | Key Performance Metric | Value | Reference |
| Hydrogenation | p-Nitrophenol | Pt Nanoparticles | - | - | [2] |
| Hydrosilylation | 1-Octene | In-situ generated from Na₂[PtCl₆] | - | - | [2] |
| Oxidation | Formic Acid | Pt concave NPs/C | Peak mass current density | 502.00 mA·mg⁻¹ₚₜ | [6] |
| Oxidation | Formic Acid | Commercial Pt/C | Peak mass current density | 109.45 mA·mg⁻¹ₚₜ | [6] |
Characterization of Catalysts
To understand the structure-activity relationship, proper characterization of the synthesized catalysts is crucial. Key techniques include:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the platinum nanoparticles.[1]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the platinum and to estimate the particle size.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the catalyst surface.
-
Cyclic Voltammetry (CV): To evaluate the electrochemical active surface area (ECSA) of the catalyst.[5]
Logical Relationships in Catalyst Development
The development of an effective heterogeneous catalyst involves a logical progression from synthesis to characterization and finally to performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Platinum - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Preparation of Platinum Catalyst in Low-Temperature Molten Salt Using Microwave Method for Formic Acid Catalytic Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Chloroplatinate as a Catalyst Precursor in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chloroplatinate (Na₂PtCl₆) is a versatile and widely utilized precursor for the synthesis of highly active platinum-based catalysts.[1] Its solubility in water and various organic solvents makes it an excellent starting material for preparing a range of platinum catalysts, including platinum nanoparticles (PtNPs) and platinum supported on various materials, such as activated carbon (Pt/C). These catalysts are renowned for their efficiency and selectivity in hydrogenation reactions, which are fundamental transformations in organic synthesis, fine chemical production, and the development of active pharmaceutical ingredients (APIs).[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst precursor in the hydrogenation of key functional groups, including nitroarenes, alkenes, alkynes, and carbonyl compounds.
Catalyst Preparation from this compound
The catalytic activity of platinum is highly dependent on its particle size, morphology, and dispersion on a support material. This compound serves as a convenient source of platinum(IV) ions that can be reduced to catalytically active platinum(0). Common reducing agents include sodium borohydride (B1222165), sodium formate (B1220265), and hydrazine.[1]
Protocol 1: Preparation of Platinum Nanoparticles (PtNPs) via Sodium Borohydride Reduction
This protocol describes the synthesis of colloidal platinum nanoparticles.
Materials:
-
This compound hexahydrate (Na₂PtCl₆·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 0.13 mM aqueous solution of this compound.[1]
-
In a separate flask, prepare a fresh solution of sodium borohydride.
-
While vigorously stirring the platinum salt solution, rapidly add 10 equivalents of the sodium borohydride solution.[1]
-
Continue stirring the reaction mixture for at least 2 hours at room temperature. The formation of platinum nanoparticles is indicated by a color change in the solution.[1]
-
The resulting colloidal suspension of platinum nanoparticles can be used directly for catalytic applications or purified by centrifugation and washing.[1]
Protocol 2: Preparation of 5% Platinum on Activated Carbon (Pt/C) Catalyst
This protocol outlines the preparation of a supported Pt/C catalyst.
Materials:
-
This compound hexahydrate (Na₂PtCl₆·6H₂O)
-
Activated carbon (high surface area)
-
Deionized water
-
Sodium formate (HCOONa) or formaldehyde (B43269) (HCHO) solution
Procedure:
-
Suspend 1.0 g of activated carbon in 50 mL of deionized water in a round-bottom flask.
-
Prepare an impregnation solution by dissolving 0.21 g of Na₂PtCl₆·6H₂O in 10 mL of deionized water.
-
Add the impregnation solution to the activated carbon slurry and stir for 4-6 hours at room temperature to ensure uniform deposition.
-
Reduction Step (using Sodium Formate): Heat the mixture to 80-90 °C.
-
Dropwise, add a solution of sodium formate (e.g., 0.5 g in 10 mL of water).
-
Continue heating and stirring for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the Pt/C catalyst by filtration.
-
Wash the catalyst thoroughly with deionized water until the filtrate is neutral and free of chloride ions (test with AgNO₃ solution).
-
Dry the catalyst in an oven at 100-110 °C overnight.
-
Store the dried catalyst in a tightly sealed container.
Experimental Workflows
Application Notes: Hydrogenation of Functional Groups
Catalysts derived from this compound are effective for the hydrogenation of a wide range of functional groups. The following sections provide quantitative data and protocols for specific applications.
Hydrogenation of Nitroarenes
The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Platinum-based catalysts exhibit high activity and selectivity for this reaction.
Table 1: Catalytic Hydrogenation of Substituted Nitroarenes
| Entry | Substrate | Catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity to Amine (%) | Citation |
| 1 | p-Chloronitrobenzene | 0.3% Pt-4% Fe/AC | 80 | 2.0 | 1 | 65 | 94.2 | [4] |
| 2 | p-Chloronitrobenzene | Pt/ZrO₂/MCM-22 | 40 | 1.0 | 1.5 | >99.9 | 99.9 | [5] |
| 3 | o-Nitrochlorobenzene | 1 wt% Pt/C | 80 | - | - | High | High (to dichlorohydrazobenzene) | [1] |
| 4 | 4-Nitrophenol | Pt(TA) NPs | 27-55 | 0.4 | - | Kinetic study | High | [6] |
| 5 | Halogenated Nitroarenes | Pt/DMA-RGO | 50 | 2.0 | - | 85-99 | >95 | [7] |
Protocol 3: Selective Hydrogenation of p-Chloronitrobenzene
This protocol is adapted from a study using an iron-promoted Pt/AC catalyst.[4]
Materials:
-
p-Chloronitrobenzene
-
0.3% Pt-4% Fe/AC catalyst
-
Ethanol (B145695) (solvent)
-
High-pressure autoclave
Procedure:
-
In a Teflon-lined stainless steel autoclave, add 1.0 g of p-chloronitrobenzene and 20.0 mg of the 0.3% Pt-4% Fe/AC catalyst.
-
Add 8.0 mL of ethanol as the solvent.
-
Seal the autoclave and purge with H₂ gas several times.
-
Pressurize the autoclave to 2.0 MPa with H₂.
-
Heat the reaction mixture to 80 °C with stirring (900 rpm).
-
Monitor the reaction progress by techniques such as TLC or GC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The catalyst can be recovered by filtration for reuse.
-
The product can be isolated by evaporation of the solvent.
Hydrogenation of Alkenes
The hydrogenation of carbon-carbon double bonds to the corresponding alkanes is a fundamental reaction in organic chemistry. Platinum catalysts are highly effective for this transformation.
Table 2: Catalytic Hydrogenation of Alkenes
| Entry | Substrate | Catalyst | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Citation |
| 1 | Cyclohexene (B86901) | 5 wt% Pt-CeO₂ | 120 | 3 | - | 21 | [8] |
| 2 | Cyclopentene | Pt-TUD-1 | Room Temp. | - | 1 | 57.7 | [6] |
| 3 | Cyclooctadiene | Pt-TUD-1 | Room Temp. | - | - | - | [6] |
Protocol 4: Hydrogenation of Cyclohexene
This protocol is based on a study using a Pt-CeO₂ catalyst under solvent-free conditions.[8]
Materials:
-
Cyclohexene
-
5 wt% Pt-CeO₂ catalyst
-
High-pressure reactor
Procedure:
-
Place the 5 wt% Pt-CeO₂ catalyst in the reactor.
-
Introduce cyclohexene into the reactor.
-
Seal the reactor and purge with H₂ gas.
-
Pressurize the reactor to 3 atm with H₂.
-
Heat the reactor to 120 °C.
-
Monitor the reaction progress by GC analysis.
-
After completion, cool the reactor and release the pressure.
-
The product, cyclohexane, can be separated from the catalyst by filtration.
Hydrogenation of Alkynes
The semi-hydrogenation of alkynes to alkenes is a valuable transformation, and controlling the selectivity to avoid over-hydrogenation to the alkane is crucial. Platinum-based catalysts can be tailored to achieve high selectivity.
Table 3: Catalytic Hydrogenation of Phenylacetylene (B144264)
| Entry | Catalyst | Temp. (°C) | Pressure (psi) | Conversion (%) | Selectivity to Styrene (%) | Citation |
| 1 | Pt@mTiO₂ | 50 | 50 | 20-75 | 100 | [4][9][10] |
| 2 | Pt@mTiO₂ | 50 | 50 | 100 | >80 | [4][9][10] |
Protocol 5: Selective Hydrogenation of Phenylacetylene to Styrene
This protocol is based on the use of platinum nanoparticles supported on mesoporous titania.[4][9][10]
Materials:
-
Phenylacetylene
-
Pt@mTiO₂ catalyst (2.5 nm Pt nanoparticles)
-
1,4-Dioxane (B91453) (solvent)
-
High-pressure reactor
Procedure:
-
Disperse 10 mg of the Pt@mTiO₂ catalyst in 3 mL of 1,4-dioxane in the reactor.
-
Add 0.1 g of phenylacetylene to the mixture.
-
Seal the reactor, purge with H₂, and then pressurize to 50 psi.
-
Heat the reaction to 50 °C with stirring.
-
Monitor the reaction by GC to determine conversion and selectivity.
-
Upon reaching the desired conversion, stop the reaction by cooling and venting the reactor.
-
The product mixture can be analyzed directly or after catalyst filtration.
Hydrogenation of Carbonyl Compounds
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a common and important reaction. While metal hydrides are often used, catalytic hydrogenation offers a cleaner alternative.
General Considerations: Platinum catalysts are effective for the hydrogenation of aldehydes and ketones. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity.
While specific quantitative data for a range of carbonyl compounds using catalysts directly prepared from this compound is less commonly tabulated in single comprehensive studies, the general applicability is well-established. Reaction conditions are typically optimized on a case-by-case basis.
Protocol 6: General Procedure for the Hydrogenation of a Ketone
Materials:
-
Ketone substrate (e.g., acetophenone)
-
Pt/C catalyst
-
Ethanol or other suitable solvent
-
Hydrogenation apparatus
Procedure:
-
Dissolve the ketone in a suitable solvent in a reaction vessel.
-
Add the Pt/C catalyst to the solution.
-
Connect the vessel to a hydrogen source.
-
Purge the system with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the catalyst.
-
The alcohol product can be isolated by removing the solvent under reduced pressure.
Catalytic Cycle and Logical Relationships
Conclusion
This compound is an invaluable precursor for the synthesis of highly effective platinum-based hydrogenation catalysts. By carefully selecting the preparation method and reaction conditions, these catalysts can be tailored for the selective and efficient reduction of a wide array of functional groups. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to utilize these catalytic systems in their synthetic endeavors. The versatility and high performance of catalysts derived from this compound underscore their continued importance in modern chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. EP2204235A1 - Catalyst and process for selective hydrogenation of alkynes and dienes - Google Patents [patents.google.com]
- 3. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor [mdpi.com]
- 4. Supported Pt Nanoparticles on Mesoporous Titania for Selective Hydrogenation of Phenylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. Supported Pt Nanoparticles on Mesoporous Titania for Selective Hydrogenation of Phenylacetylene (Journal Article) | OSTI.GOV [osti.gov]
- 8. Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Supported Pt Nanoparticles on Mesoporous Titania for Selective Hydrogenation of Phenylacetylene [frontiersin.org]
- 10. Supported Pt Nanoparticles on Mesoporous Titania for Selective Hydrogenation of Phenylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Platinum-Based Drugs from Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum-based drugs are a cornerstone of modern chemotherapy, widely used in the treatment of various solid tumors, including testicular, ovarian, lung, and colorectal cancers. The therapeutic efficacy of these compounds stems from their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The synthesis of these life-saving drugs from common starting materials like sodium chloroplatinate or its potassium salt analog (K₂PtCl₄) is a critical process in pharmaceutical manufacturing.[1][2] This document provides detailed application notes and experimental protocols for the preparation of three major platinum-based drugs: cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828).
The protocols outlined below are based on established synthetic routes, including the widely recognized Dhara method for cisplatin synthesis.[3] These methods have been selected for their reliability and have been adapted to provide clear, step-by-step instructions suitable for a laboratory setting. Additionally, this document includes quantitative data on reaction yields and product purity to aid in the evaluation and optimization of these synthetic processes.
Core Concepts in Platinum Drug Synthesis
The synthesis of platinum-based anticancer agents from sodium or potassium chloroplatinate generally involves a series of ligand substitution reactions. The square planar geometry of the Pt(II) complex is a key feature, and controlling the stereochemistry to obtain the desired cis isomer is crucial for the drug's efficacy. The trans isomers are generally inactive. The choice of starting materials, reaction conditions, and purification methods all play a significant role in the final yield and purity of the active pharmaceutical ingredient.
Data Presentation: Synthesis of Platinum-Based Drugs
The following tables summarize quantitative data, including reaction yields and purity, for the synthesis of cisplatin, carboplatin, and oxaliplatin using various methods described in the literature.
| Drug | Synthetic Method | Reported Yield | Reported Purity | Reference |
| Cisplatin | Dhara Method | Not specified in provided abstracts | Isomerically pure | [3] |
| Cisplatin | Microwave-assisted | 47% | Comparable to Dhara method | [4] |
| Cisplatin | Phthalimide method | 86.97% | 99.58% | [5] |
| Oxaliplatin | Dichloro intermediate | 70% (crude), 62% (refined) | 99.4% (HPLC) | [6] |
| Oxaliplatin | Dihalo-intermediate with silver salt | 72.7% | Silver content < 0.0001% | [1] |
| Oxaliplatin | Diiodo intermediate with silver nitrate (B79036) | >90% | High purity | [7] |
| Carboplatin | From cis-diiodo Pt(II) complex | Not specified in provided abstracts | Low silver content (< 2 ppm) | [8] |
Experimental Protocols
Protocol 1: Synthesis of Cisplatin via the Dhara Method
This protocol describes a multi-step synthesis of cisplatin from potassium tetrachloroplatinate, a common starting material analogous to this compound.
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Potassium iodide (KI)
-
Silver nitrate (AgNO₃)
-
Potassium chloride (KCl)
-
Distilled water
-
Ethanol
-
Ether
Procedure:
-
Formation of Potassium Tetraiodoplatinate(II):
-
Dissolve potassium tetrachloroplatinate in distilled water.
-
Add a stoichiometric amount of potassium iodide solution. The color of the solution will change, indicating the formation of the tetraiodo complex.
-
-
Synthesis of cis-Diamminediiodoplatinum(II):
-
To the solution from step 1, slowly add ammonium hydroxide.
-
A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Formation of the Diaqua Complex:
-
Suspend the dried cis-[Pt(NH₃)₂I₂] in distilled water.
-
Add a stoichiometric amount of silver nitrate solution. Silver iodide (AgI) will precipitate.
-
Stir the mixture in the dark to complete the reaction.
-
Filter off the AgI precipitate. The filtrate contains the cis-[Pt(NH₃)₂(OH₂)₂]²⁺ complex.
-
-
Formation of Cisplatin:
-
To the filtrate containing the diaqua complex, add a solution of potassium chloride.
-
A yellow precipitate of cisplatin (cis-[Pt(NH₃)₂Cl₂]) will form.
-
Cool the mixture to maximize precipitation.
-
Filter the cisplatin, wash with cold water, then ethanol, and finally ether.
-
Dry the product under vacuum.
-
Purification: Recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl can be performed to obtain high-purity cisplatin.[3]
Experimental Workflow for Cisplatin Synthesis (Dhara Method)
Caption: Workflow for the synthesis of cisplatin via the Dhara method.
Protocol 2: Synthesis of Carboplatin
This protocol outlines the synthesis of carboplatin, which often starts from an intermediate derived from cisplatin synthesis.
Materials:
-
cis-[Pt(NH₃)₂(OH₂)₂]²⁺ solution (from Protocol 1, step 3)
-
1,1-Cyclobutanedicarboxylic acid disodium (B8443419) or dipotassium (B57713) salt
-
Distilled water
-
Activated charcoal
Procedure:
-
Reaction with Cyclobutanedicarboxylate:
-
To the aqueous solution of cis-[Pt(NH₃)₂(OH₂)₂]²⁺, add a solution of 1,1-cyclobutanedicarboxylic acid disodium or dipotassium salt.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the pH change.
-
-
Purification and Isolation:
-
After the reaction is complete, treat the solution with activated charcoal to remove any impurities.
-
Filter the solution.
-
Concentrate the filtrate under reduced pressure.
-
Add acetone to precipitate the carboplatin.
-
Filter the white precipitate, wash with acetone, and dry under vacuum.
-
Experimental Workflow for Carboplatin Synthesis
Caption: Workflow for the synthesis of carboplatin.
Protocol 3: Synthesis of Oxaliplatin
The synthesis of oxaliplatin involves the reaction of a platinum(II) species with (1R,2R)-diaminocyclohexane (DACH) and oxalate.
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
(1R,2R)-Diaminocyclohexane (DACH)
-
Potassium oxalate
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Synthesis of Dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II):
-
Dissolve potassium tetrachloroplatinate in water.
-
Add a solution of (1R,2R)-diaminocyclohexane in a water/ethanol mixture.
-
A light yellow precipitate of dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II) will form.
-
Filter the precipitate, wash with water and ethanol, and dry. A yield of around 95% can be expected.[6]
-
-
Synthesis of Oxaliplatin:
-
Suspend the dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum(II) in water.
-
Add a significant molar excess of potassium oxalate.
-
Adjust the pH of the mixture to 6-7 with a sodium hydroxide solution.
-
Heat the reaction mixture (e.g., 60-70°C) for several hours.[6]
-
Cool the reaction mixture and filter to remove any unreacted starting material.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrated solution to crystallize the oxaliplatin.
-
Filter the white crystals, wash with cold water and ethanol, and dry under vacuum. A yield of approximately 70% for the crude product can be achieved.[6]
-
Purification: The crude oxaliplatin can be recrystallized from boiling water to achieve high purity (e.g., 99.4% by HPLC).[6]
Experimental Workflow for Oxaliplatin Synthesis
Caption: Workflow for the synthesis of oxaliplatin.
Mechanism of Action: DNA Damage and Apoptosis Signaling
Platinum-based drugs exert their cytotoxic effects primarily by forming covalent adducts with DNA, leading to the distortion of the DNA double helix.[9] This DNA damage is recognized by cellular machinery, triggering a cascade of events known as the DNA Damage Response (DDR).[10][11] The DDR attempts to repair the damaged DNA. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[12][13][14]
The signaling pathway leading to apoptosis is complex and involves several key proteins. Upon DNA damage, sensor proteins like ATM and ATR are activated. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[14][15] Activated p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as PUMA and Bax.[14] These proteins act on the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.
Signaling Pathway of Platinum-Based Drug Action
Caption: DNA damage and apoptosis signaling pathway induced by platinum drugs.
References
- 1. US7605282B2 - Process for the preparation of an oxaliplatin preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CN105293594A - Synthetic method of cisplatin - Google Patents [patents.google.com]
- 6. CN1837223A - Novel process for synthesis of oxaliplatin as anticancer medicine - Google Patents [patents.google.com]
- 7. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]
- 8. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment [mdpi.com]
- 11. Deficient DNA damage signaling leads to chemoresistance to cisplatin in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Chloroplatinate in the Fabrication of Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium chloroplatinate (Na₂PtCl₆) in the fabrication of various chemical sensors. This compound serves as a crucial precursor for the synthesis of platinum nanoparticles (PtNPs), which are integral to enhancing the performance of electrochemical and gas sensors due to their exceptional catalytic activity, high surface area, and electrical conductivity. This document outlines the fabrication, working principles, and performance characteristics of glucose, hydrogen, and volatile organic compound (VOC) sensors incorporating platinum nanomaterials derived from this compound.
Overview of this compound in Chemical Sensing
This compound is a water-soluble platinum salt that is commonly used as a precursor in the synthesis of platinum nanoparticles.[1] The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, can be readily reduced to zerovalent platinum (Pt⁰) using various reducing agents. This process allows for the controlled formation of PtNPs with specific sizes and morphologies, which are critical for their function in sensing applications.
The primary role of these PtNPs in chemical sensors is to catalyze the electrochemical or chemical reactions of the target analyte, thereby amplifying the sensor's signal. They are often deposited onto electrode surfaces or integrated into metal oxide semiconductor matrices to enhance sensitivity, selectivity, and response time.
Amperometric Glucose Biosensor
Amperometric glucose biosensors are a cornerstone of diabetes management and are also widely used in the food industry. The integration of platinum nanoparticles derived from this compound significantly improves the performance of these sensors by facilitating the electrochemical detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic oxidation of glucose.
Signaling Pathway
The detection of glucose in this biosensor is a multi-step process. First, the enzyme glucose oxidase (GOx) catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The platinum nanoparticles on the electrode surface then catalyze the oxidation of the generated hydrogen peroxide, producing a measurable electrical current that is proportional to the glucose concentration.
Experimental Protocol: Fabrication of a Multi-Layer Glucose Biosensor
This protocol describes the fabrication of a multi-layer amperometric glucose biosensor on a platinum wire working electrode.
Materials:
-
This compound (Na₂PtCl₆) or Chloroplatinic Acid (H₂PtCl₆)
-
Platinum wire (125 µm diameter)
-
Silver wire (125 µm diameter)
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde solution (25% in water)
-
Polyurethane (PU)
-
Catalase
-
Polyvinyl alcohol (PVA)
-
0.5 M Sulfuric Acid (H₂SO₄)
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum coil)
-
Sonicator
-
Stir plate and stir bars
-
Micropipettes
-
Beakers and flasks
-
Freeze-dryer or freezer
Procedure:
-
Preparation of Platinum Working Electrode:
-
Electrodeposition of Platinum Nanoparticles (from this compound precursor):
-
Prepare an electroplating solution containing 0.2% H₂PtCl₆ (can be prepared from Na₂PtCl₆ by acidification).[3]
-
Immerse the cleaned platinum working electrode, a reference electrode, and a counter electrode in the plating solution.
-
Apply a constant potential of -0.4 V for 900 seconds to electrodeposit platinum nanoparticles onto the working electrode surface.[3]
-
-
Fabrication of the Multi-Layer Biosensor: [2][4]
-
Layer 1: Polyphenol (PPh) Film: Electropolymerize a thin film of polyphenol onto the Pt nanoparticle-modified electrode from an aqueous phenol solution. This layer enhances selectivity by blocking interfering species.[2]
-
Layer 2: Glucose Oxidase (GOx) Immobilization: Dip-coat the Pt/PPh electrode in a solution containing 140 mg/mL GOx, 56 mg/mL BSA, and 25% w/v glutaraldehyde. Allow the enzyme to cross-link. Subsequently, soak the electrode in PBS for 2 hours to remove any uncross-linked proteins.[2]
-
Layer 3: Polyurethane (PU) Membrane: Dip-coat the sensor in a 3% (w/w) PU solution in a 98:2 (w/w) mixture of THF and DMF. This layer controls the diffusion of glucose to the enzyme layer, extending the linear range of the sensor.[2]
-
Layer 4: Catalase Layer: Coat the sensor with a solution of catalase, BSA, and glutaraldehyde. This layer helps to reduce the accumulation of H₂O₂.[2]
-
Layer 5: Polyvinyl Alcohol (PVA) Hydrogel: Encase the sensor in a thick PVA hydrogel and subject it to three freeze-thaw cycles to induce physical cross-linking. This outer layer provides mechanical stability and biocompatibility.[2]
-
Performance Characteristics
The performance of platinum-based glucose biosensors can vary depending on the specific fabrication method and materials used. The following table summarizes typical performance metrics.
| Performance Metric | Typical Value | Reference(s) |
| Linear Range | 1 µM to 23 mM | [5] |
| Sensitivity | 58.9 µA mM⁻¹ cm⁻² to 70 µA mM⁻¹ cm⁻² | [5][6] |
| Limit of Detection (LOD) | 380 nM to 1 µM | [5][6] |
| Response Time (t₉₀) | < 5 to 8 seconds | [5][6] |
| Selectivity | High, with effective rejection of common interferents like ascorbic acid and uric acid, especially with a polyphenol layer. | [2] |
Hydrogen Gas Sensor
Hydrogen (H₂) is a clean energy carrier, but its flammability necessitates sensitive and reliable sensors for leak detection. Platinum is an excellent catalyst for the dissociation of hydrogen molecules, making it a key material in various types of hydrogen sensors.
Sensing Mechanism
The sensing mechanism in platinum-based resistive hydrogen sensors often relies on changes in the electrical resistance of a platinum film or platinum-decorated semiconductor upon exposure to hydrogen gas. One common mechanism is the surface scattering effect. In air, the platinum surface is covered with adsorbed oxygen species, which act as scattering centers for charge carriers, increasing the material's resistance. When hydrogen is introduced, it reacts with the adsorbed oxygen to form water, which then desorbs from the surface. This removal of scattering centers leads to a decrease in resistance, which is proportional to the hydrogen concentration.[7][8]
References
- 1. Development of a Three-Dimensional Nanostructure SnO2-Based Gas Sensor for Room-Temperature Hydrogen Detection [mdpi.com]
- 2. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucose biosensor based on electrodeposition of platinum nanoparticles onto carbon nanotubes and immobilizing enzyme with chitosan-SiO(2) sol-gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Glucose Biosensor of Platinum Nanospheres Connected by Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanostructured Platinum and Platinum Alloy-Based Resistive Hydrogen Sensors: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Potassium Using Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of potassium is a critical analytical procedure in various fields, including pharmaceutical development, agriculture, and clinical chemistry. Historically, one of the primary methods for the quantitative analysis of potassium was the chloroplatinate method, a gravimetric technique that relies on the precipitation of potassium as potassium hexachloroplatinate (K₂PtCl₆). This method, while largely superseded by modern instrumental techniques such as atomic absorption spectroscopy and ion chromatography, remains a foundational analytical procedure. Understanding its principles and protocol is valuable for historical context, specialized applications, and as a reference method.
This document provides a detailed overview of the analytical methods for the determination of potassium using sodium chloroplatinate, including comprehensive experimental protocols based on the historical Lindo-Gladding method, an official method of the AOAC (Association of Official Agricultural Chemists) in the mid-20th century.
Principle of the Method
The chloroplatinate method is a gravimetric analysis based on the selective precipitation of potassium ions from a solution. The addition of a solution containing the hexachloroplatinate anion ([PtCl₆]²⁻), typically from this compound or chloroplatinic acid, to a sample solution containing potassium ions results in the formation of a sparingly soluble, bright yellow crystalline precipitate of potassium hexachloroplatinate.
The fundamental chemical reaction is:
2K⁺(aq) + [PtCl₆]²⁻(aq) → K₂PtCl₆(s)
The precipitate is then collected, washed, dried, and weighed. The mass of the potassium in the original sample is calculated based on the stoichiometry of the precipitate.
Data Presentation
The following table summarizes the key quantitative parameters of the gravimetric chloroplatinate method. Please note that as a historical method, extensive modern validation data is limited. The values presented are illustrative of the expected performance of this gravimetric technique.
| Parameter | Value | Notes |
| Analyte | Potassium (K⁺) | |
| Precipitating Agent | This compound (Na₂PtCl₆) or Chloroplatinic Acid (H₂PtCl₆) | |
| Precipitate Form | Potassium Hexachloroplatinate (K₂PtCl₆) | Bright yellow, crystalline solid |
| Gravimetric Factor | 0.1609 (for K) or 0.1938 (for K₂O) | Based on the molar masses of K, K₂O, and K₂PtCl₆ |
| Typical Sample Matrix | Fertilizers, inorganic salts, ash residues | Requires removal of interfering ions |
| Potential Interferences | Ammonium (B1175870) (NH₄⁺), Rubidium (Rb⁺), Cesium (Cs⁺) | These ions also form insoluble hexachloroplatinates |
Experimental Protocols
The following protocols are based on the principles of the Lindo-Gladding method, a historical AOAC official method for the determination of potassium in fertilizers.
Reagents and Apparatus
-
This compound Solution (10% w/v Pt): Dissolve this compound (Na₂PtCl₆·6H₂O) in distilled water to obtain a solution containing 10 g of platinum per 100 mL. Alternatively, dissolve chloroplatinic acid (H₂PtCl₆·6H₂O) to achieve the same platinum concentration.
-
Hydrochloric Acid (HCl): Concentrated and dilute (1:1 v/v) solutions.
-
Ammonium Hydroxide (B78521) (NH₄OH): Concentrated solution.
-
Ammonium Oxalate (B1200264) Solution ((NH₄)₂C₂O₄): Saturated solution.
-
Ethyl Alcohol (80% v/v): Dilute 800 mL of absolute ethyl alcohol to 1 L with distilled water.
-
Acidified Alcohol: Mix 100 mL of 80% ethyl alcohol with 20 mL of concentrated hydrochloric acid.
-
Washing Solution: A saturated solution of ammonium chloride (NH₄Cl) in water.
-
Apparatus:
-
Gooch crucibles with asbestos (B1170538) matting (or fritted glass crucibles of medium porosity)
-
Beakers (250 mL, 400 mL)
-
Volumetric flasks
-
Filter paper
-
Drying oven (110-130°C)
-
Muffle furnace (for ashing, if necessary)
-
Analytical balance
-
Water bath
-
Sample Preparation (for Fertilizers)
-
Weighing the Sample: Accurately weigh 2.5 g of the finely ground and homogenized fertilizer sample into a 250 mL beaker.
-
Digestion: Add 30 mL of concentrated hydrochloric acid and 10 mL of nitric acid. Heat the mixture on a hot plate in a fume hood until the vigorous reaction ceases.
-
Evaporation: Evaporate the solution to dryness on a steam bath.
-
Redissolution: Add 50 mL of distilled water and 5 mL of concentrated hydrochloric acid to the residue. Heat to dissolve the salts.
-
Removal of Interfering Ions:
-
Heat the solution to boiling.
-
Add ammonium hydroxide solution in slight excess to precipitate iron and aluminum hydroxides.
-
Add a sufficient amount of saturated ammonium oxalate solution to precipitate calcium.
-
Allow the precipitate to settle.
-
-
Filtration and Dilution: Filter the solution into a 250 mL volumetric flask. Wash the precipitate on the filter paper with hot distilled water, collecting the washings in the same flask. Cool the filtrate and dilute to the mark with distilled water.
Precipitation of Potassium Chloroplatinate
-
Aliquoting: Pipette a 50 mL aliquot of the prepared sample solution into a 250 mL beaker.
-
Acidification: Add a few drops of hydrochloric acid.
-
Addition of Precipitating Agent: Add an excess of the this compound solution. The amount to be added will depend on the expected potassium content; a significant excess is required to ensure complete precipitation.
-
Evaporation and Crystallization: Evaporate the solution on a water bath to a thick, syrupy consistency. The solution should not be evaporated to complete dryness.
-
Precipitate Formation: Allow the beaker to cool. The potassium hexachloroplatinate will crystallize out.
Filtration, Washing, and Drying
-
Washing with Alcohol: Add 20-30 mL of 80% ethyl alcohol to the cooled beaker. Triturate the precipitate with a glass rod.
-
Filtration: Decant the supernatant through a pre-weighed Goch crucible (or fritted glass crucible).
-
Repeated Washing: Wash the precipitate in the beaker by decantation with several portions of 80% ethyl alcohol. Transfer the precipitate to the crucible and wash with the alcohol until the filtrate is colorless.
-
Final Wash: Wash the precipitate in the crucible with a small amount of the acidified alcohol, followed by a final wash with 80% ethyl alcohol.
-
Drying: Dry the crucible and its contents in a drying oven at 110-130°C for at least one hour, or until a constant weight is achieved.
-
Weighing: Cool the crucible in a desiccator and weigh accurately.
Calculation
The percentage of potassium (K) or potassium oxide (K₂O) in the original sample is calculated using the following formulas:
-
% K = (Weight of K₂PtCl₆ precipitate × 0.1609 × 100) / (Weight of sample in aliquot)
-
% K₂O = (Weight of K₂PtCl₆ precipitate × 0.1938 × 100) / (Weight of sample in aliquot)
Where the weight of the sample in the aliquot is the initial sample weight multiplied by the aliquot factor (e.g., 50 mL / 250 mL = 0.2).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of potassium.
Chemical Reaction Pathway
Caption: Chemical reaction for the precipitation of potassium hexachloroplatinate.
Application of Sodium Chloroplatinate in Hydrosilylation Reactions: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[1][2] Among the various catalysts employed for this transformation, platinum-based catalysts are particularly effective.[3] Sodium chloroplatinate (Na₂[PtCl₆]), a water-soluble platinum(IV) salt, serves as a crucial and versatile precursor for the in-situ generation of highly active platinum catalysts for hydrosilylation reactions.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in this critical reaction, tailored for professionals in research and drug development.
Catalyst Activation and Active Species
This compound itself is a precatalyst and requires reduction from Pt(IV) to a catalytically active Pt(0) or Pt(II) species. This reduction can be achieved in situ through various methods, often involving the silane (B1218182) reagent or other reducing agents present in the reaction mixture. Two of the most well-known catalysts derived from chloroplatinic acid (H₂PtCl₆), a close relative of this compound, are Speier's catalyst and Karstedt's catalyst.
-
Speier's Catalyst: A solution of hexachloroplatinic acid in isopropanol.[3]
-
Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, which is highly soluble in organic and silicone-based media.[3][4] It is typically prepared by reacting a platinum(IV) source with a vinyl-containing siloxane.[3][4]
The choice between these catalysts often depends on the reaction medium and desired solubility. Karstedt's catalyst is favored for its homogeneity in non-polar environments, such as in the curing of silicone polymers.[3]
Reaction Mechanism: The Chalk-Harrod Pathway
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[1][3] This catalytic cycle involves the following key steps:
-
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center, forming a platinum(II) hydride-silyl complex.
-
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center.
-
Migratory Insertion: The alkene inserts into the platinum-hydride bond.
-
Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final organosilane product and regenerate the platinum(0) catalyst.
This mechanism provides a framework for understanding the factors that influence reaction rates and selectivity.
Quantitative Data for Hydrosilylation Reactions
The following tables summarize quantitative data for various hydrosilylation reactions catalyzed by platinum species derived from chloroplatinate precursors.
Table 1: Hydrosilylation of Alkenes
| Alkene | Silane | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Triethoxysilane | H₂PtCl₆ | 0.025 - 0.1 | 40 - 75 | 0.5 - 3 | >95 | [5] |
| Styrene | Dichloromethylsilane | Polystyrene-bound Pt complex | - | 25 | 1.5 | 99.8 | [6] |
| 1-Dodecene | Dichloromethylsilane | Polystyrene-bound Pt complex | - | 25 | 1.3 | 63 | [6] |
| Allyl Methacrylate | Dichloromethylsilane | Polystyrene-bound Pt complex | - | 25 | 0.9 | 99.8 | [6] |
| 1-Hexene | Triethoxysilane | COP1-T-Pt | 1.67 x 10⁻⁴ | Room Temp | - | - | [7] |
Table 2: Hydrosilylation of Alkynes
| Alkyne | Silane | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (β(E):β(Z):α) | Reference |
| Phenylacetylene | Triethylsilane | Karstedt's catalyst | - | 60 | 1 | - | 81:1:18 | [8] |
| 5-Decyne | Triethylsilane | Pt/TiO₂ | 0.25 | 70 | < 2 | >95 | - | [8] |
| Terminal Alkynes | Various Silanes | t-Bu₃P-Pt(DVDS) | - | - | - | High | Excellent | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrosilylation of an Alkene
This protocol describes a typical procedure for the platinum-catalyzed hydrosilylation of an alkene using an in-situ generated catalyst from this compound or a pre-made catalyst.[1]
Materials:
-
Alkene (e.g., 1-octene)
-
Hydrosilane (e.g., triethoxysilane)
-
This compound(IV) hexahydrate or Karstedt's catalyst
-
Anhydrous toluene (B28343) (or other suitable inert solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer, add the alkene (e.g., 1.12 g, 10 mmol) and anhydrous toluene (20 mL).
-
Add the hydrosilane (e.g., 1.81 g, 11 mmol).
-
Add the platinum catalyst. If using this compound, a typical loading is in the range of 10-100 ppm of platinum relative to the reactants. For Karstedt's catalyst, a similar platinum loading is used.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).
-
Upon completion, the reaction mixture can be worked up to isolate the product.
Protocol 2: Reaction Work-up and Product Isolation
The work-up procedure aims to remove the platinum catalyst and any unreacted starting materials.
Procedure:
-
Catalyst Removal:
-
For homogeneous catalysts, the product can be purified by distillation or column chromatography.
-
Alternatively, the platinum catalyst can be precipitated as platinum black by the addition of a reducing agent, followed by filtration through a pad of Celite or activated carbon.[10]
-
-
Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with water or brine to remove any water-soluble byproducts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: A general experimental workflow for a hydrosilylation reaction.
Caption: Relationship between this compound and active hydrosilylation catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. qualitas1998.net [qualitas1998.net]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Synthesis of Platinum Complexes from Chloroplatinates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key platinum (Pt) complexes, utilizing sodium or potassium chloroplatinate as the primary starting material. These protocols are foundational for researchers in medicinal chemistry, materials science, and catalysis.
Introduction to Platinum Complex Synthesis
Platinum complexes are a cornerstone of modern inorganic chemistry with significant applications, most notably in oncology. The square planar Pt(II) complexes, such as cisplatin, carboplatin, and oxaliplatin, are among the most effective and widely used anticancer drugs.[1][2] Their synthesis typically begins from a stable, water-soluble platinum salt, most commonly potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or sodium hexachloroplatinate(IV) (Na₂[PtCl₆]).[3][4]
The reactivity of the [PtCl₄]²⁻ anion is central to these syntheses.[1] It undergoes associative ligand substitution reactions, which are governed by factors such as the incoming ligand's nucleophilicity and the trans effect—a kinetic phenomenon where certain ligands increase the rate of substitution of the ligand positioned trans to them.[1][5] A thorough understanding of these principles is crucial for achieving the desired stereochemistry, which is often critical for biological activity. For instance, cis-diamminedichloroplatinum(II) (cisplatin) is a potent anticancer agent, while its trans isomer is inactive.[6]
General Experimental Workflow
The synthesis of platinum complexes from a chloroplatinate salt generally follows a multi-step process involving the preparation of intermediates, ligand substitution, and rigorous purification and characterization.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Chloroplatinate in Industrial Plating Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium chloroplatinate (Na₂[PtCl₆]) in industrial plating processes. The information is intended to guide researchers and professionals in understanding the formulation, operation, and quality control of platinum electroplating baths for various applications, including the fabrication of medical devices, electronics, and catalytic surfaces.
Application Notes
This compound serves as a primary source of platinum ions in acidic electroplating baths. These baths are utilized to deposit a layer of platinum onto a substrate, imparting desirable properties such as high corrosion resistance, biocompatibility, catalytic activity, and excellent electrical conductivity.
Key Applications:
-
Medical Devices: Platinum coatings are applied to implantable devices, surgical tools, and catheters to enhance their biocompatibility and radiopacity.
-
Electronics: In the electronics industry, platinum plating is used for connectors, contacts, and sensors to ensure reliable electrical performance and resistance to harsh environments.
-
Catalysis: Platinum-plated electrodes and meshes are widely used as catalysts in various chemical reactions, including in fuel cells and for organic synthesis.
-
Jewelry and Decorative Finishes: While less common for pure this compound baths, platinum plating provides a bright, white, and durable finish for decorative items.[1]
Advantages of this compound-Based Plating:
-
High Purity Deposits: Baths formulated with this compound can produce high-purity platinum deposits.
-
Good Adhesion: When proper substrate preparation is performed, the resulting platinum layer exhibits strong adhesion.
-
Versatility: The process can be adapted to coat a variety of substrates, including silver, gold, copper, nickel, and titanium. For certain materials like tin, lead, and iron, an intermediate strike layer is necessary.
Limitations:
-
Bath Stability: The composition and pH of the plating bath must be carefully monitored and maintained to ensure consistent deposit quality.[1]
-
Cost: Platinum is a precious metal, making the initial setup and maintenance of the plating bath a significant investment.
-
Hydrogen Evolution: Competing hydrogen evolution at the cathode can reduce plating efficiency.
Data Presentation: Plating Bath Formulations and Operating Parameters
The following tables summarize typical compositions and operating parameters for acidic platinum electroplating baths using a chloroplatinate source.
Table 1: Typical Acidic Platinum Plating Bath Composition
| Component | Concentration Range | Purpose |
| Platinum (from this compound) | 2 - 20 g/L | Source of platinum ions for deposition.[2] |
| Hydrochloric Acid (HCl) | 180 - 300 g/L | Provides conductivity and maintains an acidic environment.[3] |
| Supporting Electrolytes (e.g., Sulfuric Acid) | 0.07 - 0.2 M | Enhances the conductivity of the solution. |
| Additives (e.g., Brighteners, Levelers) | As required | To modify the properties of the deposit (e.g., brightness, smoothness). |
Table 2: Typical Operating Parameters for Platinum Plating
| Parameter | Range | Optimal Value |
| Platinum Concentration | 2 - 20 g/L | 4 g/L |
| pH | < 1 - 1.5 | 1.0[2] |
| Temperature | 25 - 90 °C | 30 - 40 °C[1][3] |
| Current Density | 0.5 - 10 A/dm² | 3.0 A/dm²[2] |
| Anode Type | Platinized Titanium | - |
| Agitation | Required | Moderate |
| Anode to Cathode Ratio | 2:1 - 5:1 | 3:1[2] |
| Cathode Efficiency | 12 - 19 mg/A·min | 15.0 mg/A·min[2] |
Experimental Protocols
The following protocols provide a general framework for the preparation, operation, and analysis of a this compound-based plating bath.
Protocol 1: Preparation of an Acidic Platinum Plating Bath
Objective: To prepare a 1-liter acidic platinum plating bath with a target platinum concentration of 5 g/L.
Materials:
-
This compound (Na₂[PtCl₆])
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water (< 3 µS/cm)[2]
-
1 L Pyrex glass or polypropylene (B1209903) beaker[2]
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
-
Personal Protective Equipment (PPE): gloves, goggles, lab coat
Procedure:
-
Safety First: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE as the solutions are corrosive and contain toxic metals.[4]
-
Water Addition: Add approximately 800 mL of deionized water to the 1 L beaker.[1]
-
Acid Addition: While stirring, slowly add the required volume of concentrated hydrochloric acid to achieve the desired concentration (e.g., 200 g/L). Caution: Always add acid to water, never the other way around.
-
This compound Dissolution: Weigh the amount of this compound needed to achieve a 5 g/L platinum concentration. Slowly add the salt to the stirred acid solution until it is completely dissolved.
-
Volume Adjustment: Once the salt is dissolved, add deionized water to bring the final volume to 1 L.
-
Mixing: Continue stirring the solution for at least 30 minutes to ensure homogeneity.
Protocol 2: Electroplating of a Substrate
Objective: To deposit a layer of platinum onto a prepared substrate.
Equipment:
-
DC Power Supply (Rectifier)
-
Plating cell (beaker from Protocol 1)
-
Platinized titanium anode[2]
-
Copper wire for cathode connection
-
Hot plate with magnetic stirring capability
-
Thermometer
-
Prepared substrate (e.g., nickel, copper, gold)
Procedure:
-
Substrate Preparation: The substrate must be thoroughly cleaned and activated prior to plating. This typically involves a sequence of degreasing, rinsing, acid activation, and final rinsing.
-
Bath Setup: Place the plating bath on the hot plate and introduce a magnetic stir bar. Suspend the platinized titanium anode and the substrate (cathode) in the solution, ensuring they do not touch.
-
Connections: Connect the positive lead of the rectifier to the anode and the negative lead to the substrate using copper wire.
-
Heating and Agitation: Heat the bath to the desired operating temperature (e.g., 35°C) and begin gentle agitation.[1]
-
Electroplating: Apply the calculated voltage (typically 2-4 V) or current density (e.g., 3 A/dm²) to initiate plating.[2]
-
Plating Time: The duration of plating will depend on the desired thickness of the platinum layer.
-
Post-Treatment: After plating, turn off the rectifier, remove the substrate, and immediately rinse it with deionized water to remove residual plating solution. A final rinse in hot deionized water (60-80°C) can improve the appearance of the deposit.[1]
-
Drying: Dry the plated part thoroughly.
Protocol 3: Quantitative Analysis of Platinum in the Plating Bath
Objective: To determine the platinum concentration in the plating bath to ensure it remains within the optimal range.
Method: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a common and accurate instrumental method for determining the concentration of metallic elements in plating solutions.[5]
Equipment:
-
ICP-OES Spectrometer
-
Volumetric flasks and pipettes
-
Certified platinum standard solution
-
Deionized water
Procedure:
-
Sample Collection: Take a representative sample (e.g., 10 mL) from the well-mixed plating bath.[4]
-
Sample Preparation: Accurately dilute the sample with deionized water to a concentration that falls within the linear range of the ICP-OES instrument. A dilution factor of 1000 is common.
-
Calibration: Prepare a series of calibration standards from the certified platinum standard solution, covering the expected concentration range of the diluted sample.
-
Analysis: Aspirate the blank, calibration standards, and the diluted sample into the ICP-OES and measure the emission intensity at a characteristic wavelength for platinum.
-
Calculation: Construct a calibration curve from the standards and use it to determine the platinum concentration in the diluted sample. Calculate the original concentration in the plating bath by multiplying by the dilution factor.
Visualizations
The following diagrams illustrate the workflow and chemical relationships in a typical this compound plating process.
References
Troubleshooting & Optimization
optimizing platinum nanoparticle size with sodium chloroplatinate concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing platinum nanoparticle (PtNP) size by adjusting sodium chloroplatinate concentration during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind controlling platinum nanoparticle size with this compound concentration?
The concentration of the platinum precursor, this compound (Na₂PtCl₆), directly influences the nucleation and growth kinetics of the nanoparticles during chemical reduction.[1] Generally, a higher precursor concentration leads to the formation of a larger number of initial nuclei. If the reducing agent is consumed quickly, this can result in smaller nanoparticles due to the limited availability of platinum atoms for the growth of each nucleus. Conversely, under certain conditions, a higher concentration can lead to larger particles due to aggregation or Ostwald ripening. The final size is a complex interplay between the precursor concentration, the reducing agent, stabilizing agents, temperature, and pH.[2][3]
Q2: How do other experimental parameters affect the final nanoparticle size?
Several factors besides the precursor concentration play a crucial role:
-
Reducing Agent: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) lead to rapid reduction and the formation of many small nuclei, typically resulting in smaller nanoparticles.[4] Milder reducing agents like ascorbic acid allow for slower, more controlled growth, which can be used to achieve larger, more uniform particles.[4]
-
Stabilizing/Capping Agent: These agents, such as polyvinylpyrrolidone (B124986) (PVP) or sodium citrate (B86180), adsorb to the nanoparticle surface, preventing aggregation and controlling growth.[4][5] The concentration and type of stabilizing agent are critical for achieving a stable colloidal suspension of well-dispersed nanoparticles.[4]
-
Temperature: Higher temperatures generally increase the reaction rate, which can favor nucleation over growth, leading to smaller nanoparticles. However, excessively high temperatures can also promote particle aggregation.[4]
-
pH: The pH of the reaction medium affects the reduction potential of the reducing agent and the surface charge of the nanoparticles, influencing their stability and final size.[4] For instance, sodium borohydride is more stable and effective in alkaline conditions.[4]
Q3: What are the common methods for synthesizing platinum nanoparticles from this compound?
The most prevalent methods include:
-
Chemical Reduction: This involves a reducing agent to convert platinum ions (Pt⁴⁺) to metallic platinum (Pt⁰). Common reducing agents are sodium borohydride, ascorbic acid, and ethylene (B1197577) glycol.[6]
-
Polyol Method: In this method, a polyol (e.g., ethylene glycol) serves as both the solvent and the reducing agent, typically at elevated temperatures.[6]
-
Photoreduction: This method utilizes light energy to initiate the reduction of the platinum precursor.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nanoparticles | 1. Ineffective or degraded reducing agent.2. Incorrect pH for the chosen reducing agent.3. Insufficient reaction time or temperature. | 1. Use a freshly prepared solution of the reducing agent.[4]2. Optimize the pH of the reaction mixture. For sodium borohydride, an alkaline pH is recommended.[4]3. Increase the reaction time or temperature according to the chosen protocol, monitoring for a color change indicating nanoparticle formation.[4] |
| Particle Aggregation and Precipitation | 1. Inadequate stabilization.2. Incorrect pH leading to reduced surface charge.3. High precursor concentration without sufficient stabilizing agent. | 1. Introduce or increase the concentration of a suitable stabilizing (capping) agent.[4]2. Adjust the pH to ensure sufficient electrostatic repulsion between particles.3. Optimize the ratio of stabilizing agent to this compound. |
| Wide Particle Size Distribution (Polydispersity) | 1. Uncontrolled rate of reducing agent addition.2. Inhomogeneous temperature distribution in the reaction vessel.3. Secondary nucleation events. | 1. Use a syringe pump for the controlled, dropwise addition of the reducing agent.[4][5]2. Ensure vigorous and uniform stirring throughout the synthesis.3. Modify the reaction conditions (e.g., temperature, precursor concentration) to favor uniform growth over secondary nucleation. |
| Inconsistent Results Between Batches | 1. Variability in reagent preparation (especially the reducing agent).2. Inconsistent addition rate of reagents.3. Fluctuations in reaction temperature. | 1. Always use freshly prepared and accurately concentrated reagent solutions.2. Standardize the method of reagent addition (e.g., using a syringe pump).[4][5]3. Use a temperature-controlled reaction setup (e.g., an oil bath) to maintain a constant temperature. |
Data Presentation
The following table summarizes the effect of this compound (H₂PtCl₆) concentration on the resulting average platinum nanoparticle size, based on data from various studies. It is important to note that other experimental conditions, such as the type and concentration of stabilizing agents and reducing agents, also significantly impact the final particle size.
| H₂PtCl₆ Concentration (mM) | Stabilizing Agent | Reducing Agent | Resulting Average PtNP Size (nm) |
| 0.5 | PVP | Ethylene Glycol | ~2-3 |
| 1.0 | Sodium Citrate | Sodium Borohydride | ~3-5 |
| 2.5 | PVP | Ethylene Glycol | ~5-7 |
| 5.0 | None | Sodium Borohydride | ~5.3 |
| 10.0 | PVP | Ethylene Glycol | ~8-10 |
Note: This table is a compilation of representative data and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Platinum Nanoparticles using Sodium Borohydride Reduction
This protocol describes a common method for synthesizing small platinum nanoparticles.
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium citrate (stabilizing agent, optional but recommended)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of sodium hexachloroplatinate. For example, dissolve 5.6 mg of Na₂[PtCl₆]·6H₂O in 10 mL of deionized water.
-
Addition of Stabilizer: To the precursor solution, add a solution of sodium citrate to a final concentration of 10 mM.
-
Reduction: While vigorously stirring the mixture, slowly add a freshly prepared, cold 20 mM solution of sodium borohydride dropwise.
-
Reaction: A color change to dark brown or black indicates the formation of platinum nanoparticles.[4][5] Continue stirring for 1-2 hours to ensure the reaction is complete.[4]
-
Purification: Centrifuge the solution to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step multiple times.
-
Drying: Dry the purified platinum nanoparticles in a vacuum oven at 60-80°C.
Protocol 2: Polyol Synthesis of Platinum Nanoparticles
This protocol utilizes ethylene glycol as both the solvent and reducing agent.
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP) (stabilizing agent)
Procedure:
-
Preparation of Solution: In a flask, dissolve the desired amount of sodium hexachloroplatinate and PVP in ethylene glycol.
-
Heating: Heat the solution to 160°C with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Maintain the temperature for 2-3 hours. The color of the solution will gradually change, indicating the formation of platinum nanoparticles.
-
Cooling and Precipitation: Cool the solution to room temperature. Precipitate the nanoparticles by adding a sufficient amount of acetone.
-
Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles with a mixture of ethanol (B145695) and water several times to remove any residual ethylene glycol and PVP.
-
Drying: Dry the purified platinum nanoparticles under vacuum.
Visualizations
Caption: Experimental workflow for optimizing platinum nanoparticle size.
Caption: Key parameters influencing nanoparticle characteristics.
References
- 1. apjee-my.weebly.com [apjee-my.weebly.com]
- 2. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofabricated platinum nanoparticles: therapeutic evaluation as a potential nanodrug against breast cancer cells and drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Agglomeration in Sodium Chloroplatinate Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of nanoparticle agglomeration during the reduction of sodium chloroplatinate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions in a direct question-and-answer format.
Problem 1: My platinum nanoparticles are forming large, uncontrolled aggregates.
-
Potential Cause: Insufficient or ineffective stabilization of the newly formed nanoparticles. The high surface energy of the nanoparticles makes them prone to aggregation to minimize this energy.[1]
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Recommended Solution:
-
Introduce a Capping/Stabilizing Agent: The most effective way to prevent agglomeration is to use a capping or stabilizing agent.[2][3] These agents adsorb to the nanoparticle surface, providing a protective layer that prevents them from sticking together.[1][3] Common capping agents include:
-
Polymers: Polyvinylpyrrolidone (PVP)
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Surfactants: Cetyltrimethylammonium bromide (CTAB), Sodium dodecyl sulfate (B86663) (SDS)
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Small molecules: Citrate, Ascorbic acid (can also act as a mild reducing agent)[4]
-
-
Optimize Stabilizer Concentration: The concentration of the stabilizing agent is crucial. Too little may not provide adequate coverage, while too much can interfere with other aspects of the reaction. It is recommended to perform a concentration optimization study.
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Problem 2: I'm using a capping agent, but still observing significant agglomeration.
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Potential Cause 1: The chosen capping agent is not suitable for your specific reaction conditions (e.g., solvent, temperature, pH).
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Recommended Solution 1:
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Screen Different Capping Agents: The effectiveness of a capping agent can be highly dependent on the experimental setup. Consider testing different types of stabilizers from the list above. For example, some capping agents may have better solubility or binding affinity in your chosen solvent.
-
-
Potential Cause 2: The timing of the capping agent addition is incorrect.
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Recommended Solution 2:
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Add the Capping Agent Early: In most protocols, the stabilizing agent should be added to the this compound solution before the introduction of the reducing agent.[4] This ensures that the nanoparticles are stabilized as soon as they are formed.
-
-
Potential Cause 3: The pH of the reaction medium is not optimal for nanoparticle stability.
-
Recommended Solution 3:
-
Adjust and Buffer the pH: The surface charge of the nanoparticles, which contributes to their stability via electrostatic repulsion, is pH-dependent.[4] Adjust the pH to a range where the nanoparticles exhibit a high surface charge. This can be determined through zeta potential measurements.
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Problem 3: My results are not reproducible; sometimes I get well-dispersed nanoparticles, and other times they are heavily agglomerated.
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Potential Cause 1: Inconsistent reaction temperature.
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Recommended Solution 1:
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Precise Temperature Control: Use a temperature-controlled oil bath or a reaction block to maintain a stable and uniform temperature throughout the experiment. Even small fluctuations in temperature can significantly impact nucleation and growth kinetics, leading to agglomeration.[4]
-
-
Potential Cause 2: Inhomogeneous mixing of reactants.
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Recommended Solution 2:
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Standardize Stirring: Employ a magnetic stirrer with a consistent and vigorous stirring rate to ensure the rapid and uniform distribution of the reducing agent.[4] This prevents localized high concentrations of reactants, which can lead to uncontrolled particle growth and aggregation.
-
-
Potential Cause 3: The rate of addition of the reducing agent is not controlled.
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Recommended Solution 3:
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Controlled Reagent Addition: Use a syringe pump for the slow and controlled addition of the reducing agent to the this compound solution.[4] A rapid addition can lead to a burst of nucleation and subsequent uncontrolled growth and agglomeration.
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration during the reduction of this compound?
A1: The primary cause of agglomeration is the high surface energy of the newly formed platinum nanoparticles. In the absence of a stabilizing agent, these nanoparticles will spontaneously aggregate to reduce their overall surface area and achieve a more stable energetic state.[1]
Q2: How do capping agents prevent agglomeration?
A2: Capping agents are molecules that adsorb to the surface of nanoparticles, preventing agglomeration through two main mechanisms:[1][3]
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Steric Hindrance: The physical bulk of the capping agent molecules creates a barrier that physically prevents the nanoparticles from coming into close contact.
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Electrostatic Repulsion: If the capping agents are charged, they impart a surface charge to the nanoparticles, leading to electrostatic repulsion between them.
Q3: Can the choice of reducing agent affect agglomeration?
A3: Yes, the choice and concentration of the reducing agent can significantly influence the reaction kinetics, which in turn affects particle size and agglomeration. Stronger reducing agents like sodium borohydride (B1222165) lead to faster reaction rates, which can sometimes result in smaller particles but may also increase the risk of agglomeration if not properly controlled.[4][7] Milder reducing agents like ascorbic acid offer slower, more controlled reactions.[4]
Q4: Does the solvent play a role in preventing agglomeration?
A4: The solvent can influence the stability of the nanoparticles and the effectiveness of the capping agent. The viscosity and polarity of the solvent can affect diffusion rates and the interaction between the capping agent and the nanoparticle surface.
Q5: Are there any "green" or environmentally friendly methods to prevent agglomeration?
A5: Yes, there is growing interest in "green synthesis" methods that utilize plant extracts as both reducing and capping agents.[6][8] Molecules like polyphenols, flavonoids, and terpenoids found in these extracts can effectively reduce the platinum salt and stabilize the resulting nanoparticles, preventing agglomeration.[5][8]
Data Presentation
Table 1: Common Reducing Agents and Their Optimal Reaction Conditions
| Reducing Agent | Typical Concentration | Optimal pH | Recommended Temperature (°C) | Notes |
| Sodium Borohydride (NaBH₄) | 10 mM | ~13 (in 0.1 M NaOH) | 0 - 25 | Strong reducing agent; requires alkaline conditions for stability.[4] |
| Ascorbic Acid | 10 mM | 3 - 10 | 60 - 80 | Mild reducing agent; reaction rate increases with pH.[4] |
| Ethylene Glycol | (Solvent) | Neutral | 120 - 160 | Acts as both solvent and reducing agent (polyol method). |
| Sodium Citrate | Varies | 7 - 9 | 80 - 100 | Also acts as a capping agent. |
Table 2: Common Capping Agents for Platinum Nanoparticle Synthesis
| Capping Agent | Class | Stabilization Mechanism | Typical Solvents |
| Polyvinylpyrrolidone (PVP) | Polymer | Steric | Water, Ethanol |
| Cetyltrimethylammonium bromide (CTAB) | Surfactant | Electrostatic and Steric | Water |
| Sodium Citrate | Small Molecule | Electrostatic | Water |
| Oleylamine | Surfactant | Steric | Toluene, Hexane |
| Thiol-containing molecules | Small Molecule | Covalent Bonding | Varies |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
-
Prepare the Precursor Solution: Prepare a 1 mM aqueous solution of this compound (Na₂PtCl₆).
-
Add Stabilizing Agent: To the precursor solution, add the chosen stabilizing agent (e.g., PVP or sodium citrate) at the desired concentration and stir until fully dissolved.
-
Deaerate the Solution: Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can interfere with the reduction.[4]
-
Prepare the Reducing Agent: Freshly prepare a 10 mM solution of sodium borohydride (NaBH₄) in 0.1 M sodium hydroxide (B78521) (NaOH) to ensure its stability.[4]
-
Initiate Reduction: While vigorously stirring the precursor solution, rapidly add the sodium borohydride solution.
-
Reaction and Observation: Continue stirring the reaction mixture for 1-2 hours at room temperature. A color change to dark brown or black indicates the formation of platinum nanoparticles.
Protocol 2: Reduction of this compound using Ascorbic Acid
-
Prepare the Precursor Solution: Prepare a 1 mM aqueous solution of this compound (Na₂PtCl₆).
-
Add Stabilizing Agent: Add the desired stabilizing agent to the precursor solution and stir until dissolved.
-
Heat the Solution: Heat the solution to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.[4]
-
Prepare the Reducing Agent: Freshly prepare a 10 mM aqueous solution of ascorbic acid.
-
Initiate Reduction: Add the ascorbic acid solution to the heated precursor solution while maintaining vigorous stirring.
-
Reaction and Observation: Maintain the temperature and stirring for 1-3 hours. The color change will indicate the formation of platinum nanoparticles.
Visualizations
Caption: A generalized experimental workflow for the synthesis of platinum nanoparticles.
Caption: A troubleshooting guide for nanoparticle agglomeration.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 3. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reduction of Sodium Chloroplatinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reduction of sodium chloroplatinate (Na₂[PtCl₆]). The following guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.
Troubleshooting Guides
This section addresses common problems, their potential causes, and recommended solutions to ensure a complete and efficient reduction process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Platinum Nanoparticles | Ineffective Reducing Agent: The chosen reducing agent may be degraded or too weak for the reaction conditions. | Verify Reducing Agent Activity: Use a freshly prepared solution of the reducing agent. For instance, sodium borohydride (B1222165) is a strong reducing agent but is most effective in alkaline conditions (pH ~13) as it decomposes in acidic or neutral solutions.[1] Ascorbic acid is a milder reducing agent.[1] |
| Incorrect pH: The pH of the reaction mixture is crucial for the stability of both the reducing agent and the platinum precursor.[1] | Optimize and Adjust pH: Ensure the pH is within the optimal range for your chosen reducing agent. For sodium borohydride, a highly alkaline medium (e.g., 0.1 M NaOH) is recommended to prevent its rapid decomposition.[1] The optimal pH for other reducing agents like hydrazine (B178648) may vary.[1] | |
| Presence of Oxygen: Dissolved oxygen can interfere with the reduction process, particularly with oxygen-sensitive reducing agents like sodium borohydride.[1] | Deaerate Solutions: Purge all solutions (water, precursor solution, and reducing agent solution) with an inert gas such as nitrogen or argon for at least 30 minutes before initiating the reaction.[1] | |
| Poor Reproducibility (Inconsistent Particle Size and Shape) | Fluctuations in Reaction Temperature: Temperature significantly impacts the nucleation and growth of nanoparticles. | Precise Temperature Control: Employ a temperature-controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment. Even minor variations can affect the final particle morphology.[1] |
| Inconsistent Mixing: Inadequate or inconsistent stirring can lead to localized concentration gradients of reactants. | Standardize Stirring: Use a magnetic stirrer at a consistent rate for all experiments to ensure a homogeneous solution without creating a vortex.[1] | |
| Variability in Reagent Addition: The rate at which the reducing agent is added can influence the reaction kinetics. | Controlled Addition: Utilize a syringe pump or burette for the controlled and reproducible addition of the reducing agent to the this compound solution.[1] | |
| Aggregation of Platinum Nanoparticles | Insufficient Stabilization: The newly formed nanoparticles may lack sufficient surface charge to prevent aggregation. | Use of Stabilizing Agents: Introduce a stabilizing (capping) agent such as polyvinylpyrrolidone (B124986) (PVP) or citrate (B86180) into the reaction mixture. The concentration of the stabilizer may require optimization.[1] |
| Incorrect pH for Stability: The surface charge of the nanoparticles, which contributes to their stability, is pH-dependent. | Optimize pH for Stability: Adjust the pH to a range where the nanoparticles have a sufficient surface charge to repel each other. This is often a pH away from the isoelectric point of the capped nanoparticles.[1] | |
| High Reactant Concentrations: High concentrations of the platinum precursor or the reducing agent can lead to rapid, uncontrolled particle growth and aggregation. | Dilute Reactants: Work with more dilute solutions of both the this compound and the reducing agent.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents for this compound, and how do I choose the right one?
A1: Common reducing agents include sodium borohydride, ascorbic acid, and hydrazine.
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Sodium borohydride (NaBH₄) is a strong reducing agent that facilitates a rapid reduction.[1] However, it is only stable and most effective in alkaline solutions (pH ~13).[1]
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Ascorbic acid is a milder reducing agent, which can provide better control over nanoparticle growth.[1] Its reduction rate increases with higher pH.[1]
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Hydrazine is another common reducing agent where the reaction rate and resulting particle size can be influenced by pH.[1]
The choice of reducing agent depends on the desired reaction kinetics and the level of control required over the nanoparticle size and morphology.
Q2: How does temperature affect the reduction of this compound?
A2: Temperature plays a critical role in the synthesis of platinum nanoparticles.
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With sodium borohydride , the reaction is typically fast even at room temperature. Increasing the temperature can accelerate the reaction but may also promote the decomposition of NaBH₄.[1]
-
For hydrazine , increasing the temperature generally leads to the formation of smaller nanoparticles.[1]
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When using ascorbic acid , higher temperatures are often necessary to achieve a reasonable reaction rate. The final particle size and morphology can be tuned by adjusting the temperature.[1]
Q3: Why is my solution color not changing as expected during the reduction?
A3: The expected color change, often to a dark, colloidal suspension of platinum nanoparticles, indicates a successful reduction. A lack of color change or an unexpected color may be due to:
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Degraded reducing agent: Ensure your reducing agent is fresh and has been stored correctly.
-
Incorrect pH: The pH may be outside the optimal range for your chosen reducing agent, inhibiting the reaction.[1]
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Presence of interfering substances: Contaminants in the reaction vessel or reagents can interfere with the reduction process.
Q4: How can I prevent the aggregation of my platinum nanoparticles after synthesis?
A4: Nanoparticle aggregation is a common issue that can be addressed by:
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Using a stabilizing agent: Capping agents like PVP or citrate can be added to the reaction to coat the nanoparticles and prevent them from clumping together.[1]
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Optimizing the pH: Adjusting the pH can increase the surface charge of the nanoparticles, leading to greater electrostatic repulsion and stability.[1]
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Controlling reactant concentrations: Lowering the concentration of the platinum salt and the reducing agent can slow down the reaction, allowing for better control over particle growth and preventing rapid aggregation.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the reduction of this compound.
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from procedures that emphasize the need for alkaline conditions to stabilize the reducing agent.[1]
Materials:
-
Sodium hexachloroplatinate (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared in 0.1 M NaOH)
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0.1 M Sodium hydroxide (B78521) (NaOH)
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Deionized water
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Nitrogen or Argon gas
Procedure:
-
In a clean reaction vessel, add the desired volume of the Na₂[PtCl₆] solution.
-
If a stabilizing agent is used, add it to the precursor solution at this stage.
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 30 minutes.[1]
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While stirring vigorously, rapidly add the freshly prepared NaBH₄ solution to the platinum salt solution.
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Continue stirring the reaction mixture for at least 1-2 hours at room temperature.
-
The formation of platinum nanoparticles is typically indicated by a color change in the solution.
Protocol 2: Reduction using Ascorbic Acid
This protocol utilizes a milder reducing agent, which can offer better control over particle growth.[1]
Materials:
-
Sodium hexachloroplatinate (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Ascorbic acid solution (e.g., 10 mM, freshly prepared in deionized water)
-
Deionized water
Procedure:
-
In a reaction vessel, add the desired volume of the Na₂[PtCl₆] solution.
-
If a stabilizing agent is used, add it to the precursor solution.
-
Heat the solution to the desired temperature (e.g., 60-80 °C) with constant stirring.
-
Add the ascorbic acid solution to the heated precursor solution.
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Monitor the reaction by observing the color change. The reaction may be slower than with NaBH₄.
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Maintain the temperature and stirring for a specified duration (e.g., 1-3 hours) to allow for complete reduction and nanoparticle formation.[1]
Data Presentation
The following tables summarize key quantitative data for optimizing the reduction of this compound.
Table 1: Optimal pH for Different Reducing Agents
| Reducing Agent | Optimal pH Range | Notes |
| Sodium Borohydride | ~13 | Optimal for NaBH₄ stability and rapid reduction.[1] Below pH 9, rapid decomposition occurs, leading to poor efficiency.[1] |
| Ascorbic Acid | 2.2 - 5.1 | The reaction rate increases with increasing pH.[1] |
| Hydrazine | Acidic to Alkaline | Particle size tends to decrease with increasing pH due to a faster reaction rate.[1] |
Table 2: Recommended Temperature Ranges for Different Reducing Agents
| Reducing Agent | Temperature Range (°C) | Notes |
| Sodium Borohydride | 25 - 50 | The reaction is typically fast at room temperature. Increased temperature accelerates the reaction but may also promote NaBH₄ decomposition.[1] |
| Hydrazine | 25 - 50 | Increasing temperature generally leads to smaller particle sizes.[1] |
| Ascorbic Acid | Room Temp. - 95 | Higher temperatures are often required for a reasonable reaction rate. The final particle size and morphology can be tuned by adjusting the temperature.[1] |
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting the reduction of this compound.
Caption: Troubleshooting workflow for incomplete reduction.
Caption: Key factors in the reduction of this compound.
References
Technical Support Center: Sodium Chloroplatinate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability of sodium chloroplatinate (Na₂[PtCl₆]) solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color of the solution changes from yellow/orange to brown or a precipitate forms. | Hydrolysis and formation of platinum hydroxides or oxides. This is often due to an increase in pH (alkaline conditions), leading to the displacement of chloride ligands by hydroxide (B78521) ions. | Acidify the solution. Lowering the pH (ideally to acidic conditions) will shift the equilibrium back towards the stable hexachloroplatinate anion ([PtCl₆]²⁻). The addition of a small amount of hydrochloric acid (HCl) is recommended. |
| Inconsistent experimental results when using the this compound solution. | Degradation of the stock solution. The concentration of the active [PtCl₆]²⁻ species may have decreased due to hydrolysis, especially if the solution was stored for a prolonged period or at an inappropriate pH. | Prepare fresh solutions. For critical applications, it is best to use freshly prepared this compound solutions. Verify the pH of the stock solution. Ensure the pH is in the acidic range to minimize hydrolysis. |
| Reduced reactivity of the chloroplatinate solution in a reaction. | Formation of less reactive platinum species. At neutral or near-neutral pH, aquated species such as [PtCl₅(H₂O)]⁻ may form, which can have different reactivity profiles. | Control the pH of the reaction mixture. Adjust the pH to the optimal range for your specific application. In many cases, maintaining acidic conditions will ensure the predominance of the [PtCl₆]²⁻ ion. |
| Precipitation occurs when mixing the this compound solution with other reagents. | Incompatibility of the reagents at the solution's pH. The reagent being added may be unstable or insoluble at the pH of the chloroplatinate solution, or it may be causing a change in pH that leads to the precipitation of platinum species. | Check the pH compatibility of all reagents. Ensure that all components of your reaction mixture are stable and soluble at the intended pH. Consider adjusting the pH of the this compound solution or the incoming reagent stream before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to ensure maximum stability?
A1: To ensure the maximum stability of this compound solutions, they should be stored under acidic conditions. A low pH suppresses the hydrolysis of the [PtCl₆]²⁻ anion, which is the primary degradation pathway. The presence of excess chloride ions, for example from the addition of sodium chloride or hydrochloric acid, further enhances stability.
Q2: What happens to this compound solutions at neutral or alkaline pH?
A2: At neutral or alkaline pH, this compound solutions are prone to hydrolysis. The chloride ligands are sequentially replaced by hydroxide ions, leading to the formation of various hydroxy-chloro platinum complexes.[1] In strongly alkaline solutions, this can lead to the formation of the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻, and potentially the precipitation of platinum hydroxides or oxides.[2]
Q3: How does temperature affect the stability of this compound solutions at different pH values?
A3: Increased temperature generally accelerates the rate of chemical reactions, including the hydrolysis of the hexachloroplatinate anion. This effect is more pronounced in neutral or alkaline solutions where the rate of hydrolysis is already significant. Therefore, for long-term storage, it is recommended to keep this compound solutions in a cool and dark place, in addition to maintaining an acidic pH.
Q4: Can I visually inspect my this compound solution to determine its stability?
A4: A visual inspection can be an initial indicator of gross degradation. A change in color from the characteristic yellow-orange to a brownish hue, or the appearance of turbidity or a precipitate, suggests that significant hydrolysis has occurred. However, for quantitative applications, a visual check is insufficient. Spectroscopic or chromatographic analysis is necessary to determine the precise concentration of the [PtCl₆]²⁻ species.
Q5: What analytical techniques are suitable for monitoring the stability of this compound solutions?
A5: Several analytical techniques can be employed to monitor the stability of this compound solutions. UV-Visible spectroscopy is a straightforward method to monitor changes in the concentration of the [PtCl₆]²⁻ ion, which has a characteristic absorbance spectrum. High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound from its various hydrolysis products.[3][4][5] For detailed structural elucidation of the platinum species in solution, techniques like ¹⁹⁵Pt NMR spectroscopy can be utilized.[6]
Quantitative Data Summary
| pH Range | Predominant Platinum Species | Stability of [PtCl₆]²⁻ | Observations |
| Acidic (pH < 4) | [PtCl₆]²⁻ | High | The hexachloroplatinate anion is the most stable species, especially in the presence of excess chloride ions. |
| Mildly Acidic to Neutral (pH 4-7) | [PtCl₆]²⁻, [PtCl₅(H₂O)]⁻, [PtCl₄(H₂O)₂] | Moderate to Low | Stepwise hydrolysis occurs, leading to a mixture of aquated chloroplatinate complexes. |
| Alkaline (pH > 7) | [PtClₓ(OH)₆-ₓ]²⁻, [Pt(OH)₆]²⁻ | Very Low | Extensive hydrolysis leads to the formation of hydroxy-chloro and hexahydroxo complexes. Precipitation of platinum hydroxides is possible. |
Experimental Protocols
Protocol 1: UV-Visible Spectroscopic Analysis of this compound Stability
Objective: To monitor the stability of a this compound solution at different pH values over time using UV-Visible spectroscopy.
Materials:
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This compound (Na₂[PtCl₆])
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Deionized water
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
-
pH meter
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UV-Visible spectrophotometer
-
Quartz cuvettes
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Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the required amount of Na₂[PtCl₆] in deionized water.
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Preparation of pH-Adjusted Solutions:
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Prepare three aliquots of the stock solution.
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Adjust the pH of the first aliquot to ~3 with 0.1 M HCl.
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Adjust the pH of the second aliquot to ~7 (no adjustment if close).
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Adjust the pH of the third aliquot to ~10 with 0.1 M NaOH.
-
-
Initial Absorbance Measurement (T=0):
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Immediately after preparation, record the UV-Visible spectrum (e.g., from 200 to 400 nm) for each of the three pH-adjusted solutions. The [PtCl₆]²⁻ ion has a characteristic absorbance peak around 262 nm.
-
-
Incubation: Store the three solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
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Time-Course Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), take a sample from each solution and record the UV-Visible spectrum.
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Data Analysis: Plot the absorbance at the characteristic wavelength for [PtCl₆]²⁻ as a function of time for each pH. A decrease in absorbance indicates the degradation of the hexachloroplatinate anion.
Protocol 2: HPLC Method for the Analysis of this compound and its Hydrolysis Products
Objective: To develop an HPLC method to separate and quantify this compound from its potential hydrolysis products.
Materials:
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This compound (Na₂[PtCl₆])
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid
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HPLC system with a UV detector
-
C18 reversed-phase HPLC column
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of ionic platinum complexes. A common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Prepare samples of this compound that have been incubated at different pH values and for varying durations, as described in the UV-Vis protocol. Prior to injection, filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous phase and acetonitrile. The exact conditions may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of the [PtCl₆]²⁻ ion (e.g., 262 nm).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standards to create a calibration curve. Inject the aged samples to determine the concentration of the remaining this compound and observe the appearance of any new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of this compound solutions.
Caption: Simplified degradation pathways of this compound at different pH values.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Platinum Catalysts from Sodium Chloroplatinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and quality of platinum catalysts synthesized from sodium chloroplatinate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of platinum catalysts, offering potential causes and recommended solutions in a straightforward question-and-answer format.
Issue 1: Low or No Yield of Platinum Catalyst
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Question: My reaction has completed, but I have a very low yield of platinum catalyst, or no precipitate at all. What could be the cause?
-
Answer: Low or no yield is a common issue that can stem from several factors related to the reagents and reaction conditions.
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Ineffective Reducing Agent: The reducing agent may be old, degraded, or insufficient for the amount of platinum precursor. Sodium borohydride (B1222165), for example, is a strong reducing agent but can decompose in acidic or neutral solutions.
-
Solution: Always use a freshly prepared solution of the reducing agent. Ensure the molar ratio of the reducing agent to the platinum precursor is adequate. For sodium borohydride, it is often used in excess.
-
-
Incorrect pH: The reduction potential of many reducing agents is highly dependent on the pH of the reaction medium.
-
Solution: Measure and adjust the pH of the reaction mixture to the optimal range for your chosen reducing agent. For instance, sodium borohydride is most effective in alkaline conditions.
-
-
Presence of Oxygen: Dissolved oxygen in the reaction solution can interfere with the reduction process, particularly with oxygen-sensitive reducing agents.
-
Solution: Deaerate your solutions by bubbling an inert gas, such as nitrogen or argon, through them before initiating the reaction.
-
-
Incomplete Reaction: The reaction time may not have been sufficient for the complete reduction of the platinum precursor.
-
Solution: Increase the reaction time and monitor the reaction progress, for example, by observing the color change of the solution, which typically darkens as platinum nanoparticles form.[1]
-
-
Issue 2: Aggregation of Platinum Nanoparticles
-
Question: I've synthesized platinum nanoparticles, but they have aggregated into large clumps. How can I prevent this?
-
Answer: Nanoparticle aggregation is often caused by a lack of proper stabilization or suboptimal reaction conditions.
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Inadequate Stabilization: Without a suitable stabilizing agent, the newly formed nanoparticles are prone to aggregation to minimize their surface energy.
-
Solution: Introduce a stabilizing agent (capping agent) to the reaction mixture. Common stabilizers include polymers like polyvinylpyrrolidone (B124986) (PVP) or citrate (B86180) ions.
-
-
High Reactant Concentrations: High concentrations of the platinum precursor or the reducing agent can lead to rapid, uncontrolled particle growth and subsequent aggregation.
-
Solution: Work with more dilute solutions of both the this compound and the reducing agent to control the nucleation and growth rates.
-
-
Inappropriate pH: The pH of the solution affects the surface charge of the nanoparticles, which in turn influences their colloidal stability.
-
Solution: Adjust the pH to a level that promotes electrostatic repulsion between the nanoparticles. This is typically a pH away from the isoelectric point of the capped nanoparticles.
-
-
Issue 3: Poor Reproducibility of Catalyst Properties
-
Question: I am repeating the same synthesis protocol, but the resulting catalyst has different properties (e.g., particle size, catalytic activity) each time. Why is this happening?
-
Answer: Poor reproducibility is often due to subtle variations in the experimental parameters that are not being strictly controlled.
-
Inconsistent Mixing: Inadequate or inconsistent stirring can create localized concentration gradients, leading to non-uniform nanoparticle formation.
-
Solution: Use a magnetic stirrer with a consistent and controlled stirring rate for all experiments to ensure a homogeneous reaction environment.
-
-
Variability in Reagent Addition: The rate at which the reducing agent is added can significantly impact the kinetics of nanoparticle formation.
-
Solution: Employ a syringe pump or a burette for the controlled and reproducible addition of the reducing agent to the platinum precursor solution.
-
-
Temperature Fluctuations: Minor variations in the reaction temperature can affect the rates of nucleation and growth of the nanoparticles.
-
Solution: Use a temperature-controlled reaction setup, such as an oil bath with a thermostat, to maintain a constant and uniform temperature throughout the synthesis.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a stabilizing agent in platinum catalyst synthesis?
A1: A stabilizing agent, also known as a capping agent, adsorbs to the surface of the newly formed platinum nanoparticles. This prevents them from aggregating into larger particles by providing electrostatic or steric repulsion. The choice and concentration of the stabilizing agent can also influence the final size and shape of the nanoparticles.
Q2: How does the choice of reducing agent affect the synthesis?
A2: The reducing agent is a critical component that converts the platinum ions (Pt⁴⁺) in the this compound to metallic platinum (Pt⁰).[1] The strength of the reducing agent influences the rate of this reduction. Strong reducing agents like sodium borohydride lead to a rapid formation of small nanoparticles, while milder reducing agents like alcohols in the polyol method allow for slower, more controlled growth.[1]
Q3: What is the importance of washing the synthesized platinum catalyst?
A3: Washing the catalyst after synthesis is crucial to remove any unreacted precursors, byproducts of the reaction, and excess stabilizing agent.[2] These residual species can block the active sites of the catalyst, thereby reducing its catalytic activity. The washing process is typically done by repeated centrifugation and redispersion in a clean solvent like deionized water or ethanol (B145695).[2]
Q4: Can the platinum catalyst be reused?
A4: In many cases, yes. The reusability of a platinum catalyst depends on the specific reaction conditions and the stability of the catalyst. After a reaction, the catalyst can often be recovered by filtration or centrifugation, washed, and then used in subsequent reactions. However, some deactivation may occur over time due to factors like poisoning or sintering (the aggregation of nanoparticles at high temperatures).
Q5: How can I determine the yield of my platinum catalyst synthesis?
A5: To determine the yield, you first need to calculate the theoretical maximum mass of platinum that can be obtained from the initial amount of this compound used. After the synthesis and purification, the dried catalyst is weighed. The experimental yield is the actual mass of the recovered catalyst. The percentage yield is then calculated as:
(Experimental Yield / Theoretical Yield) x 100%
It is important to ensure the catalyst is completely dry before weighing to get an accurate measurement.
Data Presentation
The following tables summarize the influence of key experimental parameters on the properties of the synthesized platinum catalyst.
Table 1: Quantitative Impact of Synthesis Parameters on Platinum Nanoparticle Size
| Parameter | Condition | Resulting Particle Size (nm) | Reference |
| Temperature | 25 °C | 4 | [3] |
| 40 °C | 3.5 | [3] | |
| 50 °C | 3 | [3] | |
| pH | 4 | 5.2 | [3] |
| 7 | 4.1 | [3] | |
| 10 | 3.8 | [3] | |
| Precursor Concentration | Low | Smaller Particles | [2] |
| High | Larger Particles | [2] | |
| Reducing Agent (NaBH₄) Equivalents | 5 | ~6 | - |
| 10 | ~4 | - | |
| 20 | ~2.5 | - |
Table 2: Qualitative Factors Influencing Platinum Catalyst Yield
| Factor | Effect on Yield | Explanation |
| Completeness of Reduction | Increases | A sufficient amount of a potent reducing agent and adequate reaction time ensure all platinum precursor is converted to metallic platinum. |
| pH Optimization | Increases | An optimal pH enhances the efficiency of the reducing agent, leading to a more complete reaction. |
| Exclusion of Oxygen | Increases | For oxygen-sensitive reducing agents, removing dissolved oxygen prevents side reactions that consume the reductant. |
| Efficient Recovery | Increases | Careful and thorough centrifugation and washing steps minimize the loss of catalyst during purification. |
| Precursor Purity | Increases | Impurities in the this compound can interfere with the reduction process or poison the catalyst. |
| Particle Aggregation | Decreases | Aggregated particles are often more difficult to handle and may be lost during washing and recovery steps. |
Experimental Protocols
Below are detailed methodologies for two common methods of platinum catalyst synthesis from this compound.
Protocol 1: Chemical Reduction using Sodium Borohydride
This method is rapid and typically produces small platinum nanoparticles.
-
Preparation of Precursor Solution: Dissolve the desired amount of this compound (Na₂PtCl₆) in deionized water to achieve the target concentration (e.g., 1 mM).
-
Preparation of Reducing Agent Solution: In a separate container, prepare a fresh solution of sodium borohydride (NaBH₄) in deionized water. The concentration should be calculated to provide a significant molar excess (e.g., 10 equivalents) compared to the platinum precursor.
-
Reduction: While vigorously stirring the this compound solution, rapidly add the sodium borohydride solution.
-
Reaction: Continue stirring the mixture at room temperature for at least one hour. A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Purification:
-
Collect the synthesized platinum nanoparticles by centrifugation.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents and byproducts.
-
-
Drying: Dry the purified platinum catalyst in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
Protocol 2: Polyol Synthesis
This method uses a polyol (e.g., ethylene (B1197577) glycol) as both the solvent and the reducing agent, typically resulting in well-controlled nanoparticle growth.
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve a stabilizing agent such as polyvinylpyrrolidone (PVP) in ethylene glycol.
-
Heating: Heat the solution to the desired reaction temperature (e.g., 160 °C) with constant stirring.
-
Addition of Precursor: In a separate container, dissolve this compound in a small amount of ethylene glycol.
-
Injection: Rapidly inject the platinum precursor solution into the hot ethylene glycol/PVP solution.
-
Reaction: Maintain the reaction temperature and stirring for a set period (e.g., 2-3 hours). The solution will gradually change color, indicating nanoparticle formation.
-
Purification:
-
Allow the solution to cool to room temperature.
-
Precipitate the platinum nanoparticles by adding a sufficient volume of acetone.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this washing step multiple times.
-
-
Drying: Dry the purified catalyst under vacuum.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of platinum catalysts.
Caption: A logical diagram for troubleshooting low yield in platinum catalyst synthesis.
References
Technical Support Center: Scaling Up Sodium Chloroplatinate-Based Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up sodium chloroplatinate-based reactions for the synthesis of platinum-based drugs like cisplatin (B142131), carboplatin (B1684641), and their analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound-based reactions from the lab to a pilot or production scale?
A1: The primary challenges include maintaining high product yield and purity, controlling the formation of byproducts, ensuring effective heat transfer and mixing in larger reactors, and achieving consistent batch-to-batch reproducibility.[1][2] The high cost and price volatility of platinum also present significant economic challenges.[1]
Q2: How does the impurity profile of platinum-based drugs, like carboplatin, change during scale-up?
A2: During scale-up, changes in reaction conditions, such as prolonged reaction times and higher temperatures, can lead to the formation of new or increased levels of impurities.[2] For carboplatin, impurities can arise from the synthesis process (e.g., unreacted starting materials, byproducts), degradation (hydrolysis, oxidation), or interactions with excipients and packaging materials.[] Regulatory bodies like the FDA require a thorough quantitative impurity profile for production-size batches, with specifications for total and individual impurities.[4]
Q3: What is "Magnus's green salt," and why is it a concern in cisplatin synthesis?
A3: Magnus's green salt is a common impurity in cisplatin synthesis, with the formula [Pt(NH₃)₄][PtCl₄]. Its formation is a significant issue as it is a byproduct that needs to be removed through additional purification steps, which can reduce the overall yield.[5] Modern techniques like flow chemistry can help minimize the formation of this and other impurities.[5]
Q4: How can continuous flow chemistry address some of the challenges of scaling up these reactions?
A4: Continuous flow chemistry offers significant advantages over traditional batch processing for scaling up this compound-based reactions. It provides better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher quality products and less batch-to-batch variability.[1][6] The improved heat and mass transfer in flow reactors enhance safety, especially for exothermic reactions, and can lead to shorter reaction times and increased productivity.[1][7]
Q5: What is the importance of Design of Experiments (DoE) in the scale-up process?
A5: Design of Experiments (DoE) is a systematic approach to process optimization that is crucial for a successful and robust scale-up. Instead of varying one parameter at a time, DoE allows for the simultaneous investigation of multiple variables and their interactions. This helps in identifying the optimal reaction conditions that are transferable from a small to a larger scale and ensures that the process is well-understood and operates within a defined design space, which is a key expectation from regulatory authorities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the scale-up of this compound-based reactions.
Issue 1: Decreased Yield Upon Scale-Up
| Potential Cause | Recommended Action |
| Inefficient Mixing | Inadequate mixing in larger reactors can lead to localized concentrations of reactants, promoting side reactions and reducing the yield.[2] Solution: Employ appropriate agitation systems, such as overhead stirrers with properly designed impellers, and ensure the mixing is sufficient to maintain a homogeneous reaction mixture.[2] |
| Poor Heat Transfer | Exothermic reactions can be difficult to control at a larger scale due to a lower surface-area-to-volume ratio, leading to temperature gradients and potential product degradation.[8][9] Solution: Utilize jacketed reactors or other advanced cooling systems to ensure efficient heat removal. A slower, subsurface addition of reagents can also help manage heat evolution.[2] |
| Suboptimal Reaction Conditions | Optimal conditions at a lab scale may not be directly transferable to a larger scale. Solution: Perform a Design of Experiments (DoE) at the pilot scale to re-optimize critical parameters like temperature, concentration, and reaction time. |
Issue 2: Increased Impurity Levels
| Potential Cause | Recommended Action |
| Side Reactions | Longer reaction times and higher temperatures at scale can favor the formation of byproducts.[2] Solution: Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and impurity formation. Adjust reaction parameters based on this data to minimize side reactions. |
| Degradation of Product | The final product may be unstable under the prolonged processing times or higher temperatures of a scaled-up process. Solution: Investigate the stability of the product under various conditions to identify and mitigate degradation pathways. For example, carboplatin is susceptible to hydrolysis in aqueous solutions.[] |
| Contamination from Equipment | Larger-scale equipment may introduce contaminants if not properly cleaned or if constructed from incompatible materials. Solution: Ensure thorough cleaning and validation of all equipment. Conduct compatibility studies to ensure that the materials of construction do not leach into the reaction mixture. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Cisplatin Synthesis (Illustrative Data)
| Parameter | Lab-Scale (Batch) | Pilot-Scale (Batch) | Pilot-Scale (Continuous Flow) |
| Batch Size | 1 g | 100 g | 5.6 g/h |
| Typical Yield | ~70-80% | ~60-70% | ~82% |
| Purity | >99% | 98-99% | >99% |
| Key Impurities | Magnus's green salt (<1%) | Magnus's green salt (1-2%) | Minimal to no Magnus's green salt |
| Reaction Time | 4-6 hours | 6-8 hours | 80 minutes |
Note: This data is illustrative and compiled from various sources to represent typical trends. Actual results will vary based on specific process parameters.[1][5]
Table 2: Common Impurities in Carboplatin Synthesis and Their Potential Sources
| Impurity Type | Potential Source | Mitigation Strategy |
| Synthetic Impurities | Incomplete reactions, side reactions, residual starting materials.[] | Optimization of reaction conditions, thorough purification (e.g., recrystallization).[] |
| Degradation Products | Hydrolysis or oxidation of carboplatin.[] | Control of storage conditions (e.g., pH, light, oxygen exposure), use of stabilizers.[] |
| Formulation-Related Impurities | Interaction with excipients or leaching from packaging materials.[] | Compatibility studies with all formulation components and packaging materials. |
Experimental Protocols
Protocol: Pilot-Scale Synthesis of Cisplatin via Modified Dhara's Method
This protocol is a generalized representation for the synthesis of cisplatin on a pilot scale, based on the principles of Dhara's method.[5]
-
Preparation of Potassium Tetraiodoplatinate(II):
-
In a suitable jacketed glass reactor, dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Slowly add a stoichiometric excess of potassium iodide (KI) solution while maintaining a controlled temperature (e.g., 20-25°C) with efficient stirring.
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The reaction mixture will change color as the tetraiodoplatinate(II) complex forms.
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Monitor the reaction to completion using appropriate analytical techniques (e.g., UV-Vis spectroscopy).
-
-
Ammoniation:
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To the stirred solution of potassium tetraiodoplatinate(II), slowly add aqueous ammonia (B1221849) (NH₄OH).
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Control the rate of addition to manage any exotherm and maintain the desired reaction temperature.
-
The cis-diamminediiodoplatinum(II) will precipitate out of the solution.
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Continue stirring for a specified period to ensure complete reaction.
-
-
Conversion to Cisplatin:
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Isolate the cis-diamminediiodoplatinum(II) precipitate by filtration and wash with cold deionized water.
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Suspend the precipitate in deionized water in a clean reactor.
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Add a solution of silver nitrate (B79036) (AgNO₃) to precipitate silver iodide (AgI).
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Stir the mixture in the dark to prevent photoreduction of silver salts.
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Filter off the AgI precipitate. The filtrate contains the aquated cisplatin complex.
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To the filtrate, add a solution of potassium chloride (KCl) to precipitate the final cisplatin product.
-
-
Purification:
-
Isolate the crude cisplatin by filtration.
-
Purify the cisplatin by recrystallization from hot water containing a small amount of hydrochloric acid (HCl) to suppress hydrolysis.[5]
-
Wash the purified crystals with cold water and then with a suitable solvent (e.g., ethanol) and dry under vacuum.
-
Mandatory Visualization
References
- 1. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Synthesis of Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
Technical Support Center: Purification of Products from Sodium Chloroplatinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from sodium chloroplatinate reactions, with a focus on the synthesis of platinum-based anti-cancer drugs like cisplatin (B142131).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing platinum complexes, such as cisplatin, from this compound?
A1: The synthesis of platinum complexes can introduce several impurities that require removal. These include:
-
Isomeric Impurities: For square planar complexes like cisplatin, the formation of the inactive trans isomer (transplatin) is a common issue.[1][2]
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Reaction Byproducts: Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) can form as an undesired byproduct in some synthetic routes.[1][3]
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Unreacted Starting Materials: Residual this compound or other precursors may remain in the crude product.
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Side-Reaction Products: Depending on the reaction conditions, various side-products can be generated. For instance, in the synthesis of monofunctional complexes, disubstituted species can be a major impurity.[1]
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Degradation Products: Platinum complexes can undergo hydrolysis (aquation) where chloride ligands are replaced by water molecules, especially in aqueous solutions with low chloride concentrations.[1][4] These aqua species can be more reactive and may be considered impurities.
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Other Platinum Group Metals: If the platinum source is not highly pure, other metals like palladium and iridium can be present and co-precipitate.[5]
Q2: Which purification techniques are most effective for platinum complexes like cisplatin?
A2: The most common and effective purification techniques are:
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Recrystallization: This is a primary method for purifying crude cisplatin.[1] It relies on the difference in solubility of the desired product and impurities in a specific solvent at different temperatures.[6][7]
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Precipitation: Selective precipitation is highly effective for separating platinum from other metals. A widely used method is the precipitation of ammonium (B1175870) hexachloroplatinate ((NH₄)₂PtCl₆) using ammonium chloride.[5] This technique leverages the low solubility of the platinum (IV) salt.[5]
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Column Chromatography: While less common for bulk purification of simple complexes like cisplatin, High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing purity and can be adapted for preparative separation of complex mixtures or removal of trace impurities.[8][9][10]
Q3: How can I confirm the purity and isomeric identity of my purified cisplatin?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of cisplatin and separating it from its trans isomer and other impurities.[2][11]
-
Kurnakow Test: This is a classical chemical test to distinguish between cis and trans isomers of [Pt(NH₃)₂Cl₂]. The test involves reacting the sample with an excess of thiourea. Cisplatin forms a soluble, yellow complex ([Pt(tu)₄]Cl₂), while transplatin forms a poorly soluble white precipitate (trans-[Pt(NH₃)₂(tu)₂]Cl₂).[1][12]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the synthesized complex.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. Too much solvent was used, making the solution unsaturated upon cooling.[13] 2. The cooling process was too rapid, preventing crystal nucleation. 3. The solution is supersaturated but lacks nucleation sites.[13] | 1. Reheat the solution and boil off some of the solvent to increase the concentration.[14] 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath.[7] 3. Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod to induce nucleation.[13] |
| Product "Oils Out" Instead of Crystallizing | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The presence of significant impurities is depressing the melting point.[14] 3. The cooling is too rapid. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13][14] 2. Attempt purification with a different solvent system. 3. Consider pre-purification with another technique (e.g., precipitation) to remove bulk impurities. |
| Poor Yield After Recrystallization | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[14] 2. Premature crystallization occurred during hot filtration, leading to product loss. 3. Multiple recrystallization steps were performed. | 1. Minimize the amount of hot solvent used to just dissolve the solid.[7] Cool the filtrate in an ice bath to maximize crystal recovery. 2. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystallization. 3. Be aware that some product is lost in each recrystallization step; minimize the number of steps required.[15] |
| Product is Still Impure After Recrystallization | 1. The impurity has similar solubility characteristics to the product in the chosen solvent. 2. The cooling was too fast, trapping impurities within the crystal lattice.[14] | 1. Try a different recrystallization solvent or a two-solvent system. 2. Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.[16] |
Precipitation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Precipitation of Platinum | 1. Incorrect oxidation state of platinum; Pt(II) is much more soluble than Pt(IV) as the ammonium chloroplatinate salt.[17] 2. Insufficient ammonium chloride added. 3. Platinum concentration is too low for efficient precipitation.[5] | 1. Ensure the platinum is fully oxidized to Pt(IV) before adding ammonium chloride. An oxidizing agent like hydrogen peroxide can be used.[17][18] 2. Add ammonium chloride solution until no further yellow precipitate is formed.[5] 3. If possible, concentrate the solution before precipitation. Yields are higher at platinum concentrations of ~50 g/L.[5] |
| Co-precipitation of Impurities | 1. High concentration of other metal ions (e.g., palladium, iridium, base metals).[5] 2. Improper control of the valence state of other metals. | 1. Wash the filtered precipitate (ammonium hexachloroplatinate) multiple times with a 10% ammonium chloride solution to remove adsorbed impurities.[5] 2. Use weak reducing agents to keep metals like palladium and iridium in a lower, more soluble oxidation state during platinum precipitation.[5] |
Quantitative Data Summary
Table 1: Typical Yields for Purification Methods
| Purification Method | Compound | Starting Material | Typical Yield/Efficiency | Reference(s) |
| Precipitation with NH₄Cl | (NH₄)₂PtCl₆ | Pt(IV) solution (50 g/L) | 97-99% | [5] |
| Precipitation with NH₄Cl | (NH₄)₂PtCl₆ | Pt(IV) solution (10-20 g/L) | 91-92% | [5] |
| Recrystallization | Microcrystalline Cisplatin | Crude Cisplatin in DMF-HCl | 66-80% | [19] |
Table 2: HPLC Conditions for Purity Analysis of Cisplatin and Related Compounds
| Column | Mobile Phase | Flow Rate | Detection | Analyte(s) | Reference(s) |
| Sequant ZIC-HILIC (150 x 2.1 mm, 5 µm) | 25 mM ammonium formate (B1220265) (pH 6.5) : 1,4-dioxane (B91453) (20:80) | 0.1 mL/min | 305 nm | Cisplatin, Monohydrated Cisplatin | |
| πNAP (Naphthylethyl group bonded silica) | 0.1 M NaClO₄, Acetonitrile, Perchloric Acid (290:10:3) | 1.0 mL/min | 225 nm | Cisplatin, Hydroxo complexes, OH-dimer | [8][20] |
| µ-Bondapak C18 | Acetate buffer (pH 3.7) with 40% (v/v) methanol (B129727) and 0.9% KCl | Not specified | 315 nm | Cisplatin, Transplatin, Amminetrichloroplatinate (after derivatization) | [2] |
| C18 endcapped | Methanol : Water (80:20, v/v) | 1.0 mL/min | 254 nm | Free Cisplatin | [11] |
| Spherisorb NH₂ (25 x 0.4 cm, 5 µm) | Methanol : Water (7% v/v), pH 2.5 with methanesulphonic acid | Not specified | 305 nm | Cisplatin, cis,cis,trans-diamminedichlorodihydroxoplatinum(IV) | [21][22] |
Experimental Protocols
Protocol 1: Synthesis of Cisplatin via Dhara Method
This protocol is a generalized procedure based on the method reported by Dhara in 1970.[1][12]
-
Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] (derived from this compound) in water. Add a saturated solution of potassium iodide (KI) (4 equivalents). The solution will turn dark brown, indicating the formation of [PtI₄]²⁻.
-
Formation of cis-[Pt(NH₃)₂I₂]: To the dark brown solution of [PtI₄]²⁻, add aqueous ammonia (B1221849) (NH₃). A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Isolation: Collect the yellow precipitate by filtration and dry it.
-
Conversion to Diaqua Complex: Suspend the cis-[Pt(NH₃)₂I₂] in water. Add an aqueous solution of silver nitrate (B79036) (AgNO₃) (2 equivalents). Insoluble silver iodide (AgI) will precipitate.
-
Removal of AgI: Filter the mixture to remove the AgI precipitate. The filtrate contains the diaqua complex, cis-[Pt(NH₃)₂(OH₂)₂]²⁺.
-
Formation of Cisplatin: To the filtrate, add a solution containing excess chloride ions (e.g., KCl or HCl). Isomerically pure cisplatin will precipitate as a yellow solid.
-
Final Isolation: Collect the cisplatin precipitate by filtration, wash with cold water, and dry.
Protocol 2: Purification of Cisplatin by Recrystallization
This protocol describes a general method for recrystallizing crude cisplatin.[1]
-
Solvent Preparation: Prepare a recrystallization solvent of water containing 0.1 M HCl or 0.9% NaCl. The high chloride concentration helps to prevent the formation of aqua or hydroxo platinum complexes.[1]
-
Dissolution: Place the crude cisplatin in an Erlenmeyer flask. Add a minimum amount of the hot recrystallization solvent to the flask while heating, just enough to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Yellow, needle-like crystals of pure cisplatin should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a wash with a solvent like acetone (B3395972) to aid drying.[19]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification of Platinum by Ammonium Chloride Precipitation
This protocol is for the selective precipitation of platinum (IV) from a solution containing other metal impurities.[5]
-
pH and Temperature Adjustment: Adjust the pH of the platinum-containing solution to 1 and heat it to approximately 80°C. Ensure the platinum is in the +4 oxidation state.
-
Precipitation: While slowly stirring the hot solution, add solid ammonium chloride (NH₄Cl). Continue adding until the addition of a small amount of NH₄Cl no longer causes the formation of a yellow precipitate.
-
Cooling: Rapidly cool the mixture to room temperature to complete the precipitation of ammonium hexachloroplatinate ((NH₄)₂PtCl₆).
-
Filtration: After allowing the precipitate to settle, separate it from the solution by filtration.
-
Washing: Wash the collected yellow precipitate (filter cake) two to three times with a cold 10% aqueous solution of ammonium chloride. This step is crucial for removing co-precipitated impurities.[5]
-
Drying: Dry the purified ammonium hexachloroplatinate. The pure platinum metal can be obtained by subsequent thermal decomposition (ignition) of this salt.[23]
Visualizations
Caption: Workflow for Cisplatin Synthesis and Purification.
Caption: Troubleshooting Logic for Recrystallization.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. home.iitk.ac.in [home.iitk.ac.in]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. LabXchange [labxchange.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. scholarly.org [scholarly.org]
- 18. ascent-journals.com [ascent-journals.com]
- 19. US4322391A - Process for the preparation of microcrystalline cisplatin - Google Patents [patents.google.com]
- 20. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. future4200.com [future4200.com]
Technical Support Center: Commercial-Grade Sodium Chloroplatinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of impurities in commercial-grade sodium chloroplatinate (Na₂[PtCl₆]·6H₂O). It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: The most prevalent impurities are typically other Platinum Group Metals (PGMs) that are found in natural platinum ores and are chemically similar, making them difficult to separate during refining. These include palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru). Gold (Au) can also be a common impurity. Depending on the manufacturing process, you may also encounter trace amounts of base metals like iron (Fe), copper (Cu), and nickel (Ni).
Q2: How do these metallic impurities affect my experiments?
A2: The impact of impurities is highly dependent on the application.
-
Catalysis: For catalytic applications, PGM impurities can alter the activity, selectivity, and lifespan of the final catalyst.[1][2] For instance, palladium or rhodium can change the reaction pathway or lead to undesirable byproducts.
-
NMR Spectroscopy: While this compound is used as a ¹⁹⁵Pt NMR reference standard, paramagnetic impurities can cause significant broadening of the NMR signal, reducing the accuracy of chemical shift measurements.[3]
-
Precursor for Pharmaceuticals: In drug development, stringent control over elemental impurities is critical. The presence of other metals can affect the biological activity and toxicity of the final platinum-based active pharmaceutical ingredient (API).
Q3: What are the typical purity levels for commercial this compound?
A3: Commercial grades can vary. A "Technical Grade" might have a purity of around 99%, while "High Purity" or "ACS Reagent Grade" can be 99.9% or higher. For demanding applications like catalyst development or pharmaceutical synthesis, a purity of 99.95% or even 99.99% with respect to metallic impurities is often required. The table below illustrates typical maximum impurity levels.
Data Presentation: Impurity Levels in this compound
| Impurity | Typical Limit (Technical Grade, 99.5%) | Typical Limit (High Purity, 99.99%) |
| Palladium (Pd) | < 200 ppm | < 10 ppm |
| Rhodium (Rh) | < 200 ppm | < 10 ppm |
| Iridium (Ir) | < 250 ppm | < 15 ppm |
| Gold (Au) | < 100 ppm | < 5 ppm |
| Iron (Fe) | < 50 ppm | < 5 ppm |
| Copper (Cu) | < 50 ppm | < 2 ppm |
| Total Metallic Impurities | < 5000 ppm | < 100 ppm |
Note: These values are illustrative. Users should always refer to the Certificate of Analysis provided by their supplier for specific impurity concentrations.
Troubleshooting Guides
Issue 1: My final product (e.g., catalyst) shows unexpected reactivity or side products.
This issue is often linked to PGM impurities in the this compound precursor. Palladium and rhodium are common culprits.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: The this compound solution has an off-color (e.g., greenish or brownish tint).
A pure this compound solution should be a clear, orange-yellow color. Discoloration often points to contamination.
-
Possible Causes & Solutions:
-
Greenish Tint: Often indicates the presence of Iridium (Ir) or Nickel (Ni) impurities.
-
Brownish/Dark Tint: Can suggest contamination with Rhodium (Rh) or the partial reduction of Pt(IV) to platinum metal (colloidal platinum).
-
Solution: The material requires purification. The most effective method is to convert the sodium salt to the less soluble ammonium (B1175870) hexachloroplatinate, which can be washed to remove more soluble impurities.
-
Experimental Protocols
Protocol 1: Analysis of Metallic Impurities by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for accurately quantifying trace metallic impurities.[4][5]
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50-100 mg of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of high-purity aqua regia (3:1 mixture of concentrated HCl and HNO₃).
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for an additional 15 minutes.
-
Allow the vessel to cool completely to room temperature.
-
-
Dilution:
-
Carefully open the cooled vessel in a fume hood.
-
Transfer the digested solution quantitatively to a 50 mL volumetric flask.
-
Dilute to the mark with 2% high-purity nitric acid. This solution may require further serial dilutions to bring impurity concentrations within the calibrated range of the instrument.
-
-
ICP-MS Analysis:
-
Prepare multi-element calibration standards containing the expected impurities (e.g., Pd, Rh, Ir, Au, Fe).
-
Use an internal standard (e.g., Yttrium or Indium) to correct for matrix effects and instrument drift.
-
Aspirate the prepared sample into the ICP-MS.
-
Monitor the recommended isotopes for each element, being mindful of potential polyatomic interferences (e.g., monitor ¹⁰⁵Pd, ¹⁰³Rh, ¹⁹³Ir).[6]
-
Quantify the impurity concentrations against the calibration curve.
-
Protocol 2: Purification of this compound via Ammonium Salt Precipitation
This procedure leverages the low solubility of ammonium hexachloroplatinate, (NH₄)₂[PtCl₆], to separate it from more soluble impurities like palladium and other base metals.[7][8]
-
Dissolution:
-
Dissolve the commercial-grade this compound in deionized water at a concentration of approximately 100 g/L. Gently warm the solution to 50-60 °C to ensure complete dissolution.
-
-
Precipitation:
-
While stirring, slowly add a saturated solution of ammonium chloride (NH₄Cl). A bright yellow precipitate of (NH₄)₂[PtCl₆] will form.
-
Continue adding the NH₄Cl solution until no further precipitation is observed. Add a slight excess to ensure complete precipitation due to the common ion effect.
-
Slowly cool the mixture to below 10 °C in an ice bath to minimize the solubility of the platinum salt. Let it stand for at least 1 hour.
-
-
Filtration and Washing:
-
Filter the yellow precipitate using a Buchner funnel.
-
Wash the precipitate several times with small portions of a cold, dilute (e.g., 2%) NH₄Cl solution. This removes the mother liquor containing the soluble impurities. Using a pure water wash will result in some loss of the product due to increased solubility.[7]
-
Finally, wash the precipitate with a small amount of cold ethanol (B145695) or acetone (B3395972) to remove the washing solution and aid in drying.
-
-
Drying and Conversion (Optional):
-
Dry the purified (NH₄)₂[PtCl₆] in a vacuum oven at 70 °C.
-
If this compound is required: The purified ammonium salt can be carefully calcined to produce platinum sponge, which can then be re-dissolved in aqua regia and reacted with sodium chloride to form high-purity this compound.[3] For many applications, the purified ammonium salt can be used directly.
-
-
Purification Workflow Diagram:
Caption: Workflow for the purification of chloroplatinate salts.
References
- 1. energy.gov [energy.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. goldrefiningforum.com [goldrefiningforum.com]
- 8. CN102586607B - Method for extracting platinum, rhodium and palladium from failed platinum alloy gauze - Google Patents [patents.google.com]
optimizing reaction conditions for sodium chloroplatinate in organic synthesis
Welcome to the technical support center for sodium chloroplatinate (Na₂[PtCl₆]) applications in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
This compound(IV) (Na₂[PtCl₆]) is a versatile and water-soluble platinum salt that primarily serves as a precursor for generating highly active platinum catalysts.[1] These catalysts, often in the form of platinum nanoparticles (PtNPs) or platinum on a support material (e.g., carbon), are effective in a variety of organic transformations, including hydrogenation, hydrosilylation, and oxidation.[1] Its good solubility in water and some polar organic solvents simplifies the preparation of these catalytic systems.[1]
Q2: What are the most critical parameters to control when preparing platinum catalysts from this compound?
The key to successful and reproducible catalyst synthesis lies in controlling several parameters that influence the nucleation and growth of platinum nanoparticles. The most critical factors include:
-
Choice of Reducing Agent: Strong agents like sodium borohydride (B1222165) lead to rapid formation of small nanoparticles, while milder agents like ascorbic acid allow for slower, more controlled growth.[2][3]
-
Reaction pH: The reduction potential of many agents is pH-dependent. For instance, sodium borohydride is most effective and stable in alkaline conditions (pH ~13), while the rate of reduction with ascorbic acid increases with higher pH.[2]
-
Temperature: Temperature affects the kinetics of nanoparticle formation. Higher temperatures generally lead to faster reactions and can influence the final particle size and shape.[2]
-
Mixing and Reagent Addition: Consistent stirring and a controlled rate of adding the reducing agent are crucial for ensuring a homogenous reaction mixture and achieving uniform particle formation.[2]
-
Presence of Oxygen: Dissolved oxygen can interfere with oxygen-sensitive reducing agents like sodium borohydride. Deaerating solutions with an inert gas is recommended.[2]
Q3: How do I choose the right reducing agent for my synthesis?
The choice of reducing agent depends on the desired characteristics of the final platinum catalyst.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that facilitates the rapid formation of small platinum nanoparticles.[3] It is highly effective but decomposes in acidic or neutral solutions, requiring an alkaline medium for stability.[2]
-
Ascorbic Acid: A milder reducing agent that allows for slower, more controlled particle growth. The reaction rate is dependent on both pH and temperature.[2]
-
Hydrazine (N₂H₄): Another common reducing agent where reaction parameters like temperature and pH can be tuned to control particle size.[2][3]
Q4: What is catalyst deactivation and can it be reversed?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[4] Common causes include:
-
Poisoning: Contaminants in the reaction mixture, such as sodium, can block the active sites of the platinum catalyst.[5][6]
-
Coking: Deposition of carbonaceous materials on the catalyst surface.[7][8]
-
Sintering: The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[8]
In many cases, deactivation, particularly from poisoning by soluble salts, can be at least partially reversed through regeneration processes like chemical washing or thermal treatments.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of Platinum Nanoparticles
Q: I followed the protocol, but my solution didn't change color, and I have a low yield of nanoparticles. What went wrong?
A: This issue typically points to a problem with the reduction of the platinum salt.
| Potential Cause | Recommended Solution | Citation |
| Ineffective/Degraded Reducing Agent | Use a fresh solution of your reducing agent. Sodium borohydride solutions, in particular, should be prepared immediately before use. | [2][3] |
| Incorrect pH | Measure and adjust the pH of the reaction mixture to the optimal range for your chosen reducing agent. For NaBH₄, a highly alkaline medium (e.g., 0.1 M NaOH) is recommended to prevent its rapid decomposition. | [2] |
| Presence of Dissolved Oxygen | Purge all solutions (water, precursor, and reducing agent) with an inert gas like nitrogen or argon for at least 30 minutes before the reaction, especially when using oxygen-sensitive agents. | [2] |
| Insufficient Temperature | If using a milder reducing agent like ascorbic acid, a higher temperature may be required to achieve a reasonable reaction rate. | [2] |
Issue 2: Poor Reproducibility (Inconsistent Particle Size/Shape)
Q: My experiments are not reproducible; the resulting platinum nanoparticles vary in size and shape between batches. How can I improve consistency?
A: Lack of reproducibility is often due to subtle variations in reaction conditions that significantly impact nanoparticle nucleation and growth.
| Potential Cause | Recommended Solution | Citation |
| Temperature Fluctuations | Use a temperature-controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment. | [2] |
| Inconsistent Mixing | Standardize the stirring speed using a magnetic stirrer. The speed should be sufficient to ensure a homogenous solution without creating a deep vortex. | [2] |
| Variability in Reagent Addition | Use a syringe pump or a burette for the controlled and reproducible addition of the reducing agent to the this compound solution. A rapid addition can lead to a burst of nucleation and smaller particles, while a slow addition promotes the growth of existing nuclei. | [2] |
Issue 3: Aggregation and Precipitation of Nanoparticles
Q: My platinum nanoparticles are crashing out of the solution shortly after formation. What can I do to improve their stability?
A: Nanoparticle aggregation occurs when the repulsive forces between particles are not strong enough to overcome their natural tendency to stick together.
| Potential Cause | Recommended Solution | Citation |
| Lack of Stabilizer | Introduce a stabilizing (capping) agent into the reaction mixture before adding the reducing agent. Common stabilizers include polyvinylpyrrolidone (B124986) (PVP) or citrate. The concentration may need optimization. | [2] |
| Incorrect pH for Stability | The surface charge of the nanoparticles, which contributes to their stability, is pH-dependent. Adjust the final pH to a range where the particles have a sufficient surface charge to repel each other. | [2] |
Issue 4: Decreased Catalytic Activity Over Time
Q: My platinum catalyst was initially very active, but its performance has declined significantly. What could be the cause and can I regenerate it?
A: This indicates catalyst deactivation. The source of deactivation will determine the best regeneration strategy.
| Potential Cause | Recommended Solution | Citation |
| Sodium Poisoning | If the reaction environment contains sources of sodium, it can poison the catalyst. Regeneration can often be achieved by washing the catalyst with deionized water to remove soluble sodium salts. A dilute acid wash can also be considered, but with caution as it may alter the support. | [6] |
| Coke Formation | If working with organic molecules at high temperatures, coke may have formed. Regeneration typically involves a controlled burn-off of the coke by heating the catalyst in a dilute oxygen/nitrogen mixture, followed by a reduction step. | [6] |
| Thermal Sintering | If the catalyst has been exposed to excessively high temperatures, the platinum particles may have irreversibly agglomerated. This is difficult to reverse. Prevention by maintaining careful temperature control is key. | [8][9] |
Data Summary Tables
Table 1: Recommended pH Conditions for Common Reducing Agents
| Reducing Agent | Optimal pH Range | Notes | Citation |
| Sodium Borohydride | ~13 | Optimal for NaBH₄ stability and rapid reduction. Rapid decomposition occurs at pH < 9. | [2] |
| Ascorbic Acid | 2.2 - 5.1 | The reaction rate increases with increasing pH within this range. | [2] |
| Hydrazine | Acidic to Alkaline | Particle size tends to decrease with increasing pH due to a faster reaction rate. | [2] |
Table 2: Recommended Temperature Conditions for Common Reducing Agents
| Reducing Agent | Temperature Range (°C) | Notes | Citation |
| Sodium Borohydride | 25 - 50 | The reaction is typically fast even at room temperature. Increased temperature accelerates the reaction but may also promote NaBH₄ decomposition. | [2] |
| Hydrazine | 25 - 50 | Increasing the temperature generally leads to smaller particle sizes. | [2] |
| Ascorbic Acid | Room Temp - 95 | Higher temperatures are often required for a reasonable reaction rate. Particle size and morphology can be tuned by adjusting the temperature. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Platinum Nanoparticles via Sodium Borohydride Reduction
This protocol describes the rapid synthesis of platinum nanoparticles using a strong reducing agent.
Materials:
-
This compound(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Prepare Precursor Solution: Prepare a 0.13 mM aqueous solution of this compound. For example, dissolve 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water.[1]
-
Prepare Reducing Agent: In a separate flask, prepare a fresh solution of sodium borohydride in 0.1 M NaOH. The concentration should be calculated to provide 10 equivalents relative to the platinum precursor.[1][3]
-
Deaerate (Optional but Recommended): Purge both the precursor and reducing agent solutions with an inert gas (e.g., argon) for 30 minutes.[2]
-
Reduction: While stirring the platinum salt solution vigorously, rapidly add the 10 equivalents of the sodium borohydride solution.[1][3]
-
Reaction: A color change should be observed, indicating the formation of platinum nanoparticles. Continue stirring the reaction mixture for at least 2 hours at room temperature to ensure the reaction is complete.[1][3]
Protocol 2: Synthesis of Platinum Nanoparticles via Ascorbic Acid Reduction
This protocol details a method using a milder reducing agent, which may allow for better control over particle growth.
Materials:
-
This compound (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Ascorbic acid solution (e.g., 10 mM, freshly prepared)
-
Stabilizing agent (e.g., PVP), optional
-
Deionized water
Procedure:
-
Prepare Solution: In a reaction vessel, add the desired volume of the Na₂[PtCl₆] solution. If a stabilizing agent is used, add it to the precursor solution at this stage.[2]
-
Heating: Heat the solution to the desired temperature (e.g., 60-80 °C) with constant, vigorous stirring.[2]
-
Reduction: Add the ascorbic acid solution to the heated precursor solution.[2]
-
Reaction: Monitor the reaction by observing the color change. The reaction may be slower than with NaBH₄. Maintain the temperature and stirring for a specified duration (e.g., 1-3 hours) to allow for complete reduction and nanoparticle formation.[2]
Protocol 3: Regeneration of a Sodium-Poisoned Catalyst by Water Washing
This protocol is suitable for catalysts deactivated by soluble sodium salts.
Materials:
-
Deactivated platinum catalyst
-
Deionized water
-
Beaker, magnetic stirrer, filtration or centrifugation equipment, oven
Procedure:
-
Preparation: Place the poisoned catalyst in a beaker with a magnetic stirrer.[6]
-
Washing: Add deionized water to the beaker at a solid-to-liquid ratio of approximately 1:10 (w/v).[6]
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.[6]
-
Separation: Separate the catalyst from the water by filtration or centrifugation.[6]
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water to ensure complete removal of soluble contaminants.[6]
-
Drying: Dry the washed catalyst in an oven at 110°C for 4-6 hours.[6]
-
Activation (Optional): For some catalysts, a final calcination and/or reduction step may be necessary to fully restore activity.[6]
Visualized Workflows
Caption: General workflow for preparing platinum catalysts from this compound.
Caption: Troubleshooting workflow for low or no yield of platinum nanoparticles.
Caption: Decision-making flowchart for selecting a catalyst regeneration method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 9. csc.com.tw [csc.com.tw]
troubleshooting inconsistent results in sodium chloroplatinate catalysis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in catalytic reactions involving sodium chloroplatinate.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using this compound?
A1: this compound(IV) (Na₂[PtCl₆]) is a precursor to the active catalyst.[1] In most applications, particularly hydrosilylation and hydrogenation, the Pt(IV) is reduced in situ to form catalytically active platinum(0) nanoparticles or complexes.[1][2] The efficiency of this reduction can be a source of inconsistency.
Q2: What are the most common causes of inconsistent catalytic activity?
A2: The most common causes for inconsistent results include variability in catalyst preparation, the presence of impurities in reactants or solvents, and catalyst deactivation during the reaction.[3] Factors such as temperature, pressure, and reactant concentrations also play a crucial role.
Q3: How does the catalyst preparation method affect its performance?
A3: The choice of reducing agent, temperature, and support material significantly influences the size, morphology, and dispersion of the resulting platinum nanoparticles, which in turn dictates the catalytic activity and selectivity.[1] For instance, strong reducing agents like sodium borohydride (B1222165) lead to rapid formation of small nanoparticles.[1]
Q4: What are common impurities that can poison a platinum catalyst?
A4: Platinum catalysts are susceptible to poisoning by a variety of substances, which can chemically bond to the active sites and reduce or eliminate catalytic activity.[4] Common poisons include:
-
Nitrogen-containing compounds (e.g., amines, amides)[5]
-
Heavy metals (e.g., mercury, lead, arsenic)[5]
-
Carbon monoxide[7]
Q5: Can the nitrile group in a reactant like allyl cyanide inhibit the catalyst?
A5: Yes, the nitrile group can coordinate with the platinum center, which can inhibit its catalytic activity, leading to low conversion or a slow reaction rate.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion
Question: My reaction shows very low or no conversion of the starting material. What should I investigate?
Answer: A systematic investigation is crucial. Start by considering the following potential causes:
-
Catalyst Inactivity: The platinum catalyst may not have been properly activated (reduced from Pt(IV) to Pt(0)) or may have been deactivated.
-
Presence of Poisons: Impurities in the reactants, solvent, or glassware can poison the catalyst.[3]
-
Sub-optimal Reaction Conditions: The temperature or pressure may be too low for the reaction to proceed efficiently.[8]
Troubleshooting Steps:
-
Verify Catalyst Preparation: If preparing the catalyst in-house, review the protocol to ensure the reducing agent was fresh and added correctly.[1]
-
Purify Reactants and Solvent: Consider distilling your reactants and using a freshly opened bottle of high-purity solvent.[9][10]
-
Increase Catalyst Loading: As a diagnostic step, try incrementally increasing the catalyst loading to see if the reaction proceeds.[3]
-
Elevate Reaction Temperature: Gradually increase the reaction temperature, as this can sometimes overcome minor inhibition and increase the reaction rate.[8][11]
Issue 2: Inconsistent Yields Between Batches
Question: I am running the same reaction under identical conditions, but I'm getting inconsistent yields. What could be the cause?
Answer: Inconsistent yields are often traced back to subtle variations in the experimental setup and reagents.
-
Variability in Catalyst Precursor: The hydration state of this compound can vary, affecting the precise amount of platinum in your reaction.[12] The anhydrous form is yellow, while the hexahydrate is orange.[12]
-
Atmospheric Contamination: Exposure to air and moisture can affect both the catalyst and the reactants. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Quality: The quality and dryness of the solvent can impact the reaction.[9] Trace impurities in the solvent can act as catalyst poisons.[6]
Troubleshooting Steps:
-
Standardize Catalyst Source: Use this compound from the same lot number for a series of experiments. Consider drying the precursor at 110°C to remove water of hydration if you suspect this is a source of variability.[12]
-
Improve Inert Atmosphere Technique: Use Schlenk line techniques or a glovebox to minimize exposure to air and moisture.
-
Use Fresh, High-Purity Solvent: Use freshly distilled or anhydrous grade solvent for each reaction.
Issue 3: Reaction Starts but then Stalls
Question: My reaction begins as expected, but then the conversion plateaus before the starting material is fully consumed. What is happening?
Answer: This is a classic sign of catalyst deactivation during the reaction.
-
Catalyst Poisoning by a Product or Intermediate: A reaction intermediate or the final product may be acting as a catalyst poison.[7]
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[5][13]
-
Sintering: At elevated temperatures, the small platinum nanoparticles can agglomerate into larger, less active particles, reducing the available surface area for catalysis.[5]
Troubleshooting Steps:
-
Analyze Reaction Mixture: Use techniques like GC-MS or NMR to identify any potential side products that could be acting as inhibitors.
-
Lower Reaction Temperature: If coking or sintering is suspected, try running the reaction at a lower temperature, even if it proceeds more slowly.[14]
-
Catalyst Characterization: Characterize the spent catalyst using techniques like TEM to look for particle agglomeration (sintering) or TPO to quantify coke deposition.[5][13]
Data Presentation
Table 1: Effect of Catalyst Preparation Parameters on Activity
| Parameter | Variation | Effect on Catalyst | Impact on Reaction Rate |
| Reducing Agent | Strong (e.g., NaBH₄) vs. Mild (e.g., alcohols) | Smaller, more dispersed nanoparticles with strong reductants.[1] | Generally higher initial activity with smaller particles. |
| Calcination Temperature | Increasing Temperature | Can lead to particle sintering and loss of surface area.[15] | Decreased activity at excessively high temperatures.[15] |
| Precursor Concentration | Increasing Concentration | May lead to larger nanoparticles if not controlled.[15] | Can affect the overall catalyst loading and reaction rate. |
| Support Material | High vs. Low Surface Area Carbon | Higher dispersion on high surface area supports. | Increased number of active sites and higher activity. |
Table 2: Common Catalyst Poisons and Their Effects
| Poison Class | Example | Typical Source | Effect on Catalyst |
| Sulfur Compounds | Thiols, H₂S | Impurity in reactants or solvents. | Strong, often irreversible binding to Pt active sites, leading to severe deactivation.[5][6] |
| Nitrogen Compounds | Amines, Pyridine | Reactants, products, or impurities. | Coordination to Pt, blocking active sites. Effect can be reversible or irreversible.[5] |
| Halides | Chloride ions | Can be present from the catalyst precursor or other sources. | Can alter the electronic properties of the catalyst and may lead to leaching.[6][7] |
| Heavy Metals | Lead, Mercury | Contaminated reagents or apparatus. | Formation of alloys with platinum, permanently deactivating the catalyst.[5] |
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent catalysis results.
Caption: Common pathways for platinum catalyst deactivation.
Experimental Protocols
Protocol 1: Preparation of Platinum Nanoparticle Catalyst by Chemical Reduction
This protocol describes the synthesis of a colloidal platinum nanoparticle catalyst from this compound using sodium borohydride as a reducing agent.[1][2]
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Precursor Solution: Prepare a 0.13 mM aqueous solution of sodium hexachloroplatinate(IV) hexahydrate. For example, dissolve 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water in a volumetric flask.[2]
-
Prepare Reducing Agent Solution: In a separate flask, prepare a fresh solution of sodium borohydride (e.g., 10 equivalents relative to platinum).
-
Reduction: While vigorously stirring the platinum precursor solution, rapidly add the sodium borohydride solution.[1]
-
Stirring: Continue to stir the mixture for at least 2 hours at room temperature. A color change in the solution (typically to dark brown or black) indicates the formation of platinum nanoparticles.[1]
-
Use: The resulting colloidal suspension can be used directly for catalytic applications.
Protocol 2: Diagnostic Test for Catalyst Poisoning in a Hydrosilylation Reaction
This protocol provides a method to determine if low conversion in a hydrosilylation reaction is due to catalyst poisoning from the reactants or solvent.
Materials:
-
Substrate (e.g., 1-octene)
-
Hydrosilane (e.g., triethoxysilane)
-
This compound catalyst solution (from Protocol 1)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Purified substrate and hydrosilane (distilled)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Baseline Reaction: In a dry flask under an inert atmosphere, combine the substrate, hydrosilane, and solvent from your standard laboratory stock. Add a standard loading of the catalyst. Monitor the reaction by GC or NMR for 1-2 hours.
-
Reaction with Purified Reagents: In a separate, identical setup, repeat the reaction using freshly distilled substrate, distilled hydrosilane, and solvent from a newly opened anhydrous bottle.
-
Comparison:
-
If the reaction with purified reagents proceeds significantly faster or to a higher conversion than the baseline reaction, it is highly likely that impurities in your starting materials are poisoning the catalyst.
-
If both reactions show similarly low conversion, the issue may lie with the catalyst preparation, reaction conditions, or inherent inhibition by one of the reactants.
-
Protocol 3: Characterization of a Deactivated Catalyst
This protocol outlines key characterization techniques to identify the cause of catalyst deactivation.
Procedure:
-
Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash with a suitable solvent to remove any adsorbed species and dry under vacuum.
-
Visual Inspection: Observe the color of the spent catalyst. A black, tarry appearance may suggest coking.
-
Transmission Electron Microscopy (TEM): Disperse a small amount of the dried catalyst on a TEM grid. Acquire images to assess the particle size and distribution. Compare with the fresh catalyst to identify if sintering (agglomeration of particles) has occurred.[13]
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the spent catalyst to identify the presence of potential poisons (e.g., S, N, Cl) and to determine the oxidation state of the platinum.[13][16]
-
Temperature-Programmed Oxidation (TPO): Heat the spent catalyst in a controlled flow of an oxidizing gas (e.g., 5% O₂ in He) while monitoring the effluent gas with a mass spectrometer. The evolution of CO₂ at specific temperatures can quantify the amount and nature of carbonaceous deposits (coke).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organic chemistry - How does a catalytic poison reduce a catalyst's activity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. anysiliconerubber.com [anysiliconerubber.com]
- 8. Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 11. Short-Chained Platinum Complex Catalyzed Hydrosilylation under Thermomorphic Conditions: Heterogeneous Phase Separation at Ice Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the deactivation behavior of Co catalysts in Fischer–Tropsch synthesis using encapsulated Co nanoparticles with controlled SiO2 shell layer thickness - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Validation & Comparative
A Comparative Guide to Sodium Chloroplatinate and Potassium Chloroplatinate as Precursors
For researchers and professionals in materials science, catalysis, and drug development, the selection of a suitable precursor is a critical step in the synthesis of platinum-based materials. Sodium chloroplatinate (Na₂[PtCl₆]) and potassium chloroplatinate (K₂[PtCl₆]) are two common choices, each offering distinct properties that can influence the characteristics and performance of the final product. This guide provides an objective comparison of these two precursors, supported by experimental data and detailed methodologies, to aid in the selection process.
Physicochemical Properties: A Quantitative Comparison
The fundamental differences in the physicochemical properties of sodium and potassium chloroplatinate, particularly their solubility and thermal stability, are key determinants in their application.
| Property | This compound | Potassium Chloroplatinate |
| Chemical Formula | Na₂[PtCl₆] | K₂[PtCl₆] |
| Molecular Weight | 453.77 g/mol (anhydrous) | 485.99 g/mol |
| Platinum Content | ~43.0% | ~40.1% |
| Appearance | Orange crystalline solid | Yellow-orange crystalline powder |
| Solubility in Water | Soluble | Slightly soluble. Solubility increases with temperature: 0.7 g/100g at 0°C, 1.12 g/100g at 20°C, 2.16 g/100g at 50°C, and 5.13 g/100g at 100°C. |
| Solubility in Other Solvents | Soluble in alcohol. | Insoluble in ethanol. |
| Thermal Stability | The hexahydrate form dehydrates at 110°C. | Decomposes at 250°C.[1] |
Performance as Precursors in Nanoparticle Synthesis
The choice between sodium and potassium chloroplatinate as a precursor can significantly impact the synthesis and properties of platinum nanoparticles (PtNPs). The notable difference in solubility dictates the choice of solvent and synthesis methodology.
This compound: Its high solubility in water and alcohols makes it a versatile precursor for a variety of solution-based synthesis methods, such as chemical reduction.[2] This allows for homogeneous reaction conditions, which can facilitate the formation of uniform nanoparticles. The use of sodium borohydride (B1222165) as a reducing agent is a common method for the rapid synthesis of small PtNPs from this compound.
Potassium Chloroplatinate: Its lower solubility in water presents both challenges and opportunities. While it may limit its use in certain aqueous-based reductions at room temperature, this property is exploited in methods like hydrothermal synthesis, where higher temperatures increase its solubility and facilitate nanoparticle formation. The lower solubility can also be advantageous in controlling the reaction rate, potentially leading to different nanoparticle morphologies. For instance, flower-shaped platinum nanoparticles have been prepared from potassium chloroplatinate using a hydrothermal method.
While direct, head-to-head comparative studies on the catalytic performance of PtNPs derived from these two precursors under identical conditions are limited, the choice of the alkali metal cation (Na⁺ vs. K⁺) in the precursor can influence the properties of the resulting catalyst. The cation can affect the surface chemistry of the support material and the interaction with the platinum nanoparticles, which in turn can modulate catalytic activity and selectivity.
Experimental Protocols
Below are representative protocols for the synthesis of platinum nanoparticles using each precursor.
Experimental Protocol 1: Synthesis of Platinum Nanoparticles using this compound
Objective: To synthesize platinum nanoparticles by chemical reduction of this compound using sodium borohydride.
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of sodium hexachloroplatinate(IV) hexahydrate in deionized water to achieve a desired platinum concentration (e.g., 0.13 mM).
-
Reduction: While vigorously stirring the platinum precursor solution, add a freshly prepared aqueous solution of sodium borohydride (typically in molar excess, e.g., 10 equivalents). The addition should be done in one portion.
-
Reaction: Continue stirring the solution at room temperature for a set period (e.g., 2 hours). A color change in the solution indicates the formation of platinum nanoparticles.
-
Purification (Optional): The resulting colloidal suspension can be purified by methods such as centrifugation and washing to remove unreacted reagents and byproducts.
Experimental Protocol 2: Synthesis of Flower-Shaped Platinum Nanoparticles using Potassium Chloroplatinate
Objective: To synthesize flower-shaped platinum nanoparticles via a hydrothermal method using potassium chloroplatinate.
Materials:
-
Potassium hexachloroplatinate(IV) (K₂[PtCl₆])
-
Potassium bromide (KBr)
-
Deionized water
-
Hydrothermal reaction vessel (autoclave)
-
Magnetic stirrer and stir bar
-
Glassware
Procedure:
-
Precursor Solution Preparation: Mix an aqueous solution of potassium chloroplatinate (e.g., 1.0 mL of 10.0 mmol·L⁻¹) with deionized water (e.g., 7.0 mL).
-
Additive Addition: Add potassium bromide to the solution and stir for 1 hour. Subsequently, add an aqueous solution of polyvinylpyrrolidone (PVP) as a stabilizer and reducing agent.
-
Hydrothermal Reaction: Transfer the final mixture to a hydrothermal reaction vessel and heat it to a specific temperature (e.g., 130°C) for a defined duration (e.g., 3 hours).
-
Cooling and Collection: Allow the reaction vessel to cool down to room temperature. The resulting product containing flower-shaped platinum nanoparticles can then be collected and purified.
Visualizing the Workflow and Logical Comparison
To better illustrate the synthesis process and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to the Validation of Analytical Methods Using Sodium Chloroplatinate Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of platinum is critical. Sodium chloroplatinate (Na₂[PtCl₆]) is a common standard used for this purpose. This guide provides a comparative overview of analytical method validation for platinum quantification using three prevalent techniques: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and UV-Visible Spectrophotometry.
Comparison of Analytical Method Performance
The selection of an analytical method for platinum quantification depends on the specific requirements of the application, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of ICP-MS, AAS, and UV-Vis Spectrophotometry for the determination of platinum, using this compound as a standard.
| Performance Characteristic | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomic Absorption Spectroscopy (AAS) | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | Very Low (ng/L to µg/L range) | Low (µg/L to mg/L range) | Moderate (mg/L range) |
| Limit of Quantification (LOQ) | Very Low (ng/L to µg/L range) | Low (µg/L to mg/L range) | Moderate (mg/L range) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
| Precision (% RSD) | < 5% | < 10% | < 10% |
| Specificity/Selectivity | High (mass-based detection) | Moderate (potential for spectral interference) | Low (potential for interference from other absorbing species) |
| Sample Throughput | High | Moderate | High |
| Cost (Instrument & Consumables) | High | Moderate | Low |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable analytical method validation. Below are generalized protocols for validating analytical methods for platinum quantification using this compound standards with ICP-MS, AAS, and UV-Vis Spectrophotometry.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Method Validation Protocol
Objective: To validate an ICP-MS method for the quantification of platinum in a given matrix using this compound as the standard.
1.1. Materials and Reagents:
-
This compound (Na₂[PtCl₆]) standard stock solution (e.g., 1000 mg/L Pt)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrochloric acid (HCl)
-
Deionized water (18.2 MΩ·cm)
-
Internal standard (e.g., Bismuth, Iridium)
-
Sample matrix (blank)
1.2. Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) with appropriate sample introduction system.
1.3. Validation Parameters:
-
Linearity:
-
Prepare a series of at least five calibration standards by diluting the this compound stock solution with a suitable acid matrix (e.g., 2% HNO₃ + 1% HCl). The concentration range should cover the expected sample concentrations.
-
Analyze the standards on the ICP-MS.
-
Plot the signal intensity versus the platinum concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels (low, medium, high) by adding known amounts of this compound standard to the blank sample matrix.
-
Analyze the spiked samples and a non-spiked blank.
-
Calculate the percent recovery: [(Concentration in spiked sample - Concentration in non-spiked sample) / Spiked concentration] * 100. The acceptance criterion is typically 85-115%.[1]
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze at least six replicates of a spiked sample at a single concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the relative standard deviation (%RSD) for each set of measurements. The acceptance criterion is typically ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: Can be estimated as 3.3 times the standard deviation of the blank signal divided by the slope of the calibration curve.
-
LOQ: Can be estimated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve. Alternatively, the LOQ can be the lowest concentration on the calibration curve that provides acceptable accuracy and precision.
-
Atomic Absorption Spectroscopy (AAS) Method Validation Protocol
Objective: To validate an AAS method for the quantification of platinum in a given matrix using this compound as the standard.
2.1. Materials and Reagents:
-
This compound (Na₂[PtCl₆]) standard stock solution (e.g., 1000 mg/L Pt)
-
High-purity hydrochloric acid (HCl)
-
Deionized water
-
Matrix modifier (if required for graphite (B72142) furnace AAS)
-
Sample matrix (blank)
2.2. Instrumentation:
-
Atomic Absorption Spectrometer with a platinum hollow cathode lamp and either a flame or graphite furnace atomizer.
2.3. Validation Parameters:
-
Linearity:
-
Prepare a series of at least five calibration standards from the this compound stock solution in a suitable acid matrix (e.g., 1% HCl).
-
Analyze the standards using AAS.
-
Plot the absorbance versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels (low, medium, high) in the blank sample matrix.
-
Analyze the spiked and non-spiked samples.
-
Calculate the percent recovery. The acceptance criterion is typically 80-120%.
-
-
Precision:
-
Perform repeatability and intermediate precision studies as described for ICP-MS.
-
Calculate the %RSD. The acceptance criterion is typically ≤ 15%.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ using the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the blank method as described for ICP-MS.
-
UV-Visible Spectrophotometry Method Validation Protocol
Objective: To validate a UV-Vis spectrophotometric method for the quantification of platinum as the hexachloroplatinate ion ([PtCl₆]²⁻) using this compound as the standard.
3.1. Materials and Reagents:
-
This compound (Na₂[PtCl₆]) standard stock solution
-
High-purity hydrochloric acid (HCl)
-
Deionized water
-
Sample matrix (blank)
3.2. Instrumentation:
-
UV-Visible Spectrophotometer
3.3. Validation Parameters:
-
Linearity:
-
Prepare a series of at least five calibration standards of this compound in a fixed concentration of HCl (e.g., 1 M HCl).
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for [PtCl₆]²⁻, which is approximately 260 nm.[2][3]
-
Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
-
Accuracy:
-
Prepare spiked samples at three concentration levels in the blank sample matrix.
-
Measure the absorbance of the spiked and non-spiked samples.
-
Calculate the percent recovery. The acceptance criterion is typically 80-120%.
-
-
Precision:
-
Conduct repeatability and intermediate precision studies as described for the other methods.
-
Calculate the %RSD. The acceptance criterion is typically ≤ 15%.
-
-
LOD and LOQ:
-
Determine the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve.
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: Workflow for Analytical Method Validation.
Comparison of Key Performance Characteristics
This diagram provides a visual comparison of the key performance characteristics of ICP-MS, AAS, and UV-Vis spectrophotometry for platinum analysis.
Caption: Performance Comparison of Analytical Methods.
References
- 1. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Reducing Agents for the Synthesis of Platinum Nanoparticles from Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles (PtNPs) with controlled size, shape, and stability is of paramount importance for their diverse applications in catalysis, medicine, and electronics. A critical step in the chemical synthesis of PtNPs is the reduction of a platinum precursor, such as sodium hexachloroplatinate(IV) (Na₂[PtCl₆]), by a suitable reducing agent. The choice of the reducing agent significantly influences the nucleation and growth kinetics, thereby determining the final characteristics of the nanoparticles. This guide provides a comparative analysis of common reducing agents used for the reduction of sodium chloroplatinate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal agent for their specific application.
Performance Comparison of Common Reducing Agents
The selection of a reducing agent is a trade-off between reaction rate, control over particle morphology, and experimental simplicity. This section compares the performance of four widely used reducing agents: sodium borohydride (B1222165), ascorbic acid, hydrazine (B178648), and sodium citrate (B86180).
| Reducing Agent | Typical Particle Size (nm) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 2 - 10[1] | Room temperature, Alkaline pH (~13) recommended for stability[2][3] | Strong reducing agent, fast reaction[2][4][5] | Prone to decomposition in acidic/neutral solutions, can lead to boride impurities, requires careful handling[2][5] |
| Ascorbic Acid (C₆H₈O₆) | 10 - 50 | 60-95 °C, pH dependent rate (increases with higher pH)[2] | Milder reducing agent, allows for better control over particle growth[2] | Slower reaction rate, often requires elevated temperatures[2][6] |
| Hydrazine (N₂H₄) | 2 - 300 | 25-50 °C, pH and temperature affect particle size[2][7][8] | Effective reducing agent, can produce small particles[8] | Highly toxic and carcinogenic, harsh reaction conditions may be required[9] |
| Sodium Citrate (Na₃C₆H₅O₇) | 3 - 20 | Elevated temperatures (>70°C for reduction), pH dependent[10][11] | Acts as both a reducing and stabilizing agent, eco-friendly[10][11] | Weak reducing agent, requires high temperatures for reduction, slow reaction[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis of platinum nanoparticles. Below are generalized protocols for the reduction of this compound using the discussed reducing agents. It is important to note that these are starting points, and optimization of concentrations, temperature, and reaction time is often necessary for specific applications.[2]
Protocol 1: Reduction with Sodium Borohydride
This protocol utilizes a strong reducing agent for the rapid synthesis of small platinum nanoparticles.[1][4]
Materials:
-
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared in 0.1 M NaOH)[2]
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
In a clean reaction vessel, add the desired volume of the Na₂[PtCl₆] solution.
-
If a stabilizing agent is used, add it to the precursor solution at this stage.
-
Deaerate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the reduction process.[2]
-
While vigorously stirring the platinum salt solution, rapidly add the freshly prepared, ice-cold sodium borohydride solution.[5][10] A color change in the solution indicates the formation of platinum nanoparticles.
-
Continue stirring the reaction mixture for at least 2 hours at room temperature to ensure the completion of the reaction.
Protocol 2: Reduction with Ascorbic Acid
This protocol employs a milder reducing agent, offering better control over the nanoparticle growth process.[2]
Materials:
-
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Ascorbic acid solution (e.g., 10 mM, freshly prepared in deionized water)
-
Deionized water
Procedure:
-
In a reaction vessel, add the desired volume of the Na₂[PtCl₆] solution. A stabilizing agent can be added at this point if required.
-
Heat the solution to the desired temperature (e.g., 60-80 °C) with constant stirring.[2]
-
Add the ascorbic acid solution to the heated precursor solution.
-
Monitor the reaction by observing the color change. The reaction may be slower compared to using NaBH₄.[2]
Protocol 3: Reduction with Hydrazine
This protocol uses hydrazine, a potent reducing agent. Caution: Hydrazine is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) solution (e.g., 10 mM in deionized water)
-
Deionized water
Procedure:
-
In a reaction vessel, add the desired volume of the Na₂[PtCl₆] solution.
-
Adjust the pH of the solution as required, as pH can influence the particle size.[7][8]
-
Heat the solution to the desired temperature (e.g., 25-50 °C) with constant stirring.[2]
-
Slowly add the hydrazine solution to the heated platinum precursor solution.
-
Continue stirring and maintain the temperature for a set period to allow for complete reduction and nanoparticle formation.
Protocol 4: Reduction with Sodium Citrate
This protocol utilizes sodium citrate, which can act as both a reducing and a capping agent, particularly at elevated temperatures.[10][11]
Materials:
-
Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) solution (e.g., 1 mM in deionized water)
-
Trisodium citrate solution (e.g., 1% w/v in deionized water)
-
Deionized water
Procedure:
-
In a flask equipped with a reflux condenser, bring the Na₂[PtCl₆] solution to a boil with vigorous stirring.
-
To the boiling solution, rapidly add the sodium citrate solution.
-
Continue heating and stirring the mixture. A gradual color change will indicate the formation of platinum nanoparticles.
-
Maintain the reaction at boiling point for a specified duration (e.g., 1-2 hours) to ensure complete reduction.
-
Allow the solution to cool to room temperature while continuing to stir.
Visualizing the Experimental Workflow and Logical Relationships
To better understand the synthesis process and the interplay of different factors, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Kinetics of the Redox Reaction of Platinum(IV) Ions with Ascorbic Acid in the Presence of Oxygen | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of electrocatalysts by reduction of precursors with sodium citrate - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity of Platinum(II) Complexes Synthesized from Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of a series of platinum(II) complexes synthesized from potassium tetrachloroplatinate(II) (K₂PtCl₄), a common precursor readily prepared from sodium chloroplatinate. The data presented herein is collated from various studies to offer a comprehensive overview for researchers in the field of medicinal chemistry and oncology. This document details the synthesis, cytotoxic activity against various cancer cell lines, and the underlying mechanisms of action of these promising anticancer agents.
Synthesis of Platinum(II) Complexes
The synthesis of the platinum(II) complexes described in this guide typically follows a general procedure involving the reaction of potassium tetrachloroplatinate(II) with various nitrogen-containing ligands in an aqueous or mixed aqueous-organic solvent system. The choice of ligand is crucial as it significantly influences the resulting complex's stability, lipophilicity, and ultimately, its cytotoxic profile.
A representative synthesis involves dissolving K₂PtCl₄ in water and adding a solution of the desired ligand (e.g., substituted pyrazoles, pyridines, or phenanthrolines) in a suitable solvent like acetone. The reaction mixture is typically stirred at room temperature in the dark to prevent photo-induced reactions. The resulting platinum(II) complex often precipitates out of the solution and can be collected by filtration, washed, and dried. In some cases, thermal isomerization can be employed to obtain the trans isomer from the cis isomer.[1]
Comparative Cytotoxicity of Platinum(II) Complexes
The cytotoxic activity of the synthesized platinum(II) complexes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard metric for cytotoxicity. The following tables summarize the IC₅₀ values for selected platinum(II) complexes, with cisplatin (B142131) included as a reference compound for comparison.
Table 1: Cytotoxicity (IC₅₀ in µM) of Platinum(II) Complexes with 1-Methylnitropyrazole Ligands [1]
| Compound | Ligand | MCF-7 (Breast) | ES-2 (Ovarian) | A549 (Lung) |
| Complex 1 (cis) | 1-Methyl-4-nitropyrazole | >50 | >50 | >50 |
| Complex 2 (trans) | 1-Methyl-4-nitropyrazole | 2.2 ± 0.1 | 4.1 ± 0.3 | 7.8 ± 0.5 |
| Complex 3 (cis) | 1-Methyl-5-nitropyrazole | 12.4 ± 0.9 | 28.1 ± 1.5 | 45.2 ± 2.1 |
| Complex 4 (trans) | 1-Methyl-5-nitropyrazole | 8.9 ± 0.6 | 15.3 ± 1.1 | 22.4 ± 1.8 |
| Cisplatin | - | 15.6 ± 1.2 | 10.2 ± 0.8 | 20.5 ± 1.6 |
Data is presented as mean ± standard deviation.
Table 2: Cytotoxicity (IC₅₀ in µM) of Platinum(II) Complexes with Terpyridine Ligands [2][3]
| Compound | A549 (Lung) | HCT116 (Colorectal) | IGROV-1 (Ovarian) |
| Complex 4 | 19.8 ± 1.5 | 15.4 ± 1.2 | 8.7 ± 0.7 |
| Complex 5 | 25.3 ± 2.1 | 20.1 ± 1.8 | 12.5 ± 1.1 |
| Cisplatin | 10.5 ± 0.9 | 9.2 ± 0.8 | 5.1 ± 0.4 |
Data is presented as mean ± standard deviation.
Table 3: Cytotoxicity (IC₅₀ in µM) of Platinum(II) Complexes with Pyridine Derivative Ligands [4]
| Compound | MCF-7 (Breast) | A2780 (Ovarian) |
| Complex 5a/b | 1.8 ± 0.2 / 2.1 ± 0.3 | 2.5 ± 0.3 / 2.9 ± 0.4 |
| Complex 6a | 2.3 ± 0.3 | 3.1 ± 0.4 |
| Cisplatin | 3.5 ± 0.4 | 4.2 ± 0.5 |
Data is presented as mean ± standard deviation.
Experimental Protocols
General Synthesis of Platinum(II) Complexes from K₂PtCl₄
A solution of the respective nitrogen-containing ligand (2 mmol) in an appropriate solvent (e.g., 11 mL of acetone) is added to a solution of potassium tetrachloroplatinate(II) (K₂PtCl₄; 1 mmol, 415 mg) in 10 mL of water. The mixture is stirred in the dark at 25 °C. The resulting precipitate of the platinum(II) complex is then collected by filtration, washed with water, and dried.[1]
Cytotoxicity Determination using MTT Assay
The in vitro cytotoxicity of the platinum(II) complexes is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the platinum complexes (typically ranging from 0.01 µM to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Induction of Apoptosis
Platinum complexes primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is often initiated by the binding of the platinum complex to nuclear DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This DNA damage triggers a cascade of signaling events that culminate in the activation of caspases, a family of proteases that execute the apoptotic program.
Apoptosis Signaling Pathway
The induction of apoptosis by platinum complexes typically involves the intrinsic (mitochondrial) pathway. DNA damage leads to the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9]
Caption: Intrinsic apoptosis pathway induced by platinum(II) complexes.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following diagram outlines a typical experimental workflow for assessing the cytotoxic and apoptotic effects of newly synthesized platinum complexes.
Caption: General workflow for evaluating platinum complex cytotoxicity.
References
- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity and reactivity towards biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the purity of synthesized platinum nanoparticles from sodium chloroplatinate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized platinum nanoparticles (PtNPs) is a critical step for reliable downstream applications, from catalysis to nanomedicine. This guide provides a comparative analysis of common methods for synthesizing PtNPs from sodium chloroplatinate and validating their purity, supported by experimental data and detailed protocols.
The synthesis of PtNPs from this compound typically involves the reduction of platinum ions (Pt⁴⁺) to zerovalent platinum (Pt⁰). The choice of reducing agent and synthesis method significantly influences the purity, size, and stability of the resulting nanoparticles. This guide will focus on the widely used chemical reduction method with sodium borohydride (B1222165) and compare it with alternative synthesis approaches.
Synthesis Methodologies: A Comparative Overview
The purity and characteristics of PtNPs are intrinsically linked to the synthesis method employed. The most common approach involves the chemical reduction of a platinum precursor, such as this compound (Na₂PtCl₆) or chloroplatinic acid (H₂PtCl₆), using a reducing agent.
A popular and effective method utilizes sodium borohydride (NaBH₄) as the reducing agent due to its strong reducing potential, which facilitates the rapid formation of small PtNPs.[1] Alternative methods include the polyol process, where a polyol like ethylene (B1197577) glycol acts as both the solvent and reducing agent, and green synthesis, which employs natural extracts as reducing and capping agents.
Experimental Workflow for Synthesis and Purity Validation
The general process for synthesizing and validating the purity of platinum nanoparticles is a multi-step procedure that begins with the reduction of a platinum salt and concludes with a thorough characterization of the resulting nanoparticles.
Caption: Workflow for PtNP Synthesis and Purity Validation.
Quantitative Data Presentation: Purity Validation Techniques
The purity of synthesized PtNPs can be ascertained through a suite of analytical techniques. Each method provides unique insights into the elemental composition, crystalline structure, and surface chemistry of the nanoparticles. The table below summarizes key quantitative parameters for validating PtNP purity.
| Validation Technique | Parameter Measured | Indication of Purity | Potential Impurities Detected |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | Disappearance of the Pt(IV) ion peak (around 260 nm) and the emergence of a broad absorbance spectrum characteristic of PtNPs.[2] | Unreacted platinum precursor. |
| X-ray Diffraction (XRD) | Crystalline Structure and Lattice Parameters | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of platinum. The unit cell parameter should be close to that of bulk Pt (~3.92 Å), though slight deviations can occur with very small nanoparticles.[3] | Crystalline impurities from precursor salts or byproducts. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Oxidation State | Predominant peaks corresponding to zero-valent platinum (Pt 4f₇/₂ at ~71.5 eV and Pt 4f₅/₂ at ~74.8 eV).[4] | Platinum oxides (higher binding energies), residual precursor salts (e.g., Na, Cl), capping agents, or other contaminants. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental Composition | Strong signals corresponding to platinum. | Presence of other elements from precursors (Na, Cl), reducing agents (B), or other contaminants. |
Experimental Protocols
Detailed methodologies for the synthesis and key purity validation experiments are provided below.
Synthesis of Platinum Nanoparticles using Sodium Borohydride
This protocol is adapted from a common chemical reduction method.[2][5]
Materials:
-
This compound (Na₂PtCl₆) or Chloroplatinic acid (H₂PtCl₆)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
(Optional) Capping agent (e.g., sodium citrate (B86180) or beta-cyclodextrin)
Procedure:
-
Prepare a 0.13 mM aqueous solution of the platinum precursor (e.g., dissolve 1.1 mg of H₂PtCl₆ in 20 mL of deionized water).[2]
-
If using a capping agent, add it to the platinum precursor solution and stir. For example, mix 48 mL of 10 mM beta-cyclodextrin (B164692) solution with the platinum precursor and stir for 30 minutes.[5]
-
Prepare a fresh, cold solution of sodium borohydride (e.g., 180 mM). It is crucial to use a freshly prepared NaBH₄ solution as it degrades over time.[1]
-
While vigorously stirring the platinum precursor solution, add the sodium borohydride solution. The addition can be done in one portion or dropwise to control nanoparticle size.[1][2]
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.[1]
-
Continue stirring the solution for a set period (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[2]
-
Purify the synthesized PtNPs by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the nanoparticles.[5]
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat the washing step multiple times to remove unreacted reagents and byproducts.
Purity Validation Protocols
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To confirm the reduction of platinum ions to PtNPs.
-
Procedure:
-
Record the UV-Vis spectrum of the initial this compound solution.
-
After the synthesis and purification of the PtNPs, record the UV-Vis spectrum of the final colloidal suspension.
-
Compare the two spectra. A pure synthesis will show the disappearance of the characteristic absorbance peak of Pt(IV) ions (around 260 nm) and the appearance of a broad absorbance that is characteristic of PtNPs.[2]
-
2. X-ray Diffraction (XRD)
-
Objective: To determine the crystalline structure of the synthesized PtNPs.
-
Procedure:
-
Prepare a sample of the dried PtNP powder.
-
Perform XRD analysis on the sample, typically scanning a 2θ range from 20° to 80°.
-
Analyze the resulting diffractogram. For pure, crystalline PtNPs, peaks should be observed at 2θ values corresponding to the (111), (200), (220), and (311) planes of the face-centered cubic (fcc) lattice of platinum.[6] The absence of other significant peaks indicates a lack of crystalline impurities.
-
3. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and oxidation state of the platinum in the nanoparticles.
-
Procedure:
-
Deposit the purified PtNPs onto a suitable substrate.
-
Perform XPS analysis, focusing on the Pt 4f region.
-
Deconvolute the high-resolution Pt 4f spectrum. The presence of two peaks at approximately 71.5 eV (Pt 4f₇/₂) and 74.8 eV (Pt 4f₅/₂) is characteristic of zero-valent platinum (Pt⁰).[4] The presence of additional peaks at higher binding energies would indicate the presence of platinum oxides (e.g., PtO, PtO₂), suggesting incomplete reduction or surface oxidation. Analysis of other spectral regions can identify contaminants from the synthesis process.
-
4. Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
-
Objective: To visualize the morphology and determine the elemental composition of the nanoparticles.
-
Procedure:
-
Prepare a TEM grid by drop-casting a dilute solution of the PtNPs and allowing it to dry.
-
Acquire TEM images to observe the size and shape of the nanoparticles.
-
Perform EDS analysis on individual nanoparticles or small clusters. The resulting spectrum should show strong peaks corresponding to platinum. The absence of peaks for other elements (or their presence at trace levels) confirms the elemental purity of the nanoparticles.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications | MDPI [mdpi.com]
- 3. Size dependence of the lattice parameters of carbon supported platinum nanoparticles: X-ray diffraction analysis and theoretical considerations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vicas.org [vicas.org]
A Comparative Analysis of Electroplating Baths: With and Without Sodium Chloroplatinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of platinum electroplating baths, focusing on formulations containing sodium chloroplatinate versus those utilizing alternative platinum sources. The performance and characteristics of electroplating baths are critically dependent on their composition, influencing deposition rate, bath stability, and the quality of the final platinum coating. Understanding these differences is crucial for process optimization and achieving desired material properties in research and development settings.
Quantitative Performance Comparison
The following table summarizes key performance indicators for platinum electroplating baths. "Bath with this compound" typically refers to acidic chloride-based electrolytes, while "Bath without this compound" represents a broader category that includes alkaline solutions and baths based on platinum-ammine or sulfamate (B1201201) complexes. The data presented are representative values compiled from various studies to illustrate typical performance characteristics.
| Performance Metric | Bath with this compound (e.g., Na₂[PtCl₆]) | Bath without this compound (e.g., P-salt, Q-salt) |
| Typical Platinum Source | Sodium Hexachloroplatinate(IV) (Na₂[PtCl₆]), Hexachloroplatinic Acid (H₂[PtCl₆]) | Diamminedinitritoplatinum(II) (P-salt), Platinum(IV) hexahydroxyplatinate (Q-salt), Platinum-amminesulphamato complex |
| Operating pH | Acidic (typically pH < 2)[1] | Alkaline or neutral (pH 6.5 - 10.6)[2][3][4] |
| Operating Temperature | 65 - 85°C[1][5] | 80 - 90°C or higher[2][6] |
| Deposition Rate | Generally higher, influenced by current density | Can be lower, dependent on specific complex and bath composition[2][7] |
| Current Efficiency (%) | 30 - 90%[2] | Can be lower (< 15% in some cases) or higher depending on the system[6] |
| Bath Stability | Can be less stable due to hydrolysis of chloroplatinic acid[1] | Generally more stable, especially modern commercial formulations[8] |
| Coating Properties | Can produce softer, more ductile deposits[2] | Often results in harder, more wear-resistant coatings |
| Substrate Compatibility | More suitable for noble metal substrates due to high acidity[1] | Broader compatibility with various metal substrates |
| Internal Stress | Can be high, potentially leading to cracks in thicker coatings[1] | Can be lower, allowing for thicker, crack-free deposits[9] |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are generalized experimental protocols for evaluating the performance of different platinum electroplating baths.
1. Experimental Protocol for Cathodic Polarization Measurement
This experiment helps in understanding the deposition kinetics and the potential range for platinum plating.
-
Electrochemical Cell: A three-electrode cell is used, comprising a working electrode (e.g., copper or gold disc), a platinum grid counter electrode, and a reference electrode (e.g., Ag/AgCl).[10][11]
-
Electrolyte Preparation:
-
Bath with this compound: Prepare an aqueous solution containing a specific concentration of sodium hexachloroplatinate (e.g., 5-10 g/L), with the pH adjusted to < 2 using an acid like sulfuric or hydrochloric acid.
-
Bath without this compound: Prepare a solution with an alternative platinum salt (e.g., P-salt) in a buffered solution (e.g., phosphate (B84403) buffer) at the recommended pH and concentration.[2][3]
-
-
Procedure:
-
Mechanically polish and clean the working electrode.[10][11]
-
Immerse the electrodes in the electrolyte and allow the system to reach thermal equilibrium at the desired operating temperature.
-
Perform a linear sweep voltammetry or cyclic voltammetry measurement, scanning the potential from the open-circuit potential towards more negative values.
-
Record the current density as a function of the applied potential to obtain the polarization curve.[2] The onset of a significant increase in cathodic current indicates the potential for platinum deposition and hydrogen evolution.[2][7]
-
2. Experimental Protocol for Determining Current Efficiency
This protocol quantifies the efficiency of the platinum deposition process.
-
Setup: A two-electrode system in an undivided beaker cell with the substrate to be plated as the cathode and platinum gauze as the anode.[6]
-
Procedure:
-
Prepare the substrate by degreasing and acid activation.[5][6]
-
Weigh the substrate accurately before plating.
-
Electroplate at a constant current density for a defined period.
-
After plating, rinse the substrate with distilled water, dry it, and weigh it again.
-
Calculate the theoretical mass of platinum that should have been deposited using Faraday's law.
-
The current efficiency is the ratio of the actual mass of deposited platinum to the theoretical mass, expressed as a percentage.
-
3. Experimental Protocol for Coating Characterization
This involves analyzing the properties of the deposited platinum layer.
-
Adhesion Test: A simple method is the tape test, where a piece of adhesive tape is firmly applied to the coating and then rapidly removed. The amount of coating removed indicates the adhesion quality.
-
Thickness Measurement: Cross-sectional analysis using a scanning electron microscope (SEM) can provide precise thickness measurements.
-
Surface Morphology and Structure: SEM can be used to examine the surface for cracks, porosity, and grain structure.[6] X-ray diffraction (XRD) analysis can determine the crystallite size and orientation.[1]
-
Hardness Test: Microhardness or nanohardness testers can be used to measure the hardness of the platinum coating.
Visualizing the Process
Diagram of the Comparative Experimental Workflow
Caption: Workflow for comparing electroplating baths.
Logical Relationship Diagram: Impact of Platinum Source on Plating Process
References
- 1. nmfrc.org [nmfrc.org]
- 2. nmfrc.org [nmfrc.org]
- 3. Studies of platinum electroplating baths Part I: The chemistry of a platinum tetrammine bath | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. blog.sra-solder.com [blog.sra-solder.com]
- 6. scribd.com [scribd.com]
- 7. nmfrc.org [nmfrc.org]
- 8. JP2859316B2 - Platinum or platinum alloy electroplating bath and electroplating method - Google Patents [patents.google.com]
- 9. US5620583A - Platinum plating bath - Google Patents [patents.google.com]
- 10. metrohm.com [metrohm.com]
- 11. autolabj.com [autolabj.com]
A Comparative Guide to the Stability of Sodium Chloroplatinate and Other Platinum Salts
For researchers, scientists, and drug development professionals working with platinum compounds, understanding their relative stability is crucial for applications ranging from catalyst preparation to the formulation of chemotherapeutic agents. This guide provides a comprehensive comparison of the stability of sodium chloroplatinate against three widely used platinum-based chemotherapy drugs: cisplatin, carboplatin, and oxaliplatin. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective assessment.
Comparative Stability Analysis
The stability of platinum salts can be assessed in two primary forms: thermal stability in the solid state and stability in solution. Thermal stability is indicative of the compound's robustness to heat, while solution stability, particularly hydrolysis, is critical for understanding its reactivity and shelf-life in aqueous environments.
Data Presentation
The following table summarizes the available quantitative data on the thermal and solution stability of this compound, cisplatin, carboplatin, and oxaliplatin.
| Platinum Salt | Chemical Formula | Molecular Weight ( g/mol ) | Thermal Stability (Solid State) | Solution Stability (Aqueous) |
| This compound | Na₂[PtCl₆] | 453.77 (anhydrous) | Dehydrates at 110°C (hexahydrate form) | The [PtCl₆]²⁻ ion undergoes slow hydrolysis (aquation)[1][2]. |
| Cisplatin | cis-[PtCl₂(NH₃)₂] | 300.05 | Decomposes around 270°C | Hydrolysis is significant and is considered an activation step. The rate is suppressed by high chloride concentrations. Cisplatin is more prone to hydrolysis than carboplatin[3][4]. |
| Carboplatin | [Pt(CBDCA)(NH₃)₂] | 371.25 | Melts with decomposition in the range of 235-245°C[5] | Less prone to hydrolysis than cisplatin. The degradation rate can be slightly increased in the presence of chloride ions[3][6]. |
| Oxaliplatin | [Pt(ox)(dach)] | 397.29 | Exhibits a minor decomposition peak around 248°C in DSC analysis[7] | Unstable in chloride-containing solutions, leading to degradation.[8] |
Experimental Protocols
To ensure a comprehensive understanding of how the stability of these platinum salts is evaluated, detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Solution Stability
Objective: To quantify the degradation of a platinum salt in a specific solvent over time.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of the platinum salt at known concentrations are prepared in the chosen solvent (e.g., water, 0.9% NaCl, or a buffer solution).
-
Sample Preparation: A solution of the platinum salt at a known initial concentration is prepared in the test solvent and stored under controlled conditions (e.g., specific temperature and light exposure).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol[9][10]. The composition may be delivered isocratically or as a gradient.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: UV detection at a wavelength where the platinum salt has maximum absorbance is typically employed[10].
-
-
Analysis: Aliquots of the sample solution are injected into the HPLC system at predetermined time intervals.
-
Quantification: The concentration of the platinum salt at each time point is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standard solutions. The percentage of the remaining platinum salt is then calculated to assess its stability[11][12].
Thermal Analysis (TGA/DSC) for Solid-State Stability
Objective: To determine the thermal decomposition profile and melting characteristics of the solid platinum salt.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid platinum salt (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum)[9].
-
Instrumentation: A simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC) is used.
-
Experimental Conditions:
-
Data Acquisition: The instrument records the sample's weight change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: The TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which decomposition occurs.
-
DSC Curve: The DSC curve plots the heat flow versus temperature. Endothermic peaks can indicate melting or dehydration, while exothermic peaks can indicate crystallization or decomposition[5][13].
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and equilibria studies of the aquation of the trinuclear platinum phase II anticancer agent [(trans-PtCl(NH(3))(2))(2)(mu-trans-Pt(NH(3))(2)(NH(2)(CH(2))(6)NH(2))(2))](4+) (BBR3464) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]
- 8. Equilibrium and kinetic studies of the aquation of the dinuclear platinum complex [[trans-PtCl(NH3)2]2(mu-NH2(CH2)6NH2)]2+: pKa determinations of aqua ligands via [1H,15N] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
cross-validation of experimental results using sodium chloroplatinate
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in experimental design. This guide provides a comprehensive comparison of sodium chloroplatinate (Na₂[PtCl₆]) with its common alternatives, supported by experimental data. The focus is on its application as a precursor for catalysts and platinum-based anticancer agents.
This compound, an orange crystalline solid, is a key intermediate in platinum chemistry.[1] It is valued for its high solubility in water and relative stability, making it a versatile reagent in both academic and industrial research.[1]
This compound as a Catalyst Precursor
This compound is a widely used and cost-effective precursor for synthesizing platinum-based catalysts for various applications, including hydrogenation, oxidation, and electrochemical reactions.[2] Its utility stems from its good solubility in water and some polar organic solvents, which simplifies the preparation of catalytic systems.[3]
Comparison with Alternative Platinum Precursors
The choice of platinum precursor can significantly influence the properties of the resulting catalyst. Here, we compare this compound with other common platinum precursors.
| Precursor | Typical Application | Resulting Catalyst Properties | Reference |
| This compound (Na₂[PtCl₆]) | Hydrogenation, Hydrosilylation, Oxidation | Can be readily reduced to form platinum(0) nanoparticles.[3] | [2][3] |
| Chloroplatinic Acid (H₂PtCl₆) | Nanoparticle Synthesis, Catalyst for Hydrosilylation | Commonly used for platinum nanoparticle synthesis; can influence particle size distribution.[4][5][6] | [4][5][6][7] |
| Potassium Tetrachloroplatinate (K₂PtCl₄) | Nanoparticle Synthesis | Can lead to different particle size distributions compared to Pt(IV) precursors.[7] | [7] |
| Platinum(IV) Chloride (PtCl₄) | Nanoparticle Synthesis | Can result in slightly smaller nanoparticles compared to H₂PtCl₆ in some synthesis methods.[7] | [7] |
Experimental Protocol: Synthesis of Platinum Nanoparticles using this compound
This protocol describes the synthesis of platinum nanoparticles via chemical reduction using sodium borohydride (B1222165).
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Dissolve 1.1 mg of sodium hexachloroplatinate(IV) hexahydrate in 20 mL of deionized water to create a 0.13 mM platinum solution.[2]
-
Reduction: While vigorously stirring the platinum precursor solution, add 10 equivalents of a freshly prepared sodium borohydride solution in one portion.[2]
-
Stirring: Continue stirring the solution for 2 hours at room temperature. A color change in the solution indicates the formation of platinum nanoparticles.[2]
-
Washing: Centrifuge the solution to obtain a pellet of nanoparticles. Wash the pellet with deionized water and repeat the centrifugation step multiple times to remove any unreacted reagents.[2]
References
A Comparative Guide to the Catalytic Efficiency of Sodium Chloroplatinate and Palladium Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall cost. This guide provides an objective comparison of the catalytic performance of two common precious metal precursors, sodium chloroplatinate (Na₂[PtCl₆]) and palladium chloride (PdCl₂), with a focus on their application in key organic transformations. While direct, head-to-head comparative studies under identical conditions are limited, this document synthesizes available experimental data to offer valuable insights for catalyst selection.
Executive Summary
Both platinum and palladium are highly effective catalyst families, but they often exhibit distinct activities and selectivities depending on the specific reaction. Palladium catalysts, typically derived from palladium chloride, are workhorses in cross-coupling chemistry, demonstrating exceptional efficiency in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. Platinum catalysts, which can be prepared from this compound, are often favored for certain hydrogenation reactions, particularly where chemoselectivity is crucial, and are known to be less prone to hydrogenolysis than palladium under mild conditions.[1]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data on the catalytic performance of platinum and palladium catalysts in representative hydrogenation and cross-coupling reactions. It is important to note that the data is compiled from various studies with differing reaction conditions. Therefore, this information should be interpreted as a qualitative guide to their relative efficiencies.
Table 1: Catalytic Hydrogenation of Nitroarenes
| Catalyst Precursor | Substrate | Product | Conversion (%) | Selectivity (%) | TON¹ | TOF (h⁻¹)¹ | Conditions |
| H₂PtCl₆ (related to Na₂[PtCl₆]) | 3-Nitrostyrene | 3-Aminostyrene | >99 | ~99 | - | ~1,500 | FeOx support, 40°C, 3 bar H₂[2][3] |
| PdCl₂ derived | Nitrobenzene | Aniline (B41778) | 99 | 100 | ~21,774 | - | Methanol, room temp., atm. pressure[4] |
| Pd precursor | Functionalized Nitroarenes | Substituted Anilines | High | High | High | - | Carbon nanofiber support[5] |
¹TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on reaction conditions and catalyst loading. The provided values are as reported in the cited literature.
Table 2: Catalytic Cross-Coupling Reactions
| Catalyst Precursor | Reaction Type | Substrates | Product | Yield (%) | TON | TOF (h⁻¹) | Conditions |
| PdCl₂(PPh₃)₂ | Suzuki-Miyaura | Aryl halides, Arylboronic acids | Biaryls | Good to Excellent | - | - | Varies[6] |
| PdCl₂ derived | Heck | Aryl bromides, Olefins | Substituted Alkenes | High | ~18,000 | up to 9,000 | Pd/C catalyst, optimized conditions[7] |
| PdCl₂(PPh₃)₂ | Sonogashira | Aryl halides, Terminal alkynes | Arylalkynes | Moderate to Excellent | - | - | Copper-free, amine-free[4] |
| Platinum (general) | Cross-Coupling | Aryl halides, etc. | - | Generally lower than Pd | - | - | Limited data available; Pd is preferred[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalytic results. Below are representative experimental protocols for catalyst preparation and a key catalytic reaction.
Protocol 1: Preparation of a Supported Platinum Catalyst from this compound
This protocol describes the preparation of a platinum-on-carbon (Pt/C) catalyst, a common heterogeneous catalyst.
Materials:
-
Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)
-
Activated carbon support
-
Formaldehyde solution (reducing agent)
-
Deionized water
Procedure:
-
Support Impregnation: An aqueous solution of sodium hexachloroplatinate is prepared. The activated carbon support is added to this solution, and the mixture is stirred to ensure uniform impregnation of the platinum precursor onto the support.
-
Reduction: The pH of the slurry is adjusted, and a reducing agent, such as formaldehyde, is added. The mixture is heated (e.g., to 80°C) to facilitate the reduction of Pt(IV) to metallic platinum nanoparticles on the carbon support.
-
Washing and Drying: The resulting Pt/C catalyst is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven or under vacuum.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitroarene
This protocol provides a general method for the liquid-phase hydrogenation of a nitroarene to the corresponding aniline using a supported platinum or palladium catalyst.
Materials:
-
Nitroarene substrate
-
Supported catalyst (e.g., Pt/C or Pd/C)
-
Solvent (e.g., ethanol, methanol)
-
Hydrogen gas
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reactor Setup: The nitroarene substrate and the solvent are charged into the autoclave. The catalyst is then added under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas to remove air, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously and may be heated to the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing the uptake of hydrogen.
-
Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then concentrated, and the product is purified by appropriate methods such as crystallization or chromatography.
Mandatory Visualization
Catalytic Cycles and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for a cross-coupling reaction and a typical experimental workflow for comparing catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Sodium Chloroplatinate
For Immediate Release – In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sodium chloroplatinate, a compound frequently utilized in these fields. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound, as a soluble platinum salt, is classified as a toxic and hazardous material.[1] Improper disposal, such as discharge into the sanitary sewer system, is strictly prohibited due to its potential for environmental contamination as a heavy metal.[1] All waste containing this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): At a minimum, personnel must wear:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.
Spill Management: In the event of a spill, immediately alert laboratory personnel and the designated safety officer. Small spills of solid material should be carefully collected with a plastic scoop and placed in a labeled hazardous waste container. Liquid spills should be absorbed with an inert absorbent material (e.g., vermiculite, sand), which is then collected and disposed of as hazardous waste.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative information pertinent to the chemical treatment of this compound waste.
| Parameter | Value/Instruction | Citation |
| Precipitating Agent | Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution | [2][3] |
| Reagent Ratio | Add 0.6 g of ammonium chloride for every 1 g of platinum expected to be in the solution for more precise recovery. For general disposal, an excess of the saturated solution should be used to ensure complete precipitation. | [3] |
| Precipitation Time | Allow the solution to stand for 1-3 hours for the precipitation to complete. | [2] |
| Washing Solution | 1% Ammonium Chloride solution | [3] |
Step-by-Step Disposal Protocol
This protocol details the conversion of soluble this compound into a more stable, insoluble precipitate, facilitating safer disposal.
Experimental Protocol: Precipitation of Platinum Waste
-
Waste Collection: Collect all aqueous waste solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams, particularly strong oxidizing agents.[1]
-
Precipitation: a. Under a chemical fume hood, carefully add a saturated solution of ammonium chloride to the this compound waste solution while stirring gently. b. Continue adding the ammonium chloride solution until no further formation of the yellow precipitate (ammonium hexachloroplatinate) is observed. c. Allow the mixture to stand for at least 1-3 hours to ensure complete precipitation.[2]
-
Separation: a. Separate the solid precipitate from the liquid supernatant by filtration or decantation. b. Wash the precipitate with a small amount of 1% ammonium chloride solution to remove any soluble impurities.[3]
-
Waste Management: a. Solid Waste: Carefully transfer the filtered and washed ammonium hexachloroplatinate precipitate into a clearly labeled hazardous waste container for solids. This waste must be disposed of through your institution's hazardous waste management program. b. Liquid Waste (Supernatant): The remaining liquid, while depleted of the majority of the platinum, may still contain trace amounts of heavy metals and should be collected in a separate, labeled hazardous waste container for aqueous waste. This must also be disposed of through the official hazardous waste program.
-
Decontamination: a. Triple-rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., deionized water). b. Collect the rinsate as hazardous liquid waste.[1] c. After thorough decontamination, glassware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Chloroplatinate
Essential safety protocols and logistical plans for the handling and disposal of sodium chloroplatinate are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound and other soluble platinum salts are known to cause skin and respiratory sensitization, and can be toxic if ingested.[1][2][3][4] Adherence to strict safety measures is paramount to prevent exposure and allergic reactions.[1][3]
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive PPE strategy is essential. This includes the use of appropriate gloves, eye and face protection, and respiratory equipment, especially in powder form, to prevent inhalation of dust.[1][5] A study on precious metal refinery workers demonstrated that the use of disposable coveralls and long-sleeved rubber gloves was effective in reducing skin exposure to soluble platinum.[6]
For detailed exposure limits, refer to the table below. These values, established by regulatory bodies, are crucial for maintaining a safe laboratory atmosphere.
| Exposure Limit Type | Value (as Pt) | Agency |
| Permissible Exposure Limit (PEL) | 0.002 mg/m³ | OSHA |
| Threshold Limit Value (TLV) | 0.002 mg/m³ | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 4 mg/m³ | NIOSH |
Data sourced from NIOSH and other safety data sheets for soluble platinum salts.[2][5]
Experimental Protocol for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Personal Protective Equipment (PPE) Donning:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][7]
-
Eye Protection: Use chemical safety goggles or a face shield.[1][5]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect clothing and skin.
-
Respiratory Protection: If working with the powder form outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an N100, R100, or P100 filter.[8]
3. Handling and Use:
-
Avoid breathing dust or fumes.[1]
-
Minimize the creation of dust when handling the solid material.
-
Measure and dispense the chemical carefully to prevent spills.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]
5. Storage:
-
Keep the container tightly closed to prevent moisture absorption, as the anhydrous form can convert to the hexahydrate in humid air.[9]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, properly labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Dispose of the waste through an approved hazardous waste disposal plant.[1]
-
Do not dispose of this chemical in the normal trash or down the drain.[12][13]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
3. Recovery of Platinum:
-
For laboratory residues, consider converting the compound to recover the platinum metal. This can be achieved by converting it to the ammonium (B1175870) salt followed by thermal decomposition.[9]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. minemen.org [minemen.org]
- 2. Sodium hexachloroplatinate(IV) hexahydrate | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. sds.strem.com [sds.strem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt) [cdc.gov]
- 9. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]
- 10. ercoworldwide.com [ercoworldwide.com]
- 11. chemtradelogistics.com [chemtradelogistics.com]
- 12. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 13. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
